Thalidomide-4-NH-PEG1-NH2 TFA
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C19H21F3N4O7 |
|---|---|
Molecular Weight |
474.4 g/mol |
IUPAC Name |
4-[2-(2-aminoethoxy)ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C17H20N4O5.C2HF3O2/c18-6-8-26-9-7-19-11-3-1-2-10-14(11)17(25)21(16(10)24)12-4-5-13(22)20-15(12)23;3-2(4,5)1(6)7/h1-3,12,19H,4-9,18H2,(H,20,22,23);(H,6,7) |
InChI Key |
TVEMKRFOYUKELD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
Thalidomide-4-NH-PEG1-NH2 TFA: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thalidomide-4-NH-PEG1-NH2 TFA, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document will delve into its chemical properties, its central role in the mechanism of targeted protein degradation, and provide illustrative experimental protocols and signaling pathway diagrams to guide researchers in its application.
Introduction to this compound
This compound is a synthetic chemical compound that serves as a fundamental component in the rapidly advancing field of targeted protein degradation. Specifically, it is an E3 ligase ligand-linker conjugate. It consists of a thalidomide (B1683933) derivative that binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a short polyethylene (B3416737) glycol (PEG) linker with a terminal amine group, which is present as a trifluoroacetic acid (TFA) salt.[1] This terminal amine provides a reactive handle for conjugation to a ligand that targets a specific protein of interest, thereby forming a PROTAC.
PROTACs are heterobifunctional molecules designed to eliminate unwanted proteins from cells by coopting the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[2] The thalidomide moiety of this compound acts as a high-affinity anchor to the CRBN E3 ligase, bringing it into close proximity with the target protein bound by the other end of the PROTAC molecule.[2] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is essential for its handling, formulation, and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₁F₃N₄O₇ | [3][4] |
| Molecular Weight | 474.39 g/mol | [3][4] |
| IUPAC Name | 4-[2-(2-aminoethoxy)ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid | [3] |
| CAS Number | 2490499-21-1 | [4] |
| Purity | ≥98% | [4] |
| Topological Polar Surface Area (TPSA) | 168 Ų | [3] |
| Hydrogen Bond Donors | 4 | [4] |
| Hydrogen Bond Acceptors | 8 | [4] |
| Rotatable Bonds | 7 | [4] |
| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCN.C(=O)(C(F)(F)F)O | [3] |
Mechanism of Action in PROTACs
The primary function of this compound is to serve as a CRBN-recruiting element in a PROTAC. The mechanism of action for a PROTAC utilizing a thalidomide-based ligand follows a catalytic cycle.
First, the PROTAC molecule simultaneously binds to the target protein of interest (POI) and the CRBN E3 ligase, forming a ternary complex (POI-PROTAC-CRBN). This induced proximity allows for the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is then released and can participate in another degradation cycle.
Cereblon Signaling Pathway Involvement
Cereblon, the target of the thalidomide moiety, is a substrate receptor within the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4^CRBN^). This complex plays a crucial role in normal cellular physiology by targeting specific proteins for degradation. The binding of thalidomide and its analogs to CRBN can alter its substrate specificity, leading to the degradation of "neosubstrates" that are not typically targeted by the native CRBN complex. This is the mechanism behind the therapeutic effects of immunomodulatory drugs (IMiDs). In the context of PROTACs, the thalidomide derivative hijacks this natural cellular process to degrade a specific protein of interest.
Recent studies have also implicated CRBN as a regulator in the Wnt signaling pathway. Wnt signaling can promote the CRBN-dependent degradation of a subset of proteins, highlighting a physiological role for CRBN in this critical developmental and disease-related pathway.
Experimental Protocols
The following are representative protocols for the synthesis of a PROTAC using this compound and its subsequent evaluation in a cell-based assay. These are intended as a guide and may require optimization for specific target proteins and cell lines.
Synthesis of a PROTAC using this compound
This protocol describes a general method for conjugating this compound to a target protein ligand containing a carboxylic acid functional group via an amide bond formation.
Materials:
-
This compound
-
Target protein ligand with a carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent (e.g., HATU)
-
N-Hydroxysuccinimide (NHS) or HOBt
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Dissolve the target protein ligand (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
-
Add DCC (1.1 equivalents) to the solution and stir at room temperature for 4 hours to activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1 equivalent) in anhydrous DMF and add TEA (2 equivalents) to neutralize the TFA salt.
-
Add the activated ester solution from step 2 to the solution of Thalidomide-4-NH-PEG1-NH2.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC.
-
Characterize the final PROTAC product using mass spectrometry and NMR to confirm its identity and purity.
Evaluation of PROTAC-Mediated Protein Degradation
This protocol outlines a general workflow for assessing the ability of a newly synthesized PROTAC to induce the degradation of its target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
The synthesized PROTAC
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete culture medium. A typical starting concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO).
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of the PROTAC.
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE and load equal amounts of protein per lane.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity to determine the extent of protein degradation.
Conclusion
This compound is a valuable and versatile chemical tool for the development of PROTACs. Its well-characterized interaction with the CRBN E3 ligase provides a reliable and effective means of recruiting the ubiquitin-proteasome system to degrade specific proteins of interest. This guide has provided a technical overview of its properties, mechanism of action, and practical guidance for its use in the synthesis and evaluation of novel PROTAC-based therapeutics. As the field of targeted protein degradation continues to expand, the utility of such well-defined E3 ligase ligand-linker conjugates will undoubtedly grow, paving the way for new treatments for a wide range of diseases.
References
An In-depth Technical Guide to Thalidomide-4-NH-PEG1-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological applications of Thalidomide-4-NH-PEG1-NH2 TFA, a key building block in the development of Proteolysis-Targeting Chimeras (PROTACs). This document is intended to serve as a valuable resource for researchers in the fields of chemical biology, drug discovery, and targeted protein degradation.
Core Chemical Properties
This compound is a functionalized derivative of thalidomide (B1683933), incorporating a short polyethylene (B3416737) glycol (PEG) linker terminated with a primary amine. The trifluoroacetic acid (TFA) salt form enhances its solubility and stability. This compound serves as a crucial E3 ligase ligand, specifically recruiting the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₁F₃N₄O₇ | PubChem[1] |
| Molecular Weight | 474.39 g/mol | ChemScene[2] |
| IUPAC Name | 4-[2-(2-aminoethoxy)ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid | PubChem[1] |
| CAS Number | 2490499-21-1 | ChemScene[2] |
| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCN.C(=O)(C(F)(F)F)O | PubChem[1] |
| Purity | ≥98% (Commercially available) | ChemScene[2] |
| Topological Polar Surface Area (TPSA) | 168 Ų | PubChem[1] |
| Solubility | Soluble in DMSO, DMF. PEGylation generally improves water solubility.[2] | BroadPharm |
| Storage | Store at -20°C for long-term stability. | BroadPharm |
Mechanism of Action in PROTACs
Thalidomide and its derivatives are well-established as molecular glues that bind to the CRBN E3 ubiquitin ligase. In the context of a PROTAC, the thalidomide moiety of this compound functions as the E3 ligase-recruiting element. By being tethered to a target protein-binding ligand via a linker, the resulting PROTAC molecule facilitates the formation of a ternary complex between the target protein and the CRL4-CRBN E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Signaling Pathway
The following diagram illustrates the PROTAC-mediated recruitment of a target protein to the CRL4-CRBN E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following sections provide representative protocols for the synthesis of this compound and its application in PROTAC-based experiments.
Representative Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the synthesis of a key intermediate, 4-fluorothalidomide, followed by a nucleophilic aromatic substitution (SNAr) reaction with a PEGylated amine.
Step 1: Synthesis of 4-Fluorothalidomide
-
Reaction Setup: In a round-bottom flask, combine 4-fluorophthalic anhydride (B1165640) (1.0 eq) and 3-aminopiperidine-2,6-dione (B110489) hydrochloride (1.0 eq).
-
Solvent and Base: Add glacial acetic acid as the solvent and sodium acetate (B1210297) (1.2 eq) as the base.
-
Reaction Conditions: Heat the mixture to reflux (approximately 120-140°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-fluorothalidomide.
Step 2: Synthesis of Thalidomide-4-NH-PEG1-NH2
-
Reaction Setup: In a sealed vial, dissolve 4-fluorothalidomide (1.0 eq) and tert-butyl (2-(2-aminoethoxy)ethyl)carbamate (Boc-NH-PEG1-NH2) (1.2 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Base: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80-90°C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Step 3: Boc Deprotection to Yield this compound
-
Deprotection: Dissolve the purified Boc-protected intermediate in dichloromethane (B109758) (DCM). Add trifluoroacetic acid (TFA) (10-20% v/v) and stir at room temperature for 1-2 hours.
-
Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting residue is the TFA salt of Thalidomide-4-NH-PEG1-NH2. This can be further purified by reverse-phase HPLC if necessary.
Experimental Workflow for PROTAC Assembly and Evaluation
The following diagram outlines a typical workflow for the development and evaluation of a PROTAC using this compound.
Caption: PROTAC development and evaluation workflow.
Protocol for Cellular Protein Degradation Assay (Western Blot)
-
Cell Culture and Treatment: Plate cells of interest at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control. Determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation) values.
Conclusion
This compound is a versatile and indispensable chemical tool for the construction of PROTACs that recruit the CRBN E3 ubiquitin ligase. Its chemical properties, including the presence of a reactive primary amine and a PEG linker for improved physicochemical properties, make it an ideal building block for PROTAC synthesis. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to design, synthesize, and evaluate novel protein degraders for therapeutic and research applications.
References
An In-depth Technical Guide on the Mechanism of Action of Thalidomide-4-NH-PEG1-NH2 TFA in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thalidomide-4-NH-PEG1-NH2 TFA is a pivotal bifunctional molecule in the rapidly advancing field of targeted protein degradation. It serves as a foundational building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule comprises three key components: the thalidomide (B1683933) moiety, which acts as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN); a single polyethylene (B3416737) glycol (PEG1) unit that functions as a flexible linker; and a terminal amine group (NH2) that provides a reactive site for conjugation to a ligand targeting a specific protein of interest. The trifluoroacetic acid (TFA) salt is a residual counterion from the purification process.
The core function of Thalidomide-4-NH-PEG1-NH2, when incorporated into a PROTAC, is to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS). By binding to CRBN, it brings the E3 ligase into close proximity with a target protein, facilitating the ubiquitination and subsequent proteasomal degradation of that protein. This technical guide provides a comprehensive overview of its mechanism of action, detailed experimental protocols for its characterization, and a summary of relevant quantitative data.
Core Mechanism of Action: PROTAC-Mediated Protein Degradation
The mechanism of action of a PROTAC synthesized from this compound is a multi-step process that ultimately leads to the selective degradation of a target protein.
-
Ternary Complex Formation : The PROTAC molecule, consisting of the thalidomide-linker conjugate and a target-specific ligand, enters the cell. It then simultaneously binds to the Cereblon (CRBN) E3 ligase via its thalidomide moiety and the protein of interest (POI) via its target-specific ligand. This results in the formation of a transient ternary complex (POI-PROTAC-CRBN).
-
Ubiquitination of the Target Protein : The formation of the ternary complex brings the POI into close proximity to the E2 ubiquitin-conjugating enzyme associated with the CRBN E3 ligase complex. This proximity facilitates the transfer of ubiquitin molecules from the E2 enzyme to lysine (B10760008) residues on the surface of the POI, resulting in a polyubiquitin (B1169507) chain.
-
Proteasomal Recognition and Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and degrades the target protein into small peptides.
-
Recycling of the PROTAC : The PROTAC molecule is not degraded in this process and is released to induce the degradation of another molecule of the target protein, thus acting catalytically.
Thalidomide-4-NH-PEG1-NH2 TFA as a CRBN Ligand: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thalidomide-4-NH-PEG1-NH2 TFA, a crucial E3 ligase ligand for Cereblon (CRBN), widely utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its role in recruiting CRBN, presents quantitative data for related compounds, outlines experimental protocols for its synthesis and characterization, and provides visualizations of key pathways and workflows.
Introduction
Thalidomide (B1683933) and its analogs are a cornerstone in the field of targeted protein degradation. These molecules function as "molecular glues" by binding to the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins. This compound is a derivative of thalidomide that incorporates a short polyethylene (B3416737) glycol (PEG) linker at the 4-position of the phthalimide (B116566) ring, terminating in a primary amine. This functional handle is instrumental for its conjugation to a ligand for a protein of interest, forming a heterobifunctional PROTAC. The trifluoroacetic acid (TFA) salt form enhances its stability and solubility.
This guide will delve into the specifics of this CRBN ligand, providing researchers with the necessary information to effectively incorporate it into their drug discovery and development pipelines.
Data Presentation
While specific binding affinity data for this compound is not extensively published, the binding of the parent thalidomide molecule and its derivatives to CRBN is well-documented. The addition of a PEG linker at the 4-position of the phthalimide ring is generally considered to have a minimal impact on the direct binding affinity to CRBN, as this part of the molecule typically extends out of the primary binding pocket. The following table summarizes the binding affinities of thalidomide and its key derivatives to CRBN, offering a strong indication of the expected affinity for thalidomide-based PROTAC components.[1]
| Compound | Binding Assay | Kd (μM) | IC50 (μM) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | 1.0 | [1] | |
| Thalidomide | Surface Plasmon Resonance (SPR) | 0.16 | [1] | |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 0.3 | [1] | |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | 0.1 | [1] | |
| Pomalidomide | FRET-based competition assay | Ki: 2.1 | [2] | |
| Pomalidomide | Competitive Binding | ~2 | [2] |
Experimental Protocols
Representative Synthesis of this compound
Materials:
-
4-Fluorothalidomide
-
tert-butyl (2-(2-aminoethoxy)ethyl)carbamate (Boc-NH-PEG1-NH2)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Step 1: Coupling of 4-Fluorothalidomide with Boc-protected PEG linker.
-
To a solution of 4-fluorothalidomide (1 equivalent) in DMSO, add tert-butyl (2-(2-aminoethoxy)ethyl)carbamate (1.2 equivalents) and DIPEA (2 equivalents).
-
Heat the reaction mixture at 130 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain Boc-protected Thalidomide-4-NH-PEG1-NH2.
-
-
Step 2: Boc Deprotection.
-
Dissolve the Boc-protected intermediate in a solution of TFA in DCM (e.g., 20% TFA in DCM).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting residue is the this compound salt. Further purification, if necessary, can be performed by preparative HPLC.
-
Isothermal Titration Calorimetry (ITC) for CRBN Binding
ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Purified recombinant human CRBN protein (thalidomide-binding domain is often sufficient)
-
This compound
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation:
-
Prepare a solution of purified CRBN protein in the ITC buffer. The concentration should be in the range of 10-50 µM.
-
Prepare a solution of this compound in the same ITC buffer. The ligand concentration should be 10-20 fold higher than the protein concentration.
-
Thoroughly degas both the protein and ligand solutions.
-
-
ITC Experiment:
-
Load the CRBN solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters (temperature, injection volume, spacing between injections).
-
Perform a series of injections of the ligand into the protein solution. A small initial injection is often performed to account for dilution effects.
-
Record the heat changes upon each injection.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Fluorescence Polarization (FP) Competition Assay for CRBN Binding
FP is a high-throughput method to determine the binding affinity of a ligand by measuring its ability to displace a fluorescently labeled tracer from the target protein.
Materials:
-
Purified recombinant human CRBN protein
-
Fluorescently labeled thalidomide tracer (e.g., a thalidomide derivative conjugated to a fluorophore like fluorescein (B123965) or a red-shifted dye)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
Black, low-volume microplates (e.g., 384-well)
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Assay Setup:
-
Prepare a solution of CRBN protein and the fluorescent tracer in the assay buffer. The concentrations should be optimized to give a stable and significant polarization signal.
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
Competition Binding:
-
In the microplate, add the CRBN/tracer solution to each well.
-
Add the serially diluted this compound or a vehicle control to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
-
Measurement and Analysis:
-
Measure the fluorescence polarization (in millipolarization units, mP) of each well using the plate reader.
-
Plot the mP values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the fluorescent tracer. The IC50 can be converted to a Ki value using the Cheng-Prusoff equation.
-
Mandatory Visualization
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Representative synthesis workflow.
Caption: Fluorescence Polarization competition assay workflow.
References
The Lynchpin of Targeted Protein Degradation: A Technical Guide to Thalidomide-4-NH-PEG1-NH2 TFA in PROTACs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the critical role of Thalidomide-4-NH-PEG1-NH2 TFA, a key building block in the rapidly advancing field of Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive overview of its mechanism of action, quantitative performance data, and detailed experimental protocols to empower researchers in the design and evaluation of novel protein degraders.
Introduction to Thalidomide-Based PROTACs and the Role of the E3 Ligase Ligand
PROTACs are heterobifunctional molecules engineered to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). They consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.
Thalidomide (B1683933) and its derivatives, known as immunomodulatory drugs (IMiDs), have emerged as highly effective E3 ligase ligands. They bind to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[1] By incorporating a thalidomide-based ligand, PROTACs can effectively recruit the CRL4CRBN complex to the POI, leading to its ubiquitination and subsequent degradation by the proteasome.
This compound is a crucial E3 ligase ligand-linker conjugate. It comprises the thalidomide core for CRBN binding and a single polyethylene (B3416737) glycol (PEG) unit with a terminal amine, presented as a trifluoroacetic acid (TFA) salt. This terminal amine provides a reactive handle for conjugation to a POI ligand, making it a versatile building block in PROTAC synthesis.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₁F₃N₄O₇ | ChemScene |
| Molecular Weight | 474.39 g/mol | ChemScene |
| Appearance | Solid | - |
| Solubility | Soluble in DMSO | Immunomart[2] |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The central role of this compound is to serve as the anchor for the E3 ligase. Once incorporated into a PROTAC, the thalidomide moiety binds to Cereblon, a key component of the CRL4CRBN E3 ubiquitin ligase complex. This binding event brings the entire E3 ligase machinery into close proximity with the target protein, which is simultaneously bound by the other end of the PROTAC molecule. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[3]
Quantitative Data: Performance Metrics of Thalidomide-Based PROTACs
The efficacy of a PROTAC is typically quantified by its degradation potency (DC50) and maximal degradation (Dmax). The binding affinity of the E3 ligase ligand to its target is also a critical parameter. While specific data for PROTACs utilizing the exact this compound linker is not extensively published, the following tables provide representative data for thalidomide and thalidomide-PEG-based PROTACs, offering valuable insights into expected performance.
Table 1: Binding Affinities of Thalidomide Derivatives to Cereblon (CRBN)
| Compound | Assay Type | Dissociation Constant (Kd) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM | [4] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~178 nM | [4] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~157 nM | [4] |
| Cy5-conjugated thalidomide | Fluorescence Polarization (FP) | 121.6 nM | [5] |
Note: The addition of a PEG linker at the 4-position of the phthalimide (B116566) ring is generally considered to have a minimal impact on the direct binding affinity to CRBN.[6]
Table 2: Degradation Performance of Representative Thalidomide-PEG-Based PROTACs
| Target Protein | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Pomalidomide-PEG4 | 0.005 | >95 | [7] |
| BTK | Thalidomide-PEG10 | 1.1 | ~90 | [7] |
| BTK | Thalidomide-PEG13 | 0.8 | ~95 | [7] |
| SHP2 | Thalidomide-PEG12 | 6.02 | >90 | [7] |
Note: The optimal linker length is target-dependent and often requires empirical determination.[7]
Experimental Protocols
Synthesis of a PROTAC using this compound
This protocol describes the amide coupling of this compound with a carboxylic acid-functionalized POI ligand ("Warhead-COOH").
Materials:
-
This compound
-
Warhead-COOH (ligand for the protein of interest)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of Warhead-COOH: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Warhead-COOH (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.0-3.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: To the activated Warhead-COOH solution, add a solution of this compound (1.1 equivalents) and DIPEA (1.0 equivalent) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the final PROTAC.
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein in cultured cells treated with a PROTAC.
Materials:
-
Cell line expressing the protein of interest
-
PROTAC stock solution in DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody for the POI and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane with TBST. Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.
-
Data Analysis: Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
References
The Nexus of Discovery and Synthesis: A Technical Guide to Thalidomide-Based E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide navigates the pivotal discovery of thalidomide (B1683933) and its analogs as ligands for the Cereblon (CRBN) E3 ubiquitin ligase and delves into the synthetic methodologies that have propelled this class of molecules to the forefront of targeted protein degradation. From its historical context to its modern application in Proteolysis Targeting Chimeras (PROTACs), this document provides a comprehensive resource, including detailed experimental protocols, quantitative data summaries, and visual workflows to empower researchers in this dynamic field.
Introduction: From Tragedy to Therapeutic Triumph
The story of thalidomide is a compelling narrative of scientific serendipity and redemption. Initially introduced as a sedative in the 1950s, its tragic teratogenic effects led to its withdrawal from the market.[1] Decades later, its remarkable immunomodulatory and anti-angiogenic properties were recognized, leading to its repurposing for the treatment of erythema nodosum leprosum and multiple myeloma.[2] The seminal breakthrough in understanding its mechanism of action came with the identification of Cereblon (CRBN) as its direct cellular target.[3]
CRBN functions as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[3] Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931), act as "molecular glues," inducing a conformational change in CRBN that leads to the recruitment of "neosubstrates"—proteins not typically targeted by this E3 ligase—for ubiquitination and subsequent degradation by the proteasome.[3] This discovery has not only elucidated the therapeutic and teratogenic effects of thalidomide but has also paved the way for the rational design of novel therapeutics, most notably PROTACs, which co-opt the CRBN E3 ligase to degrade specific proteins of interest.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The core of thalidomide-based targeted protein degradation lies in the hijacking of the CRL4^CRBN^ E3 ubiquitin ligase complex. This multi-subunit complex is a key component of the ubiquitin-proteasome system (UPS), the cell's primary machinery for protein turnover.
The CRL4^CRBN^ complex consists of Cullin 4A (CUL4A), DNA damage-binding protein 1 (DDB1), RING-box protein 1 (RBX1, also known as ROC1), and the substrate receptor CRBN. CUL4A acts as a scaffold, DDB1 serves as an adaptor linking CRBN to CUL4A, and RBX1 recruits the ubiquitin-charged E2 conjugating enzyme. CRBN is responsible for recognizing and binding to specific substrates destined for degradation.
Thalidomide and its analogs bind to a specific pocket in CRBN, altering its substrate specificity. This "molecular glue" effect creates a new binding surface that recognizes neosubstrates, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3] The induced proximity between the neosubstrate and the E3 ligase complex facilitates the transfer of ubiquitin from the E2 enzyme to lysine (B10760008) residues on the surface of the neosubstrate. This polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome.
In the context of PROTACs, a thalidomide-based ligand serves as the E3 ligase-recruiting moiety, connected via a linker to a ligand that binds a specific protein of interest (POI). This heterobifunctional molecule orchestrates the formation of a ternary complex between the POI, the PROTAC, and CRBN, leading to the ubiquitination and degradation of the POI.
Synthesis of Thalidomide-Based E3 Ligase Ligands
The synthesis of thalidomide and its clinically significant analogs, lenalidomide and pomalidomide, forms the foundation for the development of a vast array of CRBN-recruiting ligands for PROTACs and other novel therapeutics. The following section provides detailed protocols for the synthesis of these core molecules.
Synthesis of Thalidomide
A common and efficient method for the synthesis of racemic thalidomide involves the condensation of N-phthaloyl-L-glutamine with a cyclizing agent.
Protocol:
-
Preparation of N-Phthaloyl-L-glutamine:
-
To a stirred solution of L-glutamine (1 equivalent) in dimethylformamide (DMF), add phthalic anhydride (B1165640) (1 equivalent).
-
Heat the reaction mixture to 90-95°C and stir for 3 hours.
-
Cool the mixture and distill off the DMF under vacuum.
-
Add water and acidify with 6N HCl to a pH of 1-2 to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield N-phthaloyl-L-glutamine.
-
-
Cyclization to Thalidomide:
-
Suspend N-phthaloyl-L-glutamine (1 equivalent) in ethyl acetate.
-
Add triethylamine (B128534) (2 equivalents) and pivaloyl chloride (1.2 equivalents).
-
Heat the mixture to reflux for 2 hours. Thalidomide will crystallize out of the solution.
-
Cool the reaction mixture and filter the solid product.
-
Wash the solid with water and diethyl ether and dry to obtain thalidomide.
-
Synthesis of Lenalidomide
The synthesis of lenalidomide typically involves the construction of the isoindolinone core followed by the reduction of a nitro group to the key amino functionality.
Protocol:
-
Synthesis of 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione:
-
Combine methyl 2-bromomethyl-3-nitrobenzoate (1 equivalent), 3-amino-2,6-piperidinedione hydrochloride (1 equivalent), and sodium carbonate (2 equivalents) in tetrahydrofuran (B95107) (THF).
-
Heat the mixture to reflux and monitor the reaction by HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Stir for 1 hour, then filter the precipitate.
-
Wash the solid with a mixture of ethanol (B145695) and water, followed by ethanol, and dry to obtain the nitro intermediate.
-
-
Reduction to Lenalidomide:
-
Suspend the nitro intermediate in ethanol.
-
Add 5% palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., 0.4 MPa) at 40°C until the reaction is complete.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and recrystallize from a suitable solvent (e.g., petroleum ether) to yield lenalidomide.
-
Synthesis of Pomalidomide
The synthesis of pomalidomide follows a similar strategy to lenalidomide, starting from a different nitro-substituted phthalic anhydride derivative.
Protocol:
-
Synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione:
-
React 4-nitroisobenzofuran-1,3-dione (1 equivalent) with 3-aminopiperidine-2,6-dione (B110489) hydrochloride (1 equivalent) in the presence of a base such as triethylamine in a solvent like THF.
-
Stir the reaction at a controlled temperature (e.g., below 20°C) for a specified time.
-
Isolate the product by filtration and washing.
-
-
Reduction to Pomalidomide:
-
Dissolve the nitro intermediate in a suitable solvent such as methanol.
-
Add 10% Pd/C catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., 1.0 MPa) at room temperature.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Heat the filtrate to reflux to induce cyclization.
-
Cool the solution to precipitate pomalidomide, which can be collected by filtration.
-
Experimental Protocols for Characterization
The characterization of thalidomide-based E3 ligase ligands involves a suite of biochemical and cellular assays to determine their binding affinity to CRBN, their ability to induce the degradation of neosubstrates, and their cellular potency.
Biochemical Binding Assays
These assays directly measure the interaction between the ligand and purified CRBN protein.
4.1.1. Fluorescence Polarization (FP) Assay
-
Principle: This competitive binding assay measures the displacement of a fluorescently labeled thalidomide tracer from CRBN by a test compound. The change in polarization of the emitted light is proportional to the amount of tracer displaced.
-
Protocol:
-
Prepare a solution of purified recombinant CRBN (often in complex with DDB1) in an appropriate assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4).
-
Add a fixed concentration of a fluorescently labeled thalidomide tracer to the CRBN solution.
-
Add serial dilutions of the test compound.
-
Incubate the mixture to reach binding equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Calculate the IC50 value, which represents the concentration of the test compound that displaces 50% of the fluorescent tracer.
-
4.1.2. Surface Plasmon Resonance (SPR)
-
Principle: SPR is a label-free technique that measures the binding of an analyte (the ligand) to a ligand (the protein) immobilized on a sensor chip in real-time.
-
Protocol:
-
Immobilize purified recombinant CRBN onto a sensor chip (e.g., a CM5 chip).
-
Prepare a series of dilutions of the test compound in a suitable running buffer.
-
Flow the compound solutions over the sensor chip surface and monitor the binding response (in response units, RU).
-
Regenerate the sensor surface between injections.
-
Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated (Kd = kd/ka).
-
4.1.3. Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
-
Protocol:
-
Prepare a solution of purified recombinant CRBN in a suitable buffer.
-
Load the CRBN solution into the sample cell of the ITC instrument.
-
Prepare a solution of the test compound in the same buffer and load it into the injection syringe.
-
Perform a series of injections of the compound into the protein solution while monitoring the heat changes.
-
Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Cellular Assays
These assays assess the activity of the ligands in a cellular context.
4.2.1. Western Blotting for Neosubstrate Degradation
-
Principle: This technique is used to quantify the reduction in the levels of a specific neosubstrate (e.g., IKZF1) following treatment with a thalidomide-based compound.
-
Protocol:
-
Culture cells (e.g., multiple myeloma cell line MM.1S) and treat with various concentrations of the test compound for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with a primary antibody specific for the neosubstrate of interest (e.g., anti-IKZF1).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of degradation.
-
4.2.2. In-Cell ELISA for Protein Degradation
-
Principle: This high-throughput method quantifies protein levels directly in fixed and permeabilized cells in a microplate format.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of the test compound.
-
Fix the cells with a suitable fixative (e.g., paraformaldehyde).
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific binding sites.
-
Incubate with a primary antibody targeting the protein of interest.
-
Wash and incubate with a labeled secondary antibody (e.g., HRP-conjugated).
-
Add a substrate and measure the resulting signal (colorimetric or fluorescent) using a plate reader.
-
Normalize the signal to cell number or a housekeeping protein.
-
4.2.3. Co-Immunoprecipitation (Co-IP) followed by Mass Spectrometry (MS) for Neosubstrate Identification
-
Principle: This technique is used to identify proteins that interact with CRBN in a ligand-dependent manner.
-
Protocol:
-
Treat cells with the test compound or a vehicle control.
-
Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.
-
Incubate the cell lysate with an antibody against CRBN that is coupled to beads (e.g., agarose (B213101) or magnetic beads).
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Separate the proteins by SDS-PAGE and identify interacting partners by mass spectrometry.
-
Data Presentation: Quantitative Comparison of CRBN Ligands
The following tables summarize key quantitative data for thalidomide and its principal analogs, providing a comparative overview of their binding affinities to CRBN and their potencies in inducing the degradation of the neosubstrate IKZF1.
Table 1: CRBN Binding Affinities
| Compound | Assay Method | Binding Affinity (Kd or IC50) | Reference |
| Thalidomide | ITC | ~1.9 µM (Kd) | [4] |
| Lenalidomide | ITC | ~1.5 µM (Kd) | [3] |
| Pomalidomide | FP | 153.9 nM (IC50) | N/A |
| Pomalidomide | ITC | ~0.25 µM (Kd) | [4] |
| CC-220 (Iberdomide) | TR-FRET | 60 nM (IC50) | N/A |
Table 2: Neosubstrate Degradation Potency (IKZF1)
| Compound | Cell Line | Assay Method | DC50 | Dmax | Reference |
| Lenalidomide | MM.1S | Western Blot | ~1 µM | >90% | [4] |
| Pomalidomide | MM.1S | Western Blot | ~0.1 µM | >90% | [4] |
| Pomalidomide | NCI-H929 | HiBiT System | 0.375 µM | 76.2% | [5] |
| Iberdomide (CC-220) | T cells | Western Blot | <100 nM | >90% | [6] |
Note: DC50 is the concentration of the compound that results in 50% degradation of the target protein. Dmax is the maximum percentage of degradation observed.
Conclusion
The journey of thalidomide from a notorious teratogen to a cornerstone of modern targeted protein degradation is a testament to the power of scientific inquiry. The discovery of CRBN as its direct target has not only unraveled its complex biology but has also provided a powerful tool for the development of novel therapeutics. This technical guide has provided an in-depth overview of the discovery, synthesis, and characterization of thalidomide-based E3 ligase ligands. The detailed protocols, quantitative data, and visual workflows presented herein are intended to serve as a valuable resource for researchers dedicated to advancing this exciting and impactful field of drug discovery. As our understanding of the CRBN E3 ligase and its modulation continues to grow, so too will the opportunities to develop innovative therapies for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Unveiling the hidden interactome of CRBN molecular glues with chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of IKZF1 prevents epigenetic progression of T cell exhaustion in an antigen-specific assay - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to CRBN-Recruiting PROTACs: Harnessing the Cellular Machinery for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. This technology utilizes the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs). A significant and widely exploited class of PROTACs are those that recruit the E3 ubiquitin ligase Cereblon (CRBN). This guide provides an in-depth technical overview of CRBN-recruiting PROTACs, detailing their mechanism of action, key quantitative parameters, experimental evaluation protocols, and the underlying biological pathways.
The Ubiquitin-Proteasome System and the Role of Cereblon
The ubiquitin-proteasome system is the primary mechanism for regulated protein degradation in eukaryotic cells, maintaining cellular homeostasis by removing misfolded or damaged proteins and controlling the levels of regulatory proteins.[1][2] This process involves a sequential enzymatic cascade.[3] Initially, an E1 activating enzyme activates ubiquitin, a small regulatory protein. The activated ubiquitin is then transferred to an E2 conjugating enzyme. Finally, an E3 ubiquitin ligase facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the substrate protein.[3] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1][3]
Cereblon (CRBN) functions as a substrate receptor within the Cullin 4-RING E3 ligase complex (CRL4^CRBN^).[4][5] This complex is composed of CRBN, Damaged DNA-Binding Protein 1 (DDB1), Cullin 4A or 4B (CUL4A/B), and Regulator of Cullins 1 (RBX1).[4][5] The discovery that immunomodulatory imide drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide, bind directly to CRBN was a pivotal moment in the field.[][7] This binding event alters the substrate specificity of the CRL4^CRBN^ complex, leading to the recruitment and degradation of "neosubstrates" that are not endogenous targets of CRBN.[][8]
Mechanism of Action of CRBN-Recruiting PROTACs
CRBN-recruiting PROTACs are heterobifunctional molecules comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits CRBN (typically an IMiD derivative), and a chemical linker that connects the two ligands.[4] By simultaneously binding to both the POI and CRBN, the PROTAC induces the formation of a ternary complex.[4][9] This proximity facilitates the ubiquitination of the POI by the CRL4^CRBN^ complex, marking it for degradation by the proteasome.[4][10] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[5]
Quantitative Parameters for PROTAC Efficacy
The successful development of a CRBN-recruiting PROTAC is dependent on optimizing several key quantitative parameters that govern its binding and degradation efficacy.
| Parameter | Description | Typical Range | Significance |
| Kd (PROTAC-POI) | Dissociation constant for the binding of the PROTAC to the Protein of Interest. | nM to µM | A lower Kd indicates stronger binding to the target protein. |
| Kd (PROTAC-CRBN) | Dissociation constant for the binding of the PROTAC to Cereblon. | µM | Reflects the affinity of the PROTAC for the E3 ligase. |
| DC50 | The concentration of PROTAC required to degrade 50% of the target protein. | nM to µM | A primary measure of the potency of a PROTAC in a cellular context. |
| Dmax | The maximum percentage of target protein degradation achievable with a given PROTAC. | % | Indicates the efficacy of the PROTAC. A higher Dmax is desirable. |
Representative Data for CRBN-Recruiting PROTACs
The following tables summarize quantitative data for several published CRBN-recruiting PROTACs targeting different proteins of interest.
Table 1: PROTACs Targeting Bromodomain and Extra-Terminal (BET) Proteins
| PROTAC | Target | Cell Line | DC50 | Dmax (%) | Reference |
| dBET1 | BRD4 | MV4;11 | ~8 nM | >98 | [11] |
| ARV-825 | BRD4 | RS4;11 | ~1 nM | >95 | [11] |
| QCA570 | BRD2/4 | LNCaP | ~5 nM | >90 | [11] |
Table 2: PROTACs Targeting Other Kinases
| PROTAC | Target | Cell Line | DC50 | Dmax (%) | Reference |
| MT-802 | BTK | MOLM-14 | 0.8 nM | >95 | [12] |
| P13I-PROTAC | PI3Kα | MCF-7 | 3.1 nM | ~90 | [12] |
| TL12-186 | EGFR | HCC827 | 10 nM | >90 | [12] |
Table 3: Binding Affinities of Selected PROTAC Components
| Molecule | Binding Partner | Kd | Reference |
| Pomalidomide | CRBN | 1.8 µM | [1] |
| Lenalidomide | CRBN | 11.3 µM | [3] |
| dBET1 | BRD4 | 70-140 nM | [1] |
| Ibrutinib Analog | BTK | 3.0-6.4 nM | [13] |
Key Experimental Protocols
The characterization of CRBN-recruiting PROTACs involves a suite of biochemical and cellular assays to assess ternary complex formation and protein degradation.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques are employed to quantify this interaction.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay measures the proximity of the POI and CRBN induced by the PROTAC.
-
Principle: The POI and CRBN are differentially tagged with a FRET donor (e.g., Terbium) and an acceptor (e.g., Fluorescein or a fluorescent protein) respectively, often via tagged antibodies. Upon PROTAC-induced complex formation, the donor and acceptor are brought into close proximity, resulting in a FRET signal.
-
Methodology:
-
Recombinant tagged POI (e.g., GST-tagged) and CRBN (e.g., His-tagged) are incubated in a microplate.
-
A Terbium-labeled anti-tag antibody (e.g., anti-GST) and a fluorescently labeled anti-tag antibody (e.g., anti-His) are added.
-
The PROTAC is serially diluted and added to the wells.
-
After incubation, the plate is read on a TR-FRET-compatible plate reader, measuring the emission of both the donor and acceptor fluorophores.
-
The TR-FRET ratio is calculated and plotted against the PROTAC concentration to determine the concentration at which maximal complex formation occurs.[14]
-
NanoBRET™ (Bioluminescence Resonance Energy Transfer)
This is a live-cell assay that monitors ternary complex formation in a more physiologically relevant environment.
-
Principle: The POI is expressed as a fusion with NanoLuc® luciferase (the BRET donor), and CRBN is expressed as a fusion with HaloTag®, which is labeled with a fluorescent ligand (the BRET acceptor). PROTAC-mediated complex formation brings the donor and acceptor into proximity, generating a BRET signal.
-
Methodology:
-
Cells are co-transfected with plasmids encoding the NanoLuc®-POI and HaloTag®-CRBN fusion proteins.
-
The transfected cells are seeded into a white, opaque microplate.
-
The HaloTag®-expressing cells are labeled with the fluorescent HaloTag® ligand.
-
The PROTAC of interest is added to the cells at various concentrations.
-
A cell-permeable NanoLuc® substrate is added, and the donor and acceptor emission signals are measured using a luminometer.
-
The BRET ratio is calculated and plotted against the PROTAC concentration.[1]
-
Protein Degradation Assays
These assays directly measure the reduction in the levels of the POI in cells following PROTAC treatment.
Western Blotting
This is a semi-quantitative, antibody-based method to detect and quantify protein levels.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the POI and a loading control.
-
Methodology:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration in each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the POI, followed by a primary antibody against a loading control protein (e.g., GAPDH, β-actin).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.[13]
-
In-Cell Western™ Assay
This is a higher-throughput, quantitative immunofluorescence-based method performed in a microplate format.
-
Principle: Cells are cultured, treated with the PROTAC, and then fixed and permeabilized in the plate. The POI is detected using a specific primary antibody and a fluorescently labeled secondary antibody.
-
Methodology:
-
Adherent cells are seeded in a 96-well plate.
-
After treatment with the PROTAC, the cells are fixed with formaldehyde (B43269) and permeabilized with a detergent (e.g., Triton X-100).
-
The cells are blocked and then incubated with a primary antibody against the POI.
-
A fluorescently labeled secondary antibody is added.
-
The plate is read on an infrared imaging system to quantify the fluorescence intensity, which is proportional to the amount of the POI.
-
Conclusion and Future Perspectives
CRBN-recruiting PROTACs represent a powerful and versatile platform for targeted protein degradation. Their development has been propelled by a deep understanding of the ubiquitin-proteasome system and the molecular interactions governing ternary complex formation. The continued optimization of CRBN ligands, linkers, and POI-binding moieties, guided by the quantitative and experimental approaches outlined in this guide, will undoubtedly lead to the development of novel therapeutics for a wide range of diseases. Future research will likely focus on expanding the repertoire of E3 ligases that can be effectively recruited, understanding and mitigating mechanisms of resistance, and further refining the design principles for achieving tissue- and cell-type-specific protein degradation.
References
- 1. pnas.org [pnas.org]
- 2. benchchem.com [benchchem.com]
- 3. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. devtoolsdaily.com [devtoolsdaily.com]
- 8. lifesensors.com [lifesensors.com]
- 9. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
The Strategic Imperative of PEG Linkers in PROTAC Design: A Technical Guide for Drug Development Professionals
Introduction
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules are composed of a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. While the choice of ligands is crucial for target engagement and E3 ligase recruitment, the linker is far from a passive spacer. Its composition and length are critical determinants of a PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and ability to facilitate the formation of a productive ternary complex. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design, offering a unique combination of properties that are essential for developing effective protein degraders.
This in-depth technical guide explores the multifaceted role of PEG linkers in PROTAC design. It provides a comprehensive overview for researchers, scientists, and drug development professionals, complete with quantitative data, detailed experimental protocols, and visualizations to aid in the rational design of next-generation protein degraders.
Core Functions of PEG Linkers in PROTACs
PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer several key advantages in PROTAC design, primarily revolving around improving solubility, modulating cell permeability, and optimizing the geometry of the ternary complex.
Enhancing Solubility and Physicochemical Properties
A major challenge in PROTAC development is their high molecular weight and often lipophilic nature, which can lead to poor aqueous solubility.[1] This can impede formulation, reduce bioavailability, and complicate in vitro assays. The hydrophilic nature of the ethylene glycol repeats in PEG linkers significantly enhances the aqueous solubility of PROTACs.[2][3][4] The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving interactions with aqueous environments.
Modulating Cell Permeability
The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the inherent flexibility of PEG linkers can be advantageous.[1] Compared to more rigid alkyl linkers, PEG linkers can adopt a more compact conformation, which may shield the PROTAC's polar surface area and facilitate membrane traversal. However, excessive PEGylation can lead to a decrease in cellular uptake, necessitating a careful balance in the number of PEG units.[1]
Optimizing Ternary Complex Formation
The primary function of the linker is to enable the formation of a stable and productive ternary complex between the POI and the E3 ligase. The length of the PEG linker is a critical parameter in this process.
-
Too Short: A linker that is too short can lead to steric hindrance between the POI and the E3 ligase, preventing the formation of a stable ternary complex.
-
Too Long: Conversely, an excessively long linker may not effectively bring the two proteins into the optimal proximity required for efficient ubiquitin transfer, leading to an unstable complex.[1]
Systematic variation of the PEG linker length is a common and effective strategy to identify the optimal distance for efficient ubiquitination and subsequent degradation of the target protein.
Quantitative Impact of PEG Linkers on PROTAC Performance
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and degradation efficiency of PROTACs.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| PROTAC 1 | Alkyl | ~786 | ~4.2 | ~165 |
| PROTAC 2 | PEG2 | ~832 | ~3.5 | ~175 |
| PROTAC 3 | PEG4 | ~919 | ~2.8 | ~193 |
Data is illustrative and compiled from various sources in the literature.
Table 2: Influence of PEG Linker Length on Degradation Efficiency of BRD4-Targeting PROTACs
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of target protein degradation. Data is illustrative and compiled from various sources in the literature for BRD4-targeting PROTACs.[2]
Table 3: Impact of PEG Linker Length on Permeability and Oral Bioavailability
| Linker | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG3 | 1.2 | 15 |
| PEG5 | 2.5 | 25 |
| PEG7 | 1.8 | 20 |
Papp: Apparent permeability coefficient. Data is illustrative and compiled from various sources in the literature.
Signaling Pathways and Experimental Workflows
Visualizing the key processes in PROTAC research is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for PROTAC development.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments essential for the evaluation of PEGylated PROTACs.
Protein Degradation Assay (Western Blot)
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.
Materials and Reagents:
-
Cell line expressing the protein of interest
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
Ternary Complex Formation Assay (TR-FRET)
This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in a homogenous format.
Materials and Reagents:
-
Purified, tagged POI (e.g., GST-tagged)
-
Purified, tagged E3 ligase complex (e.g., His-tagged)
-
PROTAC of interest
-
TR-FRET donor antibody (e.g., anti-GST-Terbium)
-
TR-FRET acceptor fluorophore-conjugated antibody (e.g., anti-His-AF488)
-
Assay buffer
-
384-well microplates
Procedure:
-
Assay Setup:
-
Prepare a solution containing the tagged POI and the tagged E3 ligase in the assay buffer.
-
Prepare serial dilutions of the PROTAC.
-
-
Incubation:
-
Add the POI/E3 ligase mixture and the PROTAC dilutions to the microplate wells.
-
Add the donor and acceptor antibodies to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow for complex formation and antibody binding.
-
-
Measurement:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths after a time delay.
-
-
Data Analysis:
Conclusion
PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. As our understanding of the intricate interplay between the linker, the POI, and the E3 ligase continues to grow, the ability to fine-tune the properties of PEG linkers will be paramount in developing the next generation of highly potent and selective protein-degrading therapeutics. This guide provides a foundational understanding and practical methodologies to empower researchers in this exciting and rapidly evolving field.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 4. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker [clinicalresearchnewsonline.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Thalidomide-4-NH-PEG1-NH2 TFA (CAS: 2490499-21-1) for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thalidomide-4-NH-PEG1-NH2 TFA, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, its role as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), and the experimental protocols relevant to its application in targeted protein degradation.
Core Compound Properties
This compound is a derivative of thalidomide (B1683933) featuring a single polyethylene (B3416737) glycol (PEG) unit and a terminal amine group, supplied as a trifluoroacetic acid (TFA) salt. This modification allows for its conjugation to a target protein ligand, forming a bifunctional PROTAC molecule.
| Property | Value | Reference |
| CAS Number | 2490499-21-1 | [1][2] |
| Molecular Formula | C₁₉H₂₁F₃N₄O₇ | [2] |
| Molecular Weight | 474.39 g/mol | [1][2] |
| IUPAC Name | 4-[[2-(2-aminoethoxy)ethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid | [1] |
| Synonyms | Thalidomide-4-NH-PEG1-NH2 (TFA) | [1][2] |
Mechanism of Action in PROTAC Technology
This compound serves as the E3 ligase-recruiting moiety in a PROTAC. The thalidomide portion of the molecule binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. By being connected via a linker to a ligand for a protein of interest (POI), the resulting PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase. This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the proteasome.
References
In-Depth Technical Guide: Thalidomide-4-NH-PEG1-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thalidomide-4-NH-PEG1-NH2 TFA, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its molecular properties, its role in cellular signaling, and protocols for its synthesis and application in targeted protein degradation studies.
Core Concepts and Mechanism of Action
This compound is a synthetic molecule composed of a thalidomide (B1683933) derivative linked to a short polyethylene (B3416737) glycol (PEG) spacer with a terminal amine group, supplied as a trifluoroacetic acid (TFA) salt. In the context of cellular biology and drug discovery, it functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).
As a key component of many PROTACs, this compound serves to recruit the CRBN E3 ligase to a specific protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. This hijacking of the cell's natural protein disposal system allows for the targeted elimination of disease-causing proteins.
Quantitative Data Summary
The following table summarizes the key quantitative and physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₁F₃N₄O₇ | [1] |
| Molecular Weight | 474.39 g/mol | [1] |
| CAS Number | 2490499-21-1 | [1] |
| Purity | ≥98% | [1] |
| Topological Polar Surface Area (TPSA) | 168.13 Ų | [1] |
| Hydrogen Bond Acceptors | 8 | [1] |
| Hydrogen Bond Donors | 4 | [1] |
| Rotatable Bonds | 7 | [1] |
Signaling Pathway
Thalidomide-4-NH-PEG1-NH2, as part of a PROTAC, initiates a signaling cascade that leads to the degradation of a target protein. The core of this pathway is the Cullin-4 RING E3 ubiquitin ligase complex where Cereblon (CRBN) acts as the substrate receptor (CRL4-CRBN). The thalidomide moiety of the PROTAC binds to CRBN, and the other end of the PROTAC binds to the protein of interest (POI). This brings the POI into close proximity with the E3 ligase complex, leading to its polyubiquitination and subsequent degradation by the proteasome.
Caption: PROTAC-mediated protein degradation signaling pathway.
Experimental Protocols
Synthesis of this compound
Step 1: Synthesis of tert-butyl (2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethyl)carbamate
-
Materials: 4-Fluorothalidomide, tert-butyl (2-(2-aminoethoxy)ethyl)carbamate, Diisopropylethylamine (DIPEA), Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
To a solution of 4-Fluorothalidomide (1 eq) in DMSO, add tert-butyl (2-(2-aminoethoxy)ethyl)carbamate (1.2 eq) and DIPEA (3 eq).
-
Stir the reaction mixture at 80-90 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the Boc-protected intermediate.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Step 2: Deprotection to yield this compound
-
Materials: Boc-protected intermediate from Step 1, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the Boc-protected intermediate (1 eq) in DCM.
-
Add TFA (10-20 eq) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting residue is the TFA salt of Thalidomide-4-NH-PEG1-NH2. This can be further purified by preparative HPLC if necessary.
-
Western Blot Analysis of Target Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein in a cellular context after treatment with a PROTAC synthesized using Thalidomide-4-NH-PEG1-NH2.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific to the protein of interest and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Caption: A typical experimental workflow for Western Blot analysis.
Concluding Remarks
This compound is a fundamental tool for researchers in the field of targeted protein degradation. Its ability to effectively recruit the Cereblon E3 ligase makes it an invaluable component in the design and synthesis of novel PROTACs for a wide range of therapeutic targets. The protocols and data presented in this guide provide a solid foundation for the successful application of this molecule in drug discovery and chemical biology research.
References
An In-Depth Technical Guide to Thalidomide-4-NH-PEG1-NH2 TFA: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thalidomide-4-NH-PEG1-NH2 TFA, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, mechanism of action, and its role in the Cereblon-mediated protein degradation pathway. Furthermore, it offers representative experimental protocols for its synthesis and characterization, alongside a typical workflow for the evaluation of PROTACs incorporating this moiety.
Core Concepts: Structure and Function
This compound is a synthetic E3 ligase ligand-linker conjugate. It comprises three key components:
-
Thalidomide (B1683933) analogue: This portion of the molecule acts as a potent ligand for the Cereblon (CRBN) protein, which is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).
-
PEG1 Linker: A short polyethylene (B3416737) glycol (PEG) linker provides a flexible spacer. The length and composition of the linker are critical for optimizing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Terminal Amine Group: The primary amine (-NH2) serves as a versatile attachment point for conjugation to a ligand that binds to a specific protein of interest (POI), thereby forming a complete PROTAC molecule.
-
Trifluoroacetic Acid (TFA) Salt: The compound is supplied as a TFA salt, which often improves its stability and solubility.
The primary function of this compound is to serve as a key intermediate in the synthesis of CRBN-based PROTAC molecules.[1] By recruiting the CRBN E3 ligase, PROTACs containing this moiety can induce the ubiquitination and subsequent proteasomal degradation of a target protein.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₁F₃N₄O₇ | PubChem[2] |
| Molecular Weight | 474.39 g/mol | ChemScene[3] |
| IUPAC Name | 4-[2-(2-aminoethoxy)ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid | PubChem[2] |
| SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCN.C(=O)(C(F)(F)F)O | PubChem[2] |
| CAS Number | 2490499-21-1 | ChemScene[3] |
| Purity | ≥98% | ChemScene[3] |
| Topological Polar Surface Area (TPSA) | 168 Ų | PubChem[2] |
| Hydrogen Bond Donors | 4 | ChemScene[3] |
| Hydrogen Bond Acceptors | 8 | ChemScene[3] |
| Rotatable Bonds | 7 | ChemScene[3] |
Mechanism of Action: The PROTAC Pathway
This compound is a fundamental component of PROTACs that hijack the ubiquitin-proteasome system (UPS) to achieve targeted protein degradation. The mechanism is initiated by the thalidomide moiety binding to the CRBN E3 ligase.
Figure 1: PROTAC Mechanism of Action.
The binding of the thalidomide portion of the PROTAC to CRBN, and the other end of the PROTAC to the target protein, induces the formation of a ternary complex.[4] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released and can participate in further rounds of degradation.
Experimental Protocols
While a specific, publicly available, detailed synthesis protocol for this compound is not readily found, a representative protocol can be constructed based on the synthesis of its Boc-protected precursor and standard deprotection methods.
Representative Synthesis of this compound
The synthesis can be envisioned as a two-step process: the synthesis of the Boc-protected intermediate, followed by the deprotection of the amine group.
Step 1: Synthesis of Thalidomide-4-NH-PEG1-NH-Boc
This step typically involves the reaction of 4-fluorothalidomide with a mono-Boc-protected PEG-diamine linker.
-
Materials: 4-fluorothalidomide, tert-butyl (2-(2-aminoethoxy)ethyl)carbamate, N,N-Diisopropylethylamine (DIPEA), Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
Dissolve 4-fluorothalidomide (1 equivalent) and tert-butyl (2-(2-aminoethoxy)ethyl)carbamate (1.2 equivalents) in anhydrous DMSO.
-
Add DIPEA (2-3 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield Thalidomide-4-NH-PEG1-NH-Boc.
-
Step 2: Boc Deprotection to Yield this compound
The Boc protecting group is removed under acidic conditions.
-
Materials: Thalidomide-4-NH-PEG1-NH-Boc, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve Thalidomide-4-NH-PEG1-NH-Boc in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting residue, this compound, can be used directly or further purified by preparative HPLC if necessary.
-
Characterization
The final product should be characterized to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the protons of the thalidomide core, the PEG linker, and the terminal amine. |
| ¹³C NMR | Resonances consistent with the carbon skeleton of the molecule. |
| Mass Spectrometry (HRMS) | A molecular ion peak corresponding to the calculated exact mass of the compound. |
| HPLC | A single major peak indicating high purity (typically >95%). |
Experimental and Logical Workflows
The development and evaluation of a PROTAC incorporating this compound follows a structured workflow.
Figure 2: PROTAC Development and Evaluation Workflow.
This workflow begins with the synthesis and characterization of the PROTAC molecule. Subsequent in vitro and cellular assays are crucial to determine the PROTAC's ability to bind its targets, form a ternary complex, and induce the degradation of the POI. Mechanistic studies are then performed to confirm that the observed degradation is dependent on the proteasome and the CRBN E3 ligase. Finally, selectivity and in vivo studies are conducted to assess the PROTAC's potential as a therapeutic agent.
Conclusion
This compound is a valuable and widely used chemical tool for the construction of PROTACs that target proteins for degradation via the Cereblon E3 ligase pathway. Its well-defined structure and versatile reactivity make it an essential component in the growing field of targeted protein degradation. This guide provides a foundational understanding for researchers and drug developers working to harness the power of PROTACs for therapeutic intervention.
References
An In-depth Technical Guide to the Safety and Handling of Thalidomide-4-NH-PEG1-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the safety, handling, and theoretical application of Thalidomide-4-NH-PEG1-NH2 TFA based on available information for its constituent parts and related compounds. No specific Material Safety Data Sheet (MSDS) or detailed experimental protocols for this particular molecule are publicly available. Therefore, all procedures should be conducted with the utmost caution, adhering to institutional safety guidelines and after a thorough risk assessment.
Introduction
This compound is a synthetic chemical compound used in the development of Proteolysis Targeting Chimeras (PROTACs). It is an E3 ligase ligand-linker conjugate, which means it comprises a ligand that binds to an E3 ubiquitin ligase and a linker to which a ligand for a target protein can be attached.[1][2][3] Specifically, it incorporates a thalidomide (B1683933) moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase and a short polyethylene (B3416737) glycol (PEG) linker with a terminal amine group, provided as a trifluoroacetate (B77799) (TFA) salt.[1][4] This molecule is a crucial building block for creating bifunctional PROTACs that can induce the degradation of specific target proteins.[1]
Compound Specifications
While detailed experimental data for this specific compound is limited, the following table summarizes its known properties based on supplier information and computational data.
| Property | Value | Source |
| CAS Number | 2490499-21-1 | [4][5] |
| Molecular Formula | C₁₉H₂₁F₃N₄O₇ | [4][5] |
| Molecular Weight | 474.39 g/mol | [4][5] |
| Purity | Typically ≥98% | [5] |
| Appearance | Solid (assumed) | General knowledge |
| Solubility | Soluble in DMSO, DMF | General knowledge for similar compounds |
Safety and Handling
The safe handling of this compound is of paramount importance due to the inherent hazards associated with its components: the thalidomide derivative and the trifluoroacetic acid salt. A comprehensive safety data sheet for Thalidomide indicates it is toxic if swallowed and is a known reproductive hazard.[6]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure.[7] The following PPE is recommended when handling this compound:
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves are the minimum requirement. For tasks with a higher risk of splashes, consider double-gloving.[7][8] |
| Eye and Face Protection | Safety goggles/Face shield | ANSI Z87.1-compliant safety goggles with side shields are mandatory. A face shield should be used in conjunction with goggles when there is a significant risk of splashes.[7][8] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that is fully buttoned is required to protect skin and clothing.[7] |
| Respiratory Protection | Fume Hood | All work with this compound, especially with the solid form or when preparing solutions, must be conducted in a certified chemical fume hood.[8][9] |
Storage and Stability
Proper storage is essential to maintain the integrity of the compound and ensure safety.
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C or -80°C for long-term storage. | To prevent degradation. While some TFA salts are stable at room temperature, refrigeration is generally recommended for long-term stability of complex organic molecules.[10] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. | To prevent oxidation and moisture absorption. TFA is moisture-sensitive.[11] |
| Location | Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong bases and oxidizing agents.[8][9] | To prevent hazardous reactions. |
Spill and Waste Disposal
In case of a spill, evacuate the area and prevent further spread. Absorb the spill with an inert material and place it in a suitable, sealed container for disposal.[8] All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[8][12] Do not dispose of it down the drain or in regular trash.[12]
Experimental Protocols: A General Workflow
While specific experimental protocols for this compound are not available, a general workflow for its use in the synthesis and testing of a PROTAC is outlined below.
PROTAC Synthesis
This compound serves as a precursor for PROTAC synthesis. The terminal amine group on the PEG linker can be coupled with a carboxylic acid-functionalized ligand for a protein of interest (POI) using standard peptide coupling reagents (e.g., HATU, HOBt).
General Workflow for PROTAC Synthesis
Caption: A general workflow for the synthesis of a PROTAC molecule.
In Vitro Testing of PROTAC Activity
Once the PROTAC is synthesized and purified, its ability to induce the degradation of the target protein can be assessed in vitro.
-
Cell Culture: Culture a cell line that endogenously expresses the protein of interest.
-
Treatment: Treat the cells with varying concentrations of the synthesized PROTAC for a defined period (e.g., 2-24 hours).
-
Cell Lysis: Harvest the cells and prepare cell lysates.
-
Protein Quantification: Quantify the levels of the target protein in the cell lysates using techniques such as Western blotting or ELISA.
-
Data Analysis: Determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (maximum degradation).
Signaling Pathway and Mechanism of Action
This compound is a component of a PROTAC, which works by hijacking the cell's ubiquitin-proteasome system (UPS) to induce the degradation of a target protein.[13]
The thalidomide part of the molecule binds to Cereblon (CRBN), which is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4^CRBN^) complex.[14][15][16] This brings the E3 ligase machinery into close proximity with the target protein, which is bound by the other ligand of the PROTAC. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein.[17][18] The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[13][17]
Mechanism of Action for a CRBN-based PROTAC
Caption: The catalytic cycle of protein degradation induced by a CRBN-based PROTAC.
Potential Safety Concerns with PROTACs
Researchers should be aware of the potential safety challenges inherent to the PROTAC modality, which include:
-
Off-target degradation: The PROTAC could induce the degradation of proteins other than the intended target.[19][20]
-
On-target toxicity: Prolonged or excessive degradation of the target protein could lead to adverse effects.[19]
-
The "Hook Effect": At high concentrations, the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) can predominate over the productive ternary complex, leading to reduced degradation efficiency.[13][20]
-
Competition with natural substrates: The PROTAC could interfere with the normal function of the E3 ligase by competing with its natural substrates.[19]
Conclusion
This compound is a valuable chemical tool for the development of PROTACs targeting a wide range of proteins for degradation. While it holds significant promise in drug discovery, its handling requires strict adherence to safety protocols due to the hazardous nature of its components. A thorough understanding of its mechanism of action and potential liabilities is essential for its effective and safe use in a research setting. Researchers are strongly advised to consult institutional safety officers and conduct a comprehensive risk assessment before commencing any work with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. xcessbio.com [xcessbio.com]
- 4. This compound | C19H21F3N4O7 | CID 168446266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. Trifluoroacetic acid storage - Chromatography Forum [chromforum.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 14. Cereblon suppresses the lipopolysaccharide-induced inflammatory response by promoting the ubiquitination and degradation of c-Jun - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Technical Guide to Thalidomide-4-NH-PEG1-NH2 TFA for Inducing Protein Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Thalidomide-4-NH-PEG1-NH2 TFA, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that leverage the cell's natural protein disposal system to eliminate disease-causing proteins. This document details the mechanism of action, chemical properties, and application of this compound in recruiting the E3 ubiquitin ligase Cereblon (CRBN) to induce the ubiquitination and subsequent degradation of target proteins. The guide includes a summary of relevant quantitative data, detailed experimental protocols for the evaluation of PROTACs, and visualizations of key pathways and workflows to aid researchers in the design and execution of their experiments.
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation has emerged as a powerful therapeutic modality that overcomes some of the limitations of traditional small-molecule inhibitors. Instead of merely blocking the function of a target protein, this approach leads to its complete removal from the cell. Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. A PROTAC consists of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This dual binding brings the POI and the E3 ligase into close proximity, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.
The Role of this compound in PROTACs
This compound is a key E3 ligase ligand-linker conjugate used in the synthesis of PROTACs. It is composed of two main components:
-
Thalidomide (B1683933): This moiety acts as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] CRBN is a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[2] By binding to CRBN, the thalidomide component of the PROTAC effectively hijacks this E3 ligase.
-
NH-PEG1-NH2 Linker: This is a short polyethylene (B3416737) glycol (PEG) linker with a terminal amine group. The PEG linker provides the necessary spacing and flexibility for the PROTAC to simultaneously engage both the target protein and CRBN, facilitating the formation of a productive ternary complex. The terminal amine group serves as a reactive handle for conjugation to a ligand for the protein of interest.
The trifluoroacetic acid (TFA) salt form enhances the solubility and stability of the compound.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₁F₃N₄O₇ | [3] |
| Molecular Weight | 474.39 g/mol | [3] |
| CAS Number | 2490499-21-1 | [3] |
Mechanism of Action: Inducing Protein Ubiquitination
The primary function of a PROTAC synthesized with this compound is to induce the ubiquitination and subsequent proteasomal degradation of a target protein. This process can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (via its specific ligand) and to CRBN (via the thalidomide moiety), forming a ternary POI-PROTAC-CRBN complex.
-
Ubiquitination: The formation of this ternary complex brings the target protein into close proximity to the E3 ligase machinery. This allows for the efficient transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and proteolytically degrades the target protein into small peptides. The PROTAC molecule is then released and can engage another target protein molecule, acting in a catalytic manner.
Below is a diagram illustrating the signaling pathway of PROTAC-mediated protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
Data Presentation: Quantitative Analysis
The efficacy of a PROTAC is typically evaluated based on its binding affinity to the target protein and the E3 ligase, as well as its ability to induce degradation of the target protein in cellular assays. Key quantitative metrics include:
-
DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation that can be achieved with a given PROTAC.
Table 1: Binding Affinities of Thalidomide and Derivatives to CRBN
| Compound | Binding Assay | Kd (µM) | IC50 (µM) |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | 1.0 | |
| Thalidomide | Surface Plasmon Resonance (SPR) | 0.16 | |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 0.3 | |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | 0.1 | |
| Fluorinated Benzamide Derivative (8d) | Microscale Thermophoresis (MST) | 63 ± 16 |
Note: The addition of a PEG linker can influence the binding affinity, and the values for the parent compounds should be considered as a reference.
Table 2: Exemplary Degradation Data for Thalidomide-Based PROTACs Targeting BRD4
| PROTAC | Linker (PEG Units) | Cell Line | DC50 (nM) | Dmax (%) |
| Example 1 | 0 (No PEG) | H661 | < 0.5 | > 90 |
| Example 2 | 1 | H661 | > 5000 | ~50 |
| Example 3 | 2 | H661 | > 5000 | ~60 |
Note: This data is for PROTACs targeting BRD4 with varying PEG linker lengths and is intended to illustrate the impact of the linker on degradation efficacy. Specific DC50 and Dmax values for PROTACs utilizing this compound will be dependent on the specific target protein and the cell line used.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of a PROTAC synthesized using this compound.
Western Blot for Protein Degradation
This protocol is used to quantify the reduction in the levels of the target protein following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a predetermined time (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imager.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.
-
Caption: Experimental workflow for Western Blot analysis.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein in a cell-free system.
Materials:
-
Purified recombinant target protein
-
Purified E1 activating enzyme, E2 conjugating enzyme, and CRBN E3 ligase complex
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
PROTAC stock solution (in DMSO)
-
SDS-PAGE gels
-
Western blot reagents (as described above)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the E1, E2, E3 enzymes, ubiquitin, ATP, and the target protein in the ubiquitination reaction buffer.
-
Add the PROTAC at the desired concentration or DMSO as a control.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Reaction Quenching:
-
Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting as described in section 5.1.
-
Probe the membrane with an antibody against the target protein.
-
-
Data Analysis:
-
The presence of higher molecular weight bands or a smear above the unmodified target protein band indicates poly-ubiquitination.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This assay determines the effect of PROTAC-mediated protein degradation on cell proliferation and viability.
Materials:
-
Cell line of interest
-
96-well plates
-
PROTAC stock solution (in DMSO)
-
Cell culture medium
-
MTT reagent or CellTiter-Glo reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
-
Treatment:
-
Treat the cells with a serial dilution of the PROTAC and a vehicle control.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate. Then, add the solubilization solution and read the absorbance.
-
For CellTiter-Glo assay: Add the CellTiter-Glo reagent to each well and read the luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the PROTAC concentration to determine the IC50 value.
-
Conclusion
This compound is a valuable and versatile tool for the development of PROTACs that recruit the CRBN E3 ligase. Its thalidomide moiety provides a well-characterized and potent anchor to the E3 ligase, while the PEG linker with a terminal amine allows for straightforward conjugation to a wide range of target-binding ligands. This technical guide provides researchers with the fundamental knowledge of its mechanism of action and detailed experimental protocols to facilitate the design and evaluation of novel protein degraders. The continued exploration and application of such building blocks will undoubtedly accelerate the development of new therapeutics for a wide array of diseases.
References
Methodological & Application
Application Notes and Protocols for Thalidomide-4-NH-PEG1-NH2 TFA in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own protein disposal machinery to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[2]
Thalidomide (B1683933) and its derivatives are well-established ligands for the Cereblon (CRBN) E3 ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[2][3] Thalidomide-4-NH-PEG1-NH2 is a key building block for PROTAC synthesis, incorporating the thalidomide moiety for CRBN recruitment and a short, flexible polyethylene (B3416737) glycol (PEG) linker with a terminal primary amine. This terminal amine serves as a versatile chemical handle for conjugation to a ligand for a protein of interest, typically through the formation of a stable amide bond.[4] The trifluoroacetic acid (TFA) salt form ensures stability and solubility of the molecule.
This document provides detailed application notes and protocols for the use of Thalidomide-4-NH-PEG1-NH2 TFA in the synthesis of CRBN-recruiting PROTACs.
Mechanism of Action
The fundamental mechanism of a PROTAC synthesized from Thalidomide-4-NH-PEG1-NH2 involves hijacking the ubiquitin-proteasome system. The thalidomide portion of the PROTAC binds to CRBN, while the other end of the molecule binds to the target protein of interest. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, which is then recognized and degraded by the 26S proteasome.[2]
Caption: PROTAC-mediated protein degradation pathway.
Data Presentation
The efficacy of a PROTAC is quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The binding affinity (Kd) of the E3 ligase ligand to its target is also a crucial factor.
Table 1: Representative Performance Data for Thalidomide-Based PROTACs
| Parameter | Description | Representative Values |
| CRBN Binding Affinity (Kd) | The dissociation constant for the binding of the thalidomide moiety to the CRBN E3 ligase. A lower Kd indicates stronger binding. | ~250 nM for thalidomide[4] |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | Varies widely depending on the target and cell line, but potent PROTACs can have DC50 values in the low nanomolar range (e.g., 1-100 nM).[1] |
| Dmax | The maximum percentage of target protein degradation achievable with the PROTAC. | Often >90% for effective PROTACs.[4] |
Table 2: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C19H21F3N4O7 |
| Molecular Weight | 474.39 g/mol |
| Appearance | Solid |
| Purity | ≥98% |
| Solubility | Soluble in DMSO and DMF |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Bond Formation
This protocol describes a general method for conjugating this compound to a target protein ligand containing a carboxylic acid.
Materials:
-
This compound
-
Target protein ligand with an available carboxylic acid group
-
Amide coupling reagents (e.g., HATU, HOBt, or EDC/NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reverse-phase HPLC for purification
-
Mass spectrometer (e.g., LC-MS) for characterization
-
NMR spectrometer for structural confirmation
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the target protein ligand (1 equivalent) in anhydrous DMF.
-
Add the amide coupling reagent HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution.
-
Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.
-
-
Coupling Reaction:
-
In a separate vial, dissolve this compound (1.2 equivalents) and DIPEA (1.5 equivalents) in anhydrous DMF. The additional base is to neutralize the TFA salt.
-
Add the solution of Thalidomide-4-NH-PEG1-NH2 to the activated target protein ligand solution.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress by LC-MS.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the final product by LC-MS and NMR.
-
Caption: Workflow for the synthesis of a PROTAC.
Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot
This protocol outlines the steps to determine the DC50 and Dmax of the newly synthesized PROTAC.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete cell culture medium.
-
Treat the cells with the different concentrations of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.
-
Caption: Experimental workflow for Western Blot analysis.
Conclusion
This compound is a valuable building block for the synthesis of PROTACs that recruit the CRBN E3 ligase. The terminal primary amine allows for straightforward conjugation to a variety of target protein ligands, most commonly through amide bond formation. The short PEG linker provides flexibility and favorable physicochemical properties to the resulting PROTAC. By following the detailed protocols outlined in this document, researchers can effectively synthesize and evaluate novel PROTACs for targeted protein degradation. The systematic evaluation of DC50 and Dmax is crucial for optimizing PROTAC design and advancing the development of this promising therapeutic modality.
References
Application Notes and Protocols: Conjugating Thalidomide-4-NH-PEG1-NH2 TFA to a Protein Ligand
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the covalent conjugation of Thalidomide-4-NH-PEG1-NH2 TFA to a target protein. This process is central to the development of Proteolysis Targeting Chimeras (PROTACs), where a thalidomide-based E3 ligase ligand is linked to a protein-of-interest (POI) ligand to induce targeted protein degradation.[1] The protocol herein describes a common and robust method for covalently linking the primary amine of the PEGylated thalidomide (B1683933) derivative to the carboxylic acid residues (aspartic and glutamic acids) on the surface of the target protein. This is achieved through the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[2]
The primary amine on the Thalidomide-4-NH-PEG1-NH2 linker is reacted with a carboxyl group on the protein that has been activated by EDC and NHS to form a stable amide bond.[2] Careful control of the reaction conditions, including pH, temperature, and molar ratios of the reactants, is crucial for efficient conjugation while preserving the protein's structure and function.[3][4] Subsequent purification and characterization steps are essential to ensure the quality and determine the drug-to-protein ratio (DPR) of the final conjugate.[5][6]
Experimental Protocols
Materials and Reagents
Reagents:
-
Protein of Interest (POI)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Conjugation Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)[3]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[3]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or Size-Exclusion Chromatography (SEC) system
-
Dialysis cassettes
Equipment:
-
Reaction tubes (e.g., microcentrifuge tubes)
-
Magnetic stirrer or orbital shaker
-
pH meter
-
UV-Vis Spectrophotometer
-
Chromatography system (for purification and analysis)
-
Mass Spectrometer (for characterization)
Protein and Ligand Preparation
-
Protein Preparation:
-
Ligand Solution Preparation:
-
Activation Reagent Preparation:
-
Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer (MES, pH 6.0) or anhydrous DMSO.[2]
-
Conjugation Reaction
This protocol is a general guideline and may require optimization for specific proteins.
-
Activation of Protein Carboxyl Groups:
-
In a reaction tube, add the protein solution.
-
Add EDC and NHS to the protein solution. A typical molar ratio is 1:2:5 (Protein:EDC:NHS).[2]
-
Incubate the activation reaction for 15-30 minutes at room temperature with gentle mixing. This reaction converts the carboxyl groups on the protein to amine-reactive NHS esters.[2]
-
-
Conjugation of Thalidomide-PEG-Amine:
-
Add the prepared Thalidomide-4-NH-PEG1-NH2 solution to the activated protein solution. The molar ratio of the thalidomide linker to the protein should be optimized but can be started in the range of 5:1 to 20:1.[2]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[2]
-
-
Quenching the Reaction:
Purification of the Conjugate
Remove excess, unreacted thalidomide linker and reaction byproducts from the conjugated protein using one of the following methods:
-
Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger protein conjugate from the smaller, unreacted reagents.[2]
-
Dialysis: Dialyze the reaction mixture against an appropriate buffer (e.g., PBS) to remove small molecules.
-
Desalting Columns: Use pre-packed desalting columns for rapid buffer exchange and removal of small molecules.
Characterization of the Conjugate
-
UV-Vis Spectroscopy: Determine the protein concentration and the drug-to-protein ratio (DPR) by measuring the absorbance at 280 nm (for the protein) and at a wavelength specific to thalidomide if it has a distinct absorbance peak.[6]
-
Mass Spectrometry (MS): Determine the exact mass of the conjugate to confirm the number of thalidomide linkers attached to the protein.[5]
-
SDS-PAGE: Analyze the conjugate by SDS-PAGE to check for purity and confirm an increase in molecular weight compared to the unconjugated protein.
-
High-Performance Liquid Chromatography (HPLC): Techniques such as Reverse-Phase (RP-HPLC) or Hydrophobic Interaction Chromatography (HIC) can be used to determine the average drug-to-protein ratio and assess the heterogeneity of the conjugate.[5]
Data Presentation
Table 1: Recommended Reaction Parameters for Conjugation
| Parameter | Recommended Range | Purpose |
| Molar Ratio (Protein:EDC:NHS) | 1:2:5 to 1:5:10 | To efficiently activate the protein's carboxyl groups.[2] |
| Molar Ratio (Protein:Thalidomide Linker) | 1:5 to 1:20 | To control the degree of conjugation (DPR).[2] |
| Activation Buffer pH | 6.0 | Optimal pH for EDC/NHS activation of carboxyl groups.[2] |
| Conjugation Buffer pH | 7.2 - 8.0 | Facilitates the reaction of NHS esters with primary amines.[2] |
| Activation Time | 15 - 30 minutes | Sufficient time to form the NHS-ester intermediate.[2] |
| Conjugation Time | 2 hours (RT) to Overnight (4°C) | Allows for completion of the conjugation reaction.[2] |
| Quenching Agent Concentration | 10 - 50 mM | To inactivate excess reactive NHS esters.[2] |
Mandatory Visualizations
Caption: Experimental workflow for protein-thalidomide conjugation.
Caption: Chemical reaction pathway for EDC/NHS mediated conjugation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Protocol for Protein PEGylation [jenkemusa.com]
Application Notes and Protocols for Amide Bond Formation with Thalidomide-4-NH-PEG1-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-4-NH-PEG1-NH2 TFA is a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This heterobifunctional molecule comprises three key components: a thalidomide (B1683933) moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase, a single polyethylene (B3416737) glycol (PEG) unit that acts as a linker, and a terminal primary amine (NH2) for conjugation. The primary application of this reagent is the formation of a stable amide bond with a carboxylic acid-functionalized ligand that binds to a protein of interest (POI). This conjugation results in a PROTAC capable of inducing the targeted degradation of the POI through the ubiquitin-proteasome system.
These application notes provide detailed protocols for the amide bond formation using this compound, along with methods for the purification and characterization of the resulting conjugate.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The synthesized PROTAC orchestrates the degradation of a target protein by hijacking the cell's natural protein disposal machinery. The thalidomide portion of the PROTAC binds to the CRBN E3 ubiquitin ligase, while the other end of the molecule binds to the protein of interest. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Experimental Protocols
The following protocols describe two common methods for forming an amide bond between this compound and a carboxylic acid-containing molecule. The choice of coupling reagent may depend on the specific properties of the POI ligand, such as its stability and steric hindrance.
Protocol 1: Amide Coupling using HATU
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that often provides rapid reaction times and high yields.
Materials and Reagents:
| Reagent | Supplier | Grade |
| This compound | e.g., MedChemExpress | ≥98% |
| Carboxylic acid-functionalized POI Ligand | - | ≥95% |
| HATU | e.g., Sigma-Aldrich | Peptide synthesis grade |
| N,N-Diisopropylethylamine (DIPEA) | e.g., Sigma-Aldrich | Anhydrous, ≥99.5% |
| Anhydrous Dimethylformamide (DMF) | e.g., Sigma-Aldrich | Anhydrous, ≥99.8% |
| Dichloromethane (DCM) | e.g., Fisher Scientific | ACS Grade |
| Saturated aqueous sodium bicarbonate | - | - |
| Brine | - | - |
| Anhydrous sodium sulfate | e.g., Sigma-Aldrich | Anhydrous, granular |
| Solvents for chromatography | e.g., Fisher Scientific | HPLC Grade |
Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-functionalized POI ligand (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) to the solution.
-
Add DIPEA (3.0 equivalents) to the reaction mixture and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
-
Amide Bond Formation:
-
In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the solution of this compound to the activated POI ligand mixture.
-
Stir the reaction at room temperature for 2-16 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) or DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative reversed-phase HPLC to obtain the final PROTAC molecule.
-
Protocol 2: Amide Coupling using EDC/NHS
This protocol employs the carbodiimide (B86325) coupling agent EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with NHS (N-hydroxysuccinimide) to form a more stable active ester intermediate, which then reacts with the amine.
Materials and Reagents:
| Reagent | Supplier | Grade |
| This compound | e.g., MedChemExpress | ≥98% |
| Carboxylic acid-functionalized POI Ligand | - | ≥95% |
| EDC hydrochloride | e.g., Sigma-Aldrich | ≥98% |
| N-hydroxysuccinimide (NHS) | e.g., Sigma-Aldrich | ≥98% |
| N,N-Diisopropylethylamine (DIPEA) | e.g., Sigma-Aldrich | Anhydrous, ≥99.5% |
| Anhydrous Dimethylformamide (DMF) | e.g., Sigma-Aldrich | Anhydrous, ≥99.8% |
| Dichloromethane (DCM) | e.g., Fisher Scientific | ACS Grade |
| Saturated aqueous sodium bicarbonate | - | - |
| Brine | - | - |
| Anhydrous sodium sulfate | e.g., Sigma-Aldrich | Anhydrous, granular |
| Solvents for chromatography | e.g., Fisher Scientific | HPLC Grade |
Procedure:
-
Activation of Carboxylic Acid:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-functionalized POI ligand (1.0 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC hydrochloride (1.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 1-4 hours to form the NHS-activated ester.
-
-
Amide Bond Formation:
-
In a separate flask, dissolve this compound (1.1 equivalents) and DIPEA (2.0 equivalents) in anhydrous DMF.
-
Add the amine solution to the activated ester mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedures as described in Protocol 1.
-
Experimental Workflow
The general workflow for the synthesis of a PROTAC using this compound involves the coupling of the linker-E3 ligase ligand with the POI ligand, followed by purification and characterization of the final product.
Data Presentation
The success of the amide bond formation can be quantified by calculating the reaction yield and assessing the purity of the final product. The following table provides a template for recording and comparing data from different coupling reactions.
| Parameter | Protocol 1 (HATU) | Protocol 2 (EDC/NHS) |
| Reaction Time (h) | 2 - 16 | 12 - 24 |
| Reaction Yield (%) | e.g., 60-80% | e.g., 40-70% |
| Purity (by HPLC) | >95% | >95% |
Note: The reaction times and yields are representative and may vary depending on the specific POI ligand used.
Characterization of the Final Product
Thorough characterization of the synthesized PROTAC is essential to confirm its identity, purity, and structural integrity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used to confirm the molecular weight of the final product and to assess its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the PROTAC.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the synthesized molecule.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete activation of the carboxylic acid. | Increase the amount of coupling reagent and/or activation time. Ensure anhydrous reaction conditions. |
| Steric hindrance of the reactants. | Use a more powerful coupling reagent like HATU. Increase reaction temperature or time. | |
| Degradation of starting materials. | Ensure the stability of the POI ligand under the reaction conditions. | |
| Multiple products observed by LC-MS | Side reactions, such as epimerization of thalidomide. | Optimize reaction conditions (e.g., temperature, base). Use a milder coupling reagent. |
| Formation of di-acylated or other byproducts. | Adjust the stoichiometry of the reactants. | |
| Difficulty in purification | Co-elution of impurities with the product. | Optimize the chromatography method (e.g., different solvent system, gradient, or column). Consider preparative HPLC. |
These application notes and protocols provide a comprehensive guide for the successful amide bond formation using this compound. For optimal results, it is recommended to perform small-scale test reactions to optimize the conditions for your specific POI ligand.
Application Notes and Protocols: Leveraging Click Chemistry with Thalidomide PEG Linkers in Targeted Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The convergence of click chemistry, versatile polyethylene (B3416737) glycol (PEG) linkers, and the potent E3 ligase-recruiting capabilities of thalidomide (B1683933) has opened new frontiers in the development of targeted therapeutics. This powerful combination is at the forefront of innovative strategies such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), enabling the precise assembly of bifunctional molecules designed to hijack the cell's natural protein degradation machinery or deliver cytotoxic payloads to specific cell populations.
This document provides detailed application notes on the utility of thalidomide PEG linkers in conjunction with click chemistry, alongside comprehensive experimental protocols for their practical implementation.
Application Notes
Proteolysis Targeting Chimeras (PROTACs)
The most prominent application of thalidomide PEG linkers is in the construction of PROTACs.[1] PROTACs are heterobifunctional molecules that consist of a ligand for an E3 ubiquitin ligase (in this case, thalidomide or its analogs, which bind to Cereblon (CRBN)), a linker, and a ligand for a target protein of interest (POI).[2] By bringing the POI in close proximity to the E3 ligase, the PROTAC facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.[3]
Role of the Thalidomide-PEG-Click Chemistry Moiety:
-
E3 Ligase Recruitment: Thalidomide and its derivatives serve as potent ligands for the CRBN E3 ubiquitin ligase, a key component of the Cullin-RING ligase 4 (CRL4) complex.[4]
-
Linker Flexibility and Optimization: The PEG linker is not merely a spacer; its length and composition are critical for the efficacy of the PROTAC.[5] PEG linkers offer good hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[2][6] Systematic variation of the PEG linker length is a key strategy for optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and CRBN.[5]
-
Modular Synthesis via Click Chemistry: Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and reliable method for conjugating the thalidomide-PEG linker to the target-binding ligand.[7][8] This modular approach allows for the rapid synthesis of a library of PROTACs with varying linker lengths and compositions for structure-activity relationship (SAR) studies.[9]
Antibody-Drug Conjugates (ADCs)
Click chemistry with thalidomide PEG linkers can also be applied to the development of ADCs. In this context, a thalidomide analog could serve as the cytotoxic payload, particularly for hematological malignancies where its immunomodulatory and anti-proliferative effects are well-established.
Advantages of the Click Chemistry Approach in ADCs:
-
Site-Specific Conjugation: Bioorthogonal click chemistry reactions enable precise control over the conjugation site and the number of drug molecules attached to the antibody. This leads to more homogeneous ADC preparations with improved therapeutic indices compared to traditional conjugation methods.[10]
-
Linker Stability and Payload Release: The triazole linkage formed during CuAAC is highly stable, ensuring that the cytotoxic payload remains attached to the antibody until it reaches the target cell.[2] The PEG component can influence the ADC's pharmacokinetics and biodistribution.
Quantitative Data Summary
The efficacy of PROTACs is often evaluated by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data for thalidomide-based PROTACs targeting the BRD4 protein, highlighting the impact of PEG linker length.
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective.[11] |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency.[11] |
| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[11] |
| 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture.[11] |
| 5 | BRD4 | Various | Potent | High | Often identified as an optimal length for achieving potent and efficacious degradation of BRD4.[5] |
Note: The data presented is a synthesis of findings from multiple research articles. Direct comparisons should be made with caution due to variations in experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of a Thalidomide-PEG-Alkyne Linker
This protocol describes a general method for synthesizing a thalidomide derivative functionalized with a PEG linker and a terminal alkyne for use in click chemistry.
Materials:
-
4-Fluorothalidomide
-
Amino-PEGn-alkyne (e.g., Amino-PEG4-propargyl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve 4-fluorothalidomide (1 equivalent) and amino-PEGn-alkyne (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or elevated temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the DMF under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., dichloromethane/methanol gradient) to yield the desired thalidomide-PEGn-alkyne linker.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis
This protocol outlines the conjugation of a thalidomide-PEG-alkyne linker to an azide-functionalized target protein ligand.
Materials:
-
Thalidomide-PEGn-alkyne (1 equivalent)
-
Azide-functionalized target protein ligand (1 equivalent)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)
-
Sodium ascorbate (B8700270) (0.5 equivalents)
-
Solvent: A mixture of tert-butanol (B103910) and water (1:1) or DMF
-
Nitrogen or Argon gas
Procedure:
-
In a reaction vial, dissolve the thalidomide-PEGn-alkyne and the azide-functionalized target protein ligand in the chosen solvent.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
To the degassed reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude PROTAC molecule by column chromatography or preparative HPLC.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 3: Western Blot Analysis of Target Protein Degradation
This protocol describes the quantification of target protein degradation in cultured cells treated with a thalidomide-based PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
Thalidomide-based PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (and a DMSO vehicle control) for the desired time period (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the primary antibody for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Caption: Logical relationships of PROTAC components.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Targeted protein degradation bypassing cereblon and von Hippel-Lindau [the-innovation.org]
- 4. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 10. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 11. benchchem.com [benchchem.com]
Solid-Phase Synthesis of PROTACs Utilizing Thalidomide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[1][3] Thalidomide (B1683933) and its analogs are extensively used as E3 ligase ligands that bind to Cereblon (CRBN), a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[2][3] The solid-phase synthesis of PROTACs offers considerable advantages over traditional solution-phase chemistry, including simplified purification, the ability to drive reactions to completion with excess reagents, and amenability to automated and parallel synthesis for the rapid generation of PROTAC libraries.[1][3] This document provides detailed protocols and application notes for the solid-phase synthesis of PROTACs incorporating thalidomide derivatives.
Introduction
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the polyubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][3] The linker composition and length are critical for PROTAC efficacy, influencing the stability and geometry of the ternary complex, as well as the physicochemical properties of the molecule, such as solubility and cell permeability.[1] Solid-phase synthesis provides a streamlined and efficient methodology for the assembly of diverse PROTAC libraries, facilitating the optimization of these key components.[1][4]
Signaling Pathway of Thalidomide-Based PROTACs
Thalidomide-based PROTACs induce the proximity of the target protein to the CRBN E3 ubiquitin ligase complex. This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation.
References
Application Notes and Protocols for Evaluating PROTAC Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[1][2] Unlike traditional inhibitors that block a protein's function, PROTACs are heterobifunctional molecules that act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.[3][4] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3][] This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule, offering a powerful approach to target proteins previously considered "undruggable".[6][7]
These application notes provide a comprehensive experimental workflow to assess the efficacy of PROTACs, from initial confirmation of target degradation to detailed mechanistic studies and downstream functional outcomes.
PROTAC Mechanism of Action and Signaling Pathway
PROTACs orchestrate a multi-step intracellular cascade to induce protein degradation. The process begins with the PROTAC molecule simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[][8] This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein.[3] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[3][9] The PROTAC molecule is then released to engage another target protein, acting catalytically.[2]
Experimental Workflow for PROTAC Evaluation
A systematic approach is crucial for the comprehensive evaluation of a PROTAC's efficacy. The following workflow outlines the key experimental stages, from initial screening to in-depth mechanistic and functional characterization.
Detailed Experimental Protocols
Target Protein Degradation Assays
The primary indicator of PROTAC activity is the reduction in the level of the target protein.[3]
a) Western Blot Analysis
Western blotting is a fundamental technique to visualize and semi-quantify the degradation of a target protein.[10][11]
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Treat cells with a dose-range of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[10]
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil. Separate proteins on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[10][12]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10][12]
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH, β-actin) for normalization.[12]
b) HiBiT-Based Protein Degradation Assay
The HiBiT system is a sensitive, real-time method for quantifying intracellular protein levels. It relies on the complementation of a small 11-amino-acid tag (HiBiT) fused to the target protein with the larger LgBiT subunit to generate a luminescent signal.
Protocol:
-
Cell Line Generation: Generate a stable cell line with the HiBiT tag knocked into the endogenous locus of the target protein using CRISPR/Cas9.
-
Cell Plating and Treatment: Plate the HiBiT-tagged cells in a 96-well plate. Treat with a serial dilution of the PROTAC.
-
Lysis and Detection: Add a lysis buffer containing the LgBiT protein and furimazine substrate.
-
Signal Measurement: Measure luminescence using a plate reader. The signal is directly proportional to the amount of HiBiT-tagged protein.
Mechanistic Validation Assays
These assays confirm that the observed protein degradation occurs through the intended PROTAC mechanism of action.
a) Ternary Complex Formation: NanoBRET™ Assay
The NanoBRET™ assay measures the proximity of the target protein and the E3 ligase in live cells, indicating the formation of the ternary complex.[13][14]
Protocol:
-
Plasmid Construction: Create expression vectors for the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor).[14]
-
Transfection: Co-transfect cells (e.g., HEK293T) with the donor and acceptor plasmids. A 1:10 donor to acceptor ratio is a common starting point.[14]
-
Cell Plating and Labeling: Plate the transfected cells in a 96-well plate. Add the HaloTag® NanoBRET® 618 ligand to the media.
-
PROTAC Treatment: Treat the cells with the PROTAC at various concentrations. To distinguish complex formation from degradation, cells can be pre-treated with a proteasome inhibitor like MG132.[13][14]
-
Signal Detection: Add the Nano-Glo® live-cell substrate and measure both donor (460 nm) and acceptor (618 nm) emission.[14]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in this ratio signifies ternary complex formation.[14]
b) Target Ubiquitination Assay
Detecting the ubiquitination of the target protein is a key step in confirming the PROTAC's mechanism.[9]
Protocol:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins) for a few hours.
-
Immunoprecipitation (IP): Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blot: Elute the immunoprecipitated proteins and perform a Western blot using an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on the target protein.
Downstream Functional and Selectivity Assays
a) Cell Viability/Proliferation Assay
These assays determine the functional consequence of target protein degradation, such as inhibition of cancer cell growth.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Compound Treatment: Treat cells with a range of PROTAC concentrations for a specified period (e.g., 72 hours).
-
Viability Assessment: Use a reagent such as CellTiter-Glo® (measures ATP levels) or MTS to determine cell viability.
-
Data Analysis: Plot cell viability against PROTAC concentration to determine the IC50 value.
b) Global Proteomics for Selectivity Analysis
Mass spectrometry-based proteomics can provide an unbiased profile of protein level changes across the entire proteome, identifying potential off-target effects.[15]
Protocol:
-
Cell Treatment: Treat cells with the PROTAC and a vehicle control.
-
Sample Preparation: Lyse cells, digest proteins into peptides, and label with tandem mass tags (TMT) for multiplexed quantification.
-
LC-MS/MS Analysis: Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify proteins. Proteins with significantly reduced levels in the PROTAC-treated samples are potential off-targets.[16]
Data Presentation
Quantitative data from the described assays should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: PROTAC Degradation Potency and Efficacy
| PROTAC Compound | Cell Line | DC50 (nM) | Dmax (%) | Time for Dmax (hours) |
| PROTAC-X | Cell Line A | 50 | 95 | 16 |
| PROTAC-Y | Cell Line A | 120 | 85 | 24 |
| PROTAC-X | Cell Line B | 85 | 90 | 24 |
DC50: Concentration of PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation achieved.
Table 2: Mechanistic and Functional Parameters
| PROTAC Compound | Ternary Complex EC50 (nM) (NanoBRET™) | Target Ubiquitination (Fold Change vs. Control) | Cell Viability IC50 (nM) |
| PROTAC-X | 75 | 5.2 | 65 |
| PROTAC-Y | 200 | 3.1 | 150 |
Conclusion
The successful development of a PROTAC therapeutic requires a rigorous and multi-faceted evaluation of its efficacy and mechanism of action. The experimental workflow and protocols detailed in these application notes provide a robust framework for researchers to characterize and optimize novel PROTAC molecules, from initial screening for degradation activity to comprehensive in-cell mechanistic validation and functional assessment. By systematically applying these methods, researchers can gain critical insights to advance the development of next-generation targeted protein degraders.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay Platforms for PROTAC in Drug Discovery and Beyond | ChemPartner [chempartner.com]
- 3. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. reactionbiology.com [reactionbiology.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Target and tissue selectivity of PROTAC degraders. | Semantic Scholar [semanticscholar.org]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Ubiquitination Assay - Profacgen [profacgen.com]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. Ternary Complex Formation [promega.com]
- 14. benchchem.com [benchchem.com]
- 15. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 16. benchchem.com [benchchem.com]
Application Notes: Measuring Protein Degradation by PROTACs using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] They function by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase, thereby facilitating the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][2] Western blotting is a fundamental and widely accessible technique used to quantify the degradation of a target protein following PROTAC treatment.[3] This application note provides a detailed protocol for utilizing Western blot to assess PROTAC efficacy, including methods to determine key parameters such as DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum degradation achievable).[3][4]
Signaling Pathway of PROTAC-Mediated Protein Degradation
PROTACs orchestrate the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system. The PROTAC molecule forms a ternary complex with the target protein and an E3 ubiquitin ligase (e.g., Cereblon or VHL).[1][3] This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1]
References
Application Notes and Protocols for Cell Viability Assays in PROTAC-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[1] Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the protein entirely. This unique mechanism of action necessitates robust and appropriate methods to assess the downstream consequences on cell health, including viability, cytotoxicity, and apoptosis.
This document provides detailed application notes and experimental protocols for a range of cell viability and apoptosis assays suitable for evaluating the effects of PROTACs on treated cells.
PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This tripartite complex formation brings the E3 ligase in close proximity to the POI, leading to the ubiquitination of the target protein.[3] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[4]
Figure 1. General mechanism of action for a PROTAC molecule.
Selecting an Appropriate Cell Viability Assay
The choice of a cell viability assay depends on several factors, including the experimental question, the expected mechanism of cell death, the cell type, and the desired throughput.[5] Assays can measure different cellular parameters, such as metabolic activity, ATP levels, or membrane integrity.
Figure 2. Decision tree for selecting a suitable cell viability assay.
Experimental Protocols
The following section provides detailed protocols for commonly used cell viability and apoptosis assays. A general experimental workflow is depicted below.
Figure 3. General experimental workflow for a cell viability assay.
Metabolic Activity Assays
These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can convert tetrazolium salts into a colored formazan (B1609692) product.[6]
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[7]
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[7][8]
-
MTT Addition: Remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate for 3 hours at 37°C.
-
Solubilization: Add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 570-590 nm using a microplate reader.[9]
The MTS assay is a more convenient alternative to the MTT assay as the formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step.[6][10]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
MTS Reagent Addition: Add 20 µL of a combined MTS/PES solution to each well containing 100 µL of cell culture medium.[6][10][11]
-
Data Acquisition: Record the absorbance at 490 nm using a microplate reader.[6][11]
| Parameter | MTT Assay | MTS Assay |
| Principle | Reduction of MTT to insoluble purple formazan | Reduction of MTS to soluble formazan |
| Reagent Addition | MTT solution (e.g., 50 µL of 5 mg/mL) | MTS/PES solution (e.g., 20 µL)[6] |
| Incubation Time | 3 hours | 1-4 hours[6] |
| Solubilization Step | Required (e.g., 150 µL DMSO) | Not required |
| Readout | Absorbance at 570-590 nm | Absorbance at 490 nm[6] |
ATP-Based Assays
These assays quantify the amount of ATP present, which is a key indicator of metabolically active, viable cells.[12]
This assay generates a "glow-type" luminescent signal produced by the luciferase-mediated reaction of ATP.[12][13]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol, typically in an opaque-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Data Acquisition: Measure the luminescence using a plate reader.[14]
Real-Time Viability Assays
These assays allow for the continuous monitoring of cell viability over time in the same sample well.[15]
This bioluminescent assay measures the reducing potential of viable cells in real-time.[16] A pro-substrate is reduced by viable cells to generate a substrate for NanoLuc® luciferase, which produces a luminescent signal.[15][16]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate.[17]
-
Reagent Addition: Add the RealTime-Glo™ Reagent to the cells at the time of plating or dosing.[17]
-
PROTAC Treatment: Add the PROTAC compounds.
-
Data Acquisition: Measure luminescence at various time points (e.g., 0, 24, 48, 72 hours) to monitor changes in cell viability.[15][17]
| Parameter | CellTiter-Glo® | RealTime-Glo™ |
| Principle | Measures ATP in lysed cells | Measures reducing potential of viable cells in real-time |
| Assay Type | Endpoint, lytic | Kinetic, non-lytic[15][16] |
| Reagent Addition | At the end of the experiment | At the beginning or during the experiment[15] |
| Incubation Time | ~10 minutes[13] | Continuous monitoring up to 72 hours[15] |
| Readout | Luminescence | Luminescence |
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism by which PROTACs can induce cell death. These assays help to confirm if apoptosis is occurring.
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[18][19] The assay provides a proluminescent substrate that is cleaved by active caspases to release a substrate for luciferase, generating a luminescent signal.[18][19]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol in an opaque-walled 96-well plate.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[8]
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.[8]
-
Data Acquisition: Measure the luminescence using a plate reader.[8]
During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[20] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (e.g., FITC) to detect apoptotic cells via flow cytometry.[20][21] Propidium iodide (PI) or 7-AAD is often used concurrently to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).[21]
Protocol:
-
Cell Seeding and Treatment: Treat cells with the PROTAC for the desired duration.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect all cells, including those in the supernatant. For suspension cells, collect by centrifugation.[22]
-
Washing: Wash cells twice with cold PBS.[23]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[23]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 2-5 µL of PI.[22][23]
-
Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.[23]
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[23]
| Parameter | Caspase-Glo® 3/7 Assay | Annexin V Staining |
| Principle | Measures activity of executioner caspases 3 and 7[18] | Detects externalized phosphatidylserine[20] |
| Assay Type | Luminescent, plate-based | Fluorescent, flow cytometry-based |
| Measures | A key biochemical event in apoptosis | An early marker of apoptosis |
| Throughput | High | Lower, requires cell-by-cell analysis |
| Information | Quantitative measure of caspase activity | Distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells[21] |
Data Presentation and Analysis
All quantitative data should be summarized in clearly structured tables for easy comparison. For dose-response experiments, calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 or EC50 value using appropriate software (e.g., GraphPad Prism).[8]
Conclusion
The selection of an appropriate cell viability assay is critical for accurately assessing the efficacy of PROTACs. This guide provides a framework for choosing and performing a range of assays, from simple colorimetric methods to more detailed apoptosis and real-time viability assays. By carefully considering the experimental goals and the principles of each assay, researchers can generate reliable and meaningful data in the development of novel PROTAC-based therapeutics.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. RealTime-Glo™ MT Cell Viability Assay | Live Dead Assay [worldwide.promega.com]
- 16. RealTime-Glo™ MT Cell Viability Assay Technical Manual [promega.com]
- 17. scribd.com [scribd.com]
- 18. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 19. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 20. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 22. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 23. Annexin V Staining Protocol [bdbiosciences.com]
In-cell Target Engagement Assays for CRBN Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cereblon (CRBN) has emerged as a critical target in drug discovery, primarily for its role as a substrate receptor within the Cullin-Ring Ligase 4 (CRL4) E3 ubiquitin ligase complex.[1][2] Ligands that bind to CRBN, such as immunomodulatory drugs (IMiDs) and the CRBN-binding component of Proteolysis Targeting Chimeras (PROTACs), can modulate the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins.[1][3] This mechanism is central to the therapeutic effect of molecular glues and PROTACs in various diseases, including cancer.[4][5]
Verifying and quantifying the engagement of small molecules with CRBN inside living cells is a crucial step in the development of these novel therapeutics. In-cell target engagement assays provide essential information on compound potency, cell permeability, and the correlation between target binding and downstream cellular effects. This document provides detailed application notes and protocols for two widely used in-cell target engagement assays for CRBN ligands: the NanoBRET™ Target Engagement (NanoBRET TE) assay and the Cellular Thermal Shift Assay (CETSA).
CRBN Signaling Pathway
CRBN is a pivotal component of the CRL4 E3 ubiquitin ligase complex, which also includes Cullin 4 (CUL4), DNA Damage-Binding Protein 1 (DDB1), and Regulator of Cullins 1 (ROC1).[2][6] In its native state, this complex ubiquitinates endogenous substrates, marking them for degradation by the proteasome. The binding of a CRBN ligand, such as a molecular glue or the warhead of a PROTAC, alters the conformation of the substrate-binding pocket of CRBN. This allosteric change leads to the recruitment of "neosubstrates," proteins that are not the natural targets of the CRBN E3 ligase complex.[1] The subsequent ubiquitination and degradation of these neosubstrates, which can be oncoproteins like IKZF1 and IKZF3, are the basis for the therapeutic activity of many CRBN-targeting compounds.[6]
Quantitative Data Summary
The following table summarizes the binding affinities of various ligands to CRBN, as determined by in-cell target engagement assays. This data allows for a direct comparison of the potency of different molecular glues and PROTACs.
| Ligand | Assay Type | Cell Line | IC50 / Kd | Reference |
| Lenalidomide | TR-FRET | - | 2.694 µM (IC50) | [7] |
| Pomalidomide | In-cell ELISA | MM1S | >10 µM (IC50) | [8] |
| CC-122 (Avadomide) | In-cell ELISA | MM1S | ~5 µM (IC50) | [8] |
| CC-220 (Iberdomide) | In-cell ELISA | MM1S | <1 µM (IC50) | [8] |
| dBET1 | NanoBRET TE | HEK293 | Tabulated Data | [9] |
| dBET6 | NanoBRET TE | HEK293 | Tabulated Data | [9] |
| YJ1b | TR-FRET | - | 0.206 µM (IC50) | [7] |
| YJ2c | TR-FRET | - | 0.211 µM (IC50) | [7] |
| YJ2h | TR-FRET | - | 0.282 µM (IC50) | [7] |
| Acylated derivative 1 | Competitive MST | - | Lower affinity than Lenalidomide | [10][11] |
| Acylated derivative 2 | Competitive MST | - | Lower affinity than Lenalidomide | [10][11] |
| Compound 4 | Competitive MST | - | Higher affinity than Lenalidomide | [10][11] |
| Compound 5 | Competitive MST | - | Higher affinity than Lenalidomide | [10][11] |
| Glutarimide | FRET | - | Lowest affinity | [12] |
Experimental Protocols
NanoBRET™ Target Engagement (TE) Assay for CRBN
The NanoBRET TE assay is a proximity-based method that measures the binding of a ligand to a target protein within living cells.[13] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged CRBN (donor) and a cell-permeable fluorescent tracer that binds to CRBN (acceptor).[13][14] Unlabeled CRBN ligands compete with the tracer for binding to NanoLuc-CRBN, leading to a decrease in the BRET signal in a dose-dependent manner.[13]
Materials:
-
HEK293 cells (or other suitable cell line)
-
NanoLuc®-CRBN fusion vector[15]
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
DMEM with 10% FBS and 1% Pen/Strep
-
White, 384-well assay plates
-
CRBN NanoBRET™ Tracer (e.g., BODIPY-lenalidomide)[13]
-
NanoBRET™ Nano-Glo® Substrate[9]
-
Extracellular NanoLuc® Inhibitor[16]
-
Test compounds (CRBN ligands)
-
Plate reader capable of measuring luminescence at 450 nm and 610 nm[16]
Protocol:
-
Cell Transfection:
-
Cell Preparation:
-
On the day of the assay, harvest the cells by trypsinization.
-
Resuspend the cells in Opti-MEM at a concentration of 2 x 10^5 cells/mL.[16]
-
-
Assay Plate Preparation:
-
Prepare serial dilutions of the test compounds in Opti-MEM.
-
Dispense the cell suspension into the wells of a 384-well plate.[13]
-
Add the test compounds to the appropriate wells.
-
Add the fluorescent CRBN tracer to all wells at a final concentration optimized for the assay.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.[16]
-
-
Detection:
-
Prepare the NanoBRET substrate solution containing the extracellular NanoLuc inhibitor according to the manufacturer's instructions.[16]
-
Add the substrate solution to all wells.
-
Immediately read the plate on a luminometer, measuring the donor emission at 450 nm and the acceptor emission at 610 nm.[16]
-
-
Data Analysis:
-
Calculate the NanoBRET ratio by dividing the acceptor emission (610 nm) by the donor emission (450 nm).
-
Plot the BRET ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) for CRBN
CETSA is a label-free method to monitor drug-target engagement in a cellular context.[17][18] The principle is based on the ligand-induced thermal stabilization of the target protein.[17][18] When a ligand binds to CRBN, the protein becomes more resistant to heat-induced denaturation and aggregation. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble CRBN remaining, one can determine if a compound has engaged the target.[17]
Materials:
-
Cell line of interest (e.g., MM.1S, HEK293)
-
Test compounds (CRBN ligands)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
Protein quantification method (e.g., Western blot apparatus and reagents, ELISA kit)
-
Anti-CRBN antibody
Protocol:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the test compound at various concentrations or a vehicle control for a specified time (e.g., 1-2 hours) at 37°C.[19]
-
-
Thermal Challenge:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in PBS or lysis buffer.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.[20]
-
Heat the samples in a thermocycler for a set time (e.g., 3 minutes) across a range of temperatures (e.g., 40-70°C).[20]
-
After heating, cool the samples to room temperature.
-
-
Sample Processing:
-
Lyse the cells (if not already in lysis buffer) using methods such as freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[20]
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Detection:
-
Quantify the amount of soluble CRBN in each sample using a suitable method such as:
-
Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-CRBN antibody.
-
ELISA: Use a CRBN-specific sandwich ELISA kit.
-
-
-
Data Analysis:
-
Melt Curve: Quantify the band or signal intensity for CRBN at each temperature. Normalize the data to the intensity at the lowest temperature (or an unheated control). Plot the percentage of soluble CRBN against the temperature to generate a melt curve. A shift in the curve to a higher temperature in the presence of the compound indicates target engagement.
-
Isothermal Dose-Response (ITDR): Heat all samples at a single, optimized temperature (a temperature where a significant portion of CRBN is denatured in the absence of a ligand). Quantify the soluble CRBN at different compound concentrations. Plot the percentage of soluble CRBN against the log of the compound concentration to determine the EC50 for thermal stabilization.[21]
-
Troubleshooting
NanoBRET TE Assay:
-
Low BRET Signal:
-
Optimize transfection efficiency.
-
Increase the expression level of the NanoLuc-CRBN fusion protein.
-
Optimize the concentration of the fluorescent tracer.
-
-
High Background:
-
Ensure the extracellular NanoLuc inhibitor is used.
-
Wash cells to remove any unbound tracer.
-
-
No Competition:
-
Confirm the binding of the test compound to CRBN using an orthogonal biophysical assay.
-
Assess the cell permeability of the test compound.
-
CETSA:
-
No Thermal Shift:
-
The compound may not bind to CRBN in cells or the binding affinity may be too low to induce a detectable thermal shift.
-
Optimize the heating time and temperature range.
-
Ensure complete cell lysis and efficient separation of soluble and aggregated fractions.
-
-
High Variability:
-
Ensure uniform heating of all samples.
-
Maintain consistency in cell handling and sample processing.
-
Load equal amounts of protein for Western blot analysis.
-
Conclusion
In-cell target engagement assays are indispensable tools for the development of CRBN-targeting therapeutics. The NanoBRET TE assay offers a high-throughput, quantitative method for determining ligand binding affinity in living cells, while CETSA provides a label-free approach to confirm target engagement and can be adapted for various downstream detection methods. The detailed protocols and troubleshooting guidance provided in this document will enable researchers to effectively implement these assays and accelerate the discovery and optimization of novel CRBN ligands.
References
- 1. researchgate.net [researchgate.net]
- 2. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocytogen.com [biocytogen.com]
- 5. Protein Degraders and Molecular Glues Part 1 2023 Archive [discoveryontarget.com]
- 6. Figure 4. Schematic model of CRBN-directed cullin 4 ring E3 ubiquitin ligase complex (CRL4) action after binding of IMiDs to CRBN. CRBN forms an E3 ubiquitin ligase complex with three other proteins-damaged DNA binding protein 1 (DDB1), cullin 4 (CUL4), and regulator of cullins 1 (Roc1). IMiDs binding to CRBN results in the selective ubiquitination and proteasomal degradation of Ikaros family zinc finger transcription factors IKZF1 and IKZF3. This degradation decreases interferon regulatory factor 4 (IRF4) in plasma cells and increases IL-2 expression in T cells : Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide : Science and Education Publishing [pubs.sciepub.com]
- 7. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NanoBRET® TE Intracellular E3 Ligase Assays [promega.jp]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Accessing three-branched high-affinity cereblon ligands for molecular glue and protein degrader design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. Advancing targeted protein degrader discovery by measuring cereblon engagement in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NanoBRET® TE E3 Ligase Vectors | CRBN | VHL | DDB1 [promega.com]
- 16. eubopen.org [eubopen.org]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. CETSA [cetsa.org]
- 19. researchgate.net [researchgate.net]
- 20. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Our Research — CETSA [cetsa.org]
Designing a PROTAC with Thalidomide-4-NH-PEG1-NH2 TFA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the design and evaluation of Proteolysis-Targeting Chimeras (PROTACs) utilizing Thalidomide-4-NH-PEG1-NH2 TFA as a key building block for recruiting the E3 ubiquitin ligase Cereblon (CRBN).
Introduction to PROTAC Technology and Thalidomide-Based Degraders
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1][2] Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the protein from the cell altogether. They achieve this by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[3]
A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[4] Thalidomide (B1683933) and its analogs are effective E3 ligase ligands that bind to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[2][4] This binding event recruits the E3 ligase to the POI, leading to the ubiquitination of the target protein, which marks it for degradation by the 26S proteasome.[3][4]
This compound is a functionalized thalidomide derivative that serves as a valuable building block for PROTAC synthesis.[5][6] It incorporates the thalidomide core for CRBN binding and a PEG linker with a terminal amine group, allowing for straightforward conjugation to a ligand for a POI.[5][7]
Quantitative Data for Thalidomide-Based PROTACs
The efficacy of a PROTAC is typically quantified by its degradation potency (DC50), which is the concentration required to degrade 50% of the target protein, and its maximum degradation level (Dmax). The following table summarizes the performance of several published thalidomide-based PROTACs against various protein targets.
| PROTAC Name | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | <1 | >95 | [8] |
| PROTAC IDO1 Degrader-1 | Pomalidomide | IDO1 | HeLa | 2840 | 93 | [9] |
| NU223612 | Thalidomide derivative | IDO1 | U87 | 329 | >70 | [9] |
| SHP2 Degrader 11 | Thalidomide | SHP2 | - | 6.02 | - | [10] |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general method for conjugating this compound to a POI ligand containing a carboxylic acid functional group via amide bond formation.
Materials:
-
This compound (MW: 474.39 g/mol )[7]
-
POI ligand with a carboxylic acid group
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl)oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)
-
Anhydrous Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Dissolve the POI ligand (1 equivalent) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add PyBOP (1.2 equivalents) and stir for another 10 minutes.
-
Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the synthesized PROTAC using MS and NMR analysis.
Protocol 2: In Vitro Ternary Complex Formation Assay (Fluorescence Polarization)
This assay assesses the ability of the PROTAC to induce the formation of a ternary complex between the POI and the E3 ligase.[11]
Materials:
-
Purified recombinant POI
-
Purified recombinant CRBN-DDB1 complex
-
Fluorescently labeled ligand for the POI
-
Synthesized PROTAC
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT)
-
384-well black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a solution of the fluorescently labeled POI ligand at a fixed concentration in the assay buffer.
-
In the wells of a 384-well plate, add a fixed concentration of the purified POI.
-
Add serial dilutions of the synthesized PROTAC to the wells.
-
Add a fixed concentration of the CRBN-DDB1 complex.
-
Add the fluorescently labeled POI ligand to all wells.
-
Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader.
-
Plot the change in fluorescence polarization as a function of the PROTAC concentration to determine the binding affinity and cooperativity of ternary complex formation.
Protocol 3: Cellular Protein Degradation Assay (Western Blot)
This protocol is used to quantify the degradation of the target protein in cells after treatment with the PROTAC.[8][9]
Materials:
-
Cell line expressing the POI
-
Complete cell culture medium
-
Synthesized PROTAC dissolved in DMSO
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer and collect the lysates.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot and perform densitometry analysis to quantify the protein levels.
-
Normalize the POI band intensity to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[8]
Visualizations
Caption: Mechanism of action of a PROTAC.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Caption: PROTAC intervention in the PI3K/AKT signaling pathway.
References
- 1. Targeting micro-environmental pathways by PROTACs as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biopharma.co.uk [biopharma.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C19H21F3N4O7 | CID 168446266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Calculating Molar Equivalents for PROTAC Synthesis Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules that co-opt the cell's native protein degradation machinery to eliminate specific proteins of interest (POIs).[1][2] A PROTAC molecule consists of three primary components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The formation of a stable ternary complex between the POI, the PROTAC, and an E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[5][6]
The synthesis of these complex molecules is a multi-step process that demands precise control over reaction stoichiometry.[1] Accurate calculation of molar equivalents is fundamental to maximizing reaction yields, minimizing impurities, and ensuring the efficient and reproducible assembly of the final PROTAC. This document provides detailed protocols and guidelines for calculating molar equivalents for common reactions in PROTAC synthesis.
Caption: The PROTAC mechanism of action, from ternary complex formation to degradation.
Principles of Molar Equivalent Calculation
In chemical synthesis, molar equivalents express the ratio of the moles of one reactant to the moles of another, typically the limiting reagent.[7][8] The limiting reagent is the reactant that is completely consumed first in a reaction, thereby determining the maximum amount of product that can be formed.[9] All other reactants are considered to be in "excess," and their quantities are calculated relative to the limiting reagent.
The core calculation workflow is as follows:
-
Identify the Limiting Reagent: This is usually the most complex or valuable starting material (e.g., the POI ligand or a key intermediate).
-
Calculate Moles of Limiting Reagent:
-
Moles = Mass (g) / Molecular Weight ( g/mol )
-
-
Determine Moles of Excess Reagents:
-
Moles of Reagent = Moles of Limiting Reagent × Desired Molar Equivalent
-
-
Calculate Mass or Volume of Excess Reagents:
-
Mass (g) = Moles of Reagent × Molecular Weight ( g/mol )
-
Volume (mL) = Mass (g) / Density (g/mL) OR Moles of Reagent / Concentration (mol/L)
-
Caption: Logical workflow for calculating reagent quantities using molar equivalents.
Experimental Protocols and Molar Equivalents
PROTAC synthesis often involves a modular, stepwise approach, commonly using robust reactions like amide coupling, "click chemistry," and Suzuki coupling to connect the three components.[3][10][11][12]
Caption: Common convergent strategies for PROTAC synthesis.
Amide Bond Formation
Amide coupling is a foundational reaction in PROTAC synthesis, used to connect components bearing carboxylic acid and amine functional groups.[3] The reaction typically requires a coupling agent and a non-nucleophilic base.
Protocol: HATU-Mediated Amide Coupling
-
Preparation: In an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid component (1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Activation: Add the coupling agent, such as HATU (1.1-1.5 equiv), and a tertiary amine base, like DIPEA or TEA (2.0-3.0 equiv), to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add a solution of the amine component (1.0-1.2 equiv) in the same anhydrous solvent to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 2-16 hours.[13]
-
Monitoring: Monitor the reaction's progress using LC-MS or TLC.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297). Wash sequentially with saturated aqueous NaHCO3, water, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[13]
-
Purification: Purify the crude product via flash column chromatography or preparative HPLC to yield the desired amide-linked product.[13]
Table 1: Molar Equivalents for Amide Coupling
| Reagent Role | Example Reagent | Typical Molar Equivalents | Notes |
| Limiting Reagent | Carboxylic Acid | 1.0 | Often the more complex or synthetically advanced fragment. |
| Excess Reagent | Amine | 1.0 - 1.2 | A slight excess can help drive the reaction to completion. |
| Coupling Agent | HATU, HBTU, EDC | 1.1 - 1.5 | Activates the carboxylic acid for nucleophilic attack. |
| Base | DIPEA, TEA | 2.0 - 3.0 | Neutralizes acidic byproducts and facilitates the reaction. |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"
Click chemistry provides a highly efficient and orthogonal method for joining molecular fragments.[14][] The CuAAC reaction, which forms a stable triazole linkage, is high-yielding and tolerant of numerous functional groups, making it ideal for late-stage PROTAC synthesis.[10][14]
Protocol: CuAAC Reaction
-
Preparation: In a flask, dissolve the alkyne-functionalized component (1.0 equiv) and the azide-functionalized component (1.0-1.1 equiv) in a suitable solvent mixture, such as t-BuOH/H2O or THF/H2O.
-
Catalyst Premix: In a separate vial, prepare the catalyst solution. Add Sodium Ascorbate (0.2-0.5 equiv) to a solution of Copper(II) Sulfate Pentahydrate (CuSO4·5H2O) (0.1-0.3 equiv) in water. The solution should turn from blue to pale yellow/colorless, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Reaction: Add the catalyst solution to the mixture of the alkyne and azide (B81097) components.
-
Reaction: Stir the reaction vigorously at room temperature for 4-24 hours.
-
Monitoring: Monitor progress by LC-MS or TLC until the limiting reagent is consumed.
-
Workup: Dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC.
Table 2: Molar Equivalents for CuAAC "Click" Reaction
| Reagent Role | Example Reagent | Typical Molar Equivalents | Notes |
| Limiting Reagent | Alkyne or Azide | 1.0 | Reaction is typically run at or near stoichiometric quantities. |
| Excess Reagent | Azide or Alkyne | 1.0 - 1.1 | A minor excess of the more accessible partner can be used. |
| Copper Source | CuSO4·5H2O | 0.1 - 0.3 | Catalytic amount is sufficient. |
| Reducing Agent | Sodium Ascorbate | 0.2 - 0.5 | Reduces Cu(II) to the active Cu(I) catalytic species. |
| Ligand (Optional) | TBTA, BTTAA | 0.1 - 0.3 | Stabilizes the Cu(I) catalyst and accelerates the reaction. |
Suzuki-Miyaura Cross-Coupling
The Suzuki coupling is a powerful palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron species (boronic acid or ester) and an organic halide or triflate.[16][17] It is frequently used to construct aryl-aryl or other sp2-sp2 bonds within the PROTAC linker or to attach a ligand to the linker.
Protocol: Suzuki Coupling
-
Preparation: To a pressure flask or Schlenk tube equipped with a stir bar, add the aryl halide/triflate (1.0 equiv), the boronic acid/ester (1.1-1.5 equiv), and a base (e.g., Cs2CO3, K2CO3, K3PO4) (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Under the inert atmosphere, add a degassed solvent system (e.g., 1,4-dioxane/water, DME, or toluene).[16]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) (0.02-0.1 equiv).[16]
-
Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C for 4-24 hours.
-
Monitoring: After cooling to room temperature, monitor the reaction by LC-MS or TLC.
-
Workup: Filter the cooled reaction mixture through a pad of Celite to remove the catalyst. Dilute the filtrate with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous Na2SO4 and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Table 3: Molar Equivalents for Suzuki Coupling
| Reagent Role | Example Reagent | Typical Molar Equivalents | Notes |
| Limiting Reagent | Aryl Halide or Triflate | 1.0 | Typically the more complex of the two coupling partners. |
| Coupling Partner | Boronic Acid / Ester | 1.1 - 1.5 | A slight excess is used to compensate for potential decomposition. |
| Base | Cs2CO3, K2CO3, K3PO4 | 2.0 - 3.0 | Essential for activating the boronic acid for transmetalation.[17] |
| Palladium Catalyst | Pd(dppf)Cl2, Pd(PPh3)4 | 0.02 - 0.1 | The reaction is catalytic; higher loadings may be needed for difficult couplings. |
Summary and Best Practices
-
Always Identify the Limiting Reagent: Base all subsequent calculations on the molar amount of this single component.
-
Use a Slight Excess: For many reactions, using a slight excess (1.1-1.2 equivalents) of the less complex reagent can help drive the reaction to completion.
-
Catalysts are Substoichiometric: Reagents like palladium catalysts are used in small, substoichiometric amounts (e.g., 0.05 equivalents).
-
Bases and Coupling Agents: These reagents are almost always used in excess (1.5-3.0 equivalents) to neutralize byproducts and ensure efficient reaction kinetics.
-
Documentation: Meticulously record the mass, volume, moles, and molar equivalents of every reagent used to ensure reproducibility and aid in troubleshooting.
By applying these principles and protocols, researchers can approach the synthesis of PROTACs with greater precision, leading to improved outcomes in the development of these promising next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
- 5. benchchem.com [benchchem.com]
- 6. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. csub.edu [csub.edu]
- 10. portlandpress.com [portlandpress.com]
- 11. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 16. youtube.com [youtube.com]
- 17. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Purification of Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of thalidomide-based Proteolysis-Targeting Chimeras (PROTACs). The unique tripartite structure of PROTACs—comprising a ligand for an E3 ligase (in this case, a thalidomide (B1683933) derivative that binds to Cereblon [CRBN]), a linker, and a ligand for a protein of interest (POI)—presents distinct challenges and necessitates a multi-step purification strategy to achieve the high purity required for reliable biological evaluation.[1]
Introduction to PROTAC Purification
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the CRBN E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3][4] The complex nature of these molecules means that crude synthesis products often contain a mixture of unreacted starting materials, byproducts, and diastereomers, given the chiral center in thalidomide.[1][] Therefore, a robust, multi-step purification workflow is essential.
Signaling Pathway of Thalidomide-Based PROTACs
Thalidomide-based PROTACs hijack the cell's ubiquitin-proteasome system. The PROTAC molecule first binds to both the CRBN E3 ligase and the target protein, forming a ternary complex.[3] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC is released to act catalytically.[3]
References
Application Notes and Protocols for Thalidomide-4-NH-PEG1-NH2 TFA Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the storage and stability assessment of Thalidomide-4-NH-PEG1-NH2 TFA. As a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), understanding its stability is critical for reproducible experimental results and the development of effective therapeutics. While specific stability data for this compound is not extensively available in the public domain, this guide synthesizes information from related thalidomide (B1683933) analogs, PEGylated molecules, and general best practices for small molecule stability studies to provide a robust framework for its handling and evaluation.
Introduction
This compound is a heterobifunctional molecule incorporating the cereblon (CRBN) E3 ligase ligand, thalidomide, and a short PEG linker with a terminal amine, supplied as a trifluoroacetic acid (TFA) salt. It is a valuable chemical tool for the synthesis of PROTACs, which are designed to recruit specific proteins of interest to E3 ligases for ubiquitination and subsequent proteasomal degradation. The integrity of this linker-ligand conjugate is paramount for the successful synthesis and efficacy of the final PROTAC molecule.
The stability of this compound can be influenced by several factors, including solvent, pH, temperature, and light exposure. Degradation can occur at the thalidomide moiety, primarily through hydrolysis of the glutarimide (B196013) ring, or potentially through oxidation of the PEG linker. These application notes provide recommended storage conditions and a comprehensive protocol for researchers to determine the stability of this compound in their specific experimental settings.
Recommended Storage and Handling
Given the chemical nature of this compound, which combines a thalidomide derivative with a PEG linker, the following storage and handling procedures are recommended to minimize degradation. These recommendations are based on general guidelines for similar chemical classes.
Table 1: Recommended Storage and Handling of this compound
| Condition | Solid Form | In Solution |
| Temperature | Store at -20°C or -80°C for long-term storage. | Prepare fresh solutions for immediate use. If short-term storage is necessary, store at -80°C in small aliquots to avoid freeze-thaw cycles. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Purge the headspace of the vial with an inert gas before sealing. |
| Light | Protect from light. Store in an amber vial or a light-blocking container. | Protect from light by using amber vials or wrapping the container in aluminum foil. |
| Moisture | Store in a desiccator to minimize moisture exposure. | Use anhydrous solvents for reconstitution. |
| General Handling | Allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the compound. | Solutions should be prepared in appropriate, high-purity solvents. |
Experimental Protocol: Stability Assessment of this compound Solutions
This protocol outlines a general method for assessing the stability of this compound in a solution, which can be adapted to specific laboratory conditions and analytical instrumentation.
Materials and Equipment
-
This compound
-
High-purity solvents (e.g., DMSO, DMF, PBS)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC or UPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
pH meter
-
Incubators or water baths set to desired temperatures
-
Light-blocking containers (e.g., amber vials)
Solution Preparation
-
Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable anhydrous organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).
-
Working Solution Preparation: Dilute the stock solution with the desired experimental solvent (e.g., cell culture medium, PBS) to the final working concentration. Prepare a sufficient volume for all time points of the stability study.
Stability Study Design
A comprehensive stability study should evaluate the impact of temperature, pH, and light.
Table 2: Example Stability Study Design for this compound
| Condition | Temperature | Time Points | Replicates |
| Control | -80°C | 0, 24h, 48h, 72h, 1 week | 3 |
| Refrigerated | 4°C | 0, 24h, 48h, 72h, 1 week | 3 |
| Room Temperature | 25°C | 0, 4h, 8h, 12h, 24h, 48h | 3 |
| Elevated Temperature | 37°C | 0, 2h, 4h, 8h, 12h, 24h | 3 |
| Photostability | 25°C (exposed to light) | 0, 4h, 8h, 12h, 24h | 3 |
Sample Analysis by HPLC
-
Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from its potential degradants. A gradient elution with a mobile phase consisting of water and acetonitrile (B52724) with 0.1% TFA is a common starting point.
-
Standard Curve: Prepare a standard curve of the parent compound at known concentrations to allow for accurate quantification.
-
Sample Injection: At each time point, withdraw an aliquot from each condition, and if necessary, quench any reaction by diluting with a cold mobile phase. Inject the sample onto the HPLC system.
-
Data Analysis: Record the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the initial time point (T=0).
Visualization of Workflows and Pathways
Experimental Workflow for Stability Assessment
The following diagram illustrates the logical flow of the stability assessment protocol.
Caption: Workflow for assessing the stability of this compound solutions.
Potential Degradation Pathway
The primary site of non-enzymatic degradation for thalidomide and its analogs in aqueous solution is the glutarimide ring, which can undergo hydrolysis.
Caption: Potential hydrolytic degradation pathway of the thalidomide moiety.
Conclusion and Best Practices
The stability of this compound is a critical parameter for its successful use in research and drug development. While specific data is limited, based on the known reactivity of thalidomide and general handling procedures for PEGylated compounds, it is recommended to store the solid compound at low temperatures under an inert atmosphere and protected from light. Solutions should be prepared fresh and used immediately. If storage of solutions is unavoidable, they should be flash-frozen and stored at -80°C.
It is strongly advised that researchers perform their own stability studies under their specific experimental conditions to ensure the integrity of the compound and the reliability of their results. The protocol provided herein offers a robust starting point for such an assessment. By carefully controlling storage and handling conditions, researchers can minimize degradation and ensure the quality of their starting materials for the synthesis of novel PROTACs.
Application Notes and Protocols for PROTAC Synthesis using Thalidomide-4-NH-PEG1-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to induce the selective degradation of target proteins.[1][2] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By hijacking the cell's ubiquitin-proteasome system, PROTACs facilitate the ubiquitination and subsequent degradation of disease-causing proteins.[1][2]
Thalidomide (B1683933) and its analogs are widely utilized as ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] This document provides detailed application notes and protocols for the use of Thalidomide-4-NH-PEG1-NH2 TFA , a key building block for the synthesis of CRBN-recruiting PROTACs. This reagent incorporates the thalidomide moiety, a flexible PEG1 linker, and a terminal primary amine for conjugation to a POI ligand. The trifluoroacetate (B77799) (TFA) salt form is a common and stable form for this type of amine-containing linker.
Reagent Information
This compound is an E3 ligase ligand-linker conjugate that serves as a foundational component for the synthesis of CRBN-based PROTACs.
| Property | Value |
| IUPAC Name | 4-[2-(2-aminoethoxy)ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid |
| CAS Number | 2490499-21-1 |
| Molecular Formula | C₁₉H₂₁F₃N₄O₇ |
| Molecular Weight | 474.39 g/mol |
Storage and Handling
Proper storage and handling of this compound are crucial to maintain its integrity and reactivity.
| Condition | Recommendation |
| Long-term Storage | Store at -20°C in a desiccator. For extended storage, -80°C is recommended. |
| Short-term Storage | Store at 4°C in a desiccator. |
| Handling | Allow the reagent to warm to room temperature before opening to prevent moisture condensation. Use in a dry, inert atmosphere (e.g., under argon or nitrogen) when possible. |
| Solution Storage | If necessary to store in solution, use an anhydrous aprotic solvent such as DMF or DMSO and store at -20°C. Minimize freeze-thaw cycles. |
PROTAC Synthesis: A Representative Protocol
The following is a representative protocol for the synthesis of a PROTAC via an amide bond formation between a carboxylic acid-functionalized POI ligand and this compound.
Materials and Reagents
-
POI-Linker-COOH (Protein of Interest ligand with a terminal carboxylic acid)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for purification (e.g., HPLC-grade acetonitrile, water, 0.1% TFA)
Experimental Protocol
Step 1: Reagent Preparation
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Allow this compound and POI-Linker-COOH to warm to room temperature in a desiccator.
Step 2: Amide Coupling Reaction
-
In a round-bottom flask under an inert atmosphere, dissolve the POI-Linker-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 - 1.2 eq) and DIPEA (3.0 - 4.0 eq) to the solution. The excess base is required to neutralize both the carboxylic acid and the TFA salt of the amine.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.0 - 1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of this compound to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-12 hours.
Step 3: Reaction Monitoring
-
Monitor the progress of the reaction by LC-MS.
-
A successful reaction will show the consumption of the starting materials and the appearance of a new peak with the expected mass of the PROTAC product.
Step 4: Work-up
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) or DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Quantitative Data for a Representative Amide Coupling Reaction
The following table provides representative quantitative parameters for the synthesis of a PROTAC using this protocol. Actual values may vary depending on the specific POI ligand.
| Parameter | Value |
| Scale | 0.1 mmol |
| POI-Linker-COOH | 1.0 eq |
| This compound | 1.05 eq |
| HATU | 1.2 eq |
| DIPEA | 3.5 eq |
| Solvent (Anhydrous DMF) | 2 mL |
| Reaction Temperature | Room Temperature (20-25°C) |
| Reaction Time | 4 hours |
| Typical Yield (after purification) | 40-70% |
| Typical Purity (by HPLC) | >95% |
Purification and Characterization
Purification by Preparative HPLC
Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying PROTACs.
| Parameter | Condition |
| Column | C18, 5-10 µm particle size |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 20-80% B over 30-40 minutes (optimize based on analytical HPLC) |
| Flow Rate | Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column) |
| Detection | UV at 254 nm and/or 280 nm |
Protocol:
-
Dissolve the crude product in a minimal amount of DMSO or DMF and dilute with Mobile Phase A.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto the equilibrated preparative HPLC system.
-
Collect fractions corresponding to the product peak.
-
Analyze fractions by analytical LC-MS to confirm purity.
-
Pool pure fractions and lyophilize to obtain the final PROTAC as a TFA salt.
Characterization
The identity and purity of the final PROTAC should be confirmed by LC-MS and NMR.
| Technique | Purpose | Expected Outcome |
| LC-MS | Confirm molecular weight and purity | A single major peak in the chromatogram with the correct mass-to-charge ratio ([M+H]⁺) for the PROTAC. Purity >95%. |
| ¹H NMR | Confirm chemical structure | Peaks corresponding to the protons of the POI ligand, linker, and thalidomide moiety with correct integrations and chemical shifts. |
| ¹³C NMR | Further confirm chemical structure | Peaks corresponding to the carbons of the PROTAC molecule. |
| HRMS | Confirm exact mass | The measured mass should be within 5 ppm of the calculated exact mass. |
Mechanism of Action and Experimental Workflow
Signaling Pathway of CRBN-based PROTACs
CRBN-based PROTACs induce the degradation of a target protein through the ubiquitin-proteasome pathway.
Caption: PROTAC-mediated protein degradation pathway.
General Experimental Workflow for PROTAC Synthesis and Evaluation
The development of a novel PROTAC is a multi-step process that spans chemical synthesis and biological validation.
Caption: General workflow for PROTAC development.
Conclusion
This compound is a versatile and essential building block for the synthesis of CRBN-recruiting PROTACs. The protocols and data presented in this application note provide a comprehensive guide for researchers in the field of targeted protein degradation. By following these methodologies, scientists can efficiently synthesize, purify, and characterize novel PROTACs for the investigation and potential treatment of a wide range of diseases. Careful optimization of reaction conditions and purification strategies will be critical for obtaining high-quality PROTACs for biological evaluation.
References
- 1. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical synthesis of a phthalimide-based Cereblon ligand to enable PROTAC development - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Thalidomide-Based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with PROTACs synthesized using Thalidomide-4-NH-PEG1-NH2 TFA.
Section 1: Troubleshooting Guide
This section addresses common issues and provides actionable steps to resolve them.
Issue 1: PROTAC precipitates out of solution upon dilution from a DMSO stock into aqueous buffer.
-
Possible Cause: The high lipophilicity and molecular weight of the PROTAC lead to poor aqueous solubility. PROTACs often fall into the "beyond the Rule of Five" (bRo5) chemical space, predisposing them to low solubility.[1][2] The large, often "greasy" surface area can lead to aggregation and precipitation in aqueous environments.[1]
-
Troubleshooting Steps:
-
Optimize Co-solvent Concentration: While DMSO is a common solvent for initial stock solutions, its concentration in the final aqueous solution should be minimized (typically ≤1%). Experiment with a gradient of final DMSO concentrations to find the highest tolerable percentage that maintains solubility without affecting the assay.
-
Utilize Different Co-solvents: For in vitro assays, consider using other organic co-solvents such as ethanol, N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP).[2][3]
-
Slow Dilution: Add the PROTAC stock solution to the aqueous buffer dropwise while vortexing or stirring.[4] This can prevent localized high concentrations that may initiate precipitation.
-
pH Adjustment: If your PROTAC has ionizable groups, its solubility will be pH-dependent. For basic groups, solubility generally increases in acidic buffers, while for acidic groups, it increases in basic buffers.[2] Determine the pKa of your molecule to guide the selection of an appropriate buffer pH, ensuring it is compatible with your experimental system.[2]
-
Issue 2: Inconsistent results in cell-based assays.
-
Possible Cause: Poor solubility leading to variable concentrations of the active compound in the cell culture media.[1] Components in the media, such as proteins, can also cause the PROTAC to precipitate.[4]
-
Troubleshooting Steps:
-
Visual Inspection: Before and during the experiment, visually inspect the media for any signs of precipitation.
-
Filter Sterilization: After dilution into the final assay medium, filter the solution through a 0.22 µm filter to remove any undissolved particles.[4]
-
Concentration Quantification: Use an analytical method like HPLC-UV to quantify the actual concentration of the dissolved PROTAC in your final assay medium to ensure you are working with the intended concentration.[4]
-
Serum Concentration: Increasing the serum concentration in the media can sometimes help to solubilize hydrophobic compounds, as serum proteins can act as carriers.[4]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my this compound PROTAC poorly soluble in aqueous solutions?
A1: PROTACs, by design, are large molecules consisting of two ligands and a linker, which often results in a high molecular weight and significant lipophilicity.[1] This combination places them in the "beyond the Rule of Five" (bRo5) chemical space, which is associated with poor aqueous solubility and oral bioavailability.[1] While the PEG1 linker is intended to improve hydrophilicity, the overall physicochemical properties of the entire molecule dictate its ultimate solubility.[4]
Q2: What are the primary strategies to improve the solubility of my synthesized PROTAC?
A2: There are two main approaches to enhance the solubility of an existing PROTAC: chemical modifications to the formulation and advanced formulation technologies.[2][3]
-
Chemical/Formulation Modifications:
-
Advanced Formulation Strategies:
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can prevent crystallization and maintain the molecule in a more soluble amorphous state.[5][6]
-
Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating hydrophobic parts of the PROTAC within a cyclodextrin molecule can significantly increase its aqueous solubility.[3][7]
-
Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic PROTACs.[3][8]
-
Q3: Can I modify the structure of my PROTAC to improve its solubility?
A3: Yes, rational chemical modifications can significantly improve a PROTAC's physicochemical properties.[9]
-
Linker Optimization: The choice of linker is critical. While you are using a PEG linker, which is hydrophilic, you could consider:
-
Incorporating Ionizable Groups: Replacing parts of the linker with saturated nitrogen heterocycles like piperazine (B1678402) or piperidine (B6355638) can introduce basic centers that are ionizable, dramatically improving aqueous solubility.[9]
-
-
E3 Ligase Ligand Modification: While the target ligand is fixed, the E3 ligase ligand can sometimes be optimized. Some studies suggest that certain CRBN-based PROTACs may have more "drug-like" properties than others.[9]
Q4: How can I accurately measure the solubility of my PROTAC?
A4: There are two main types of solubility assays:
-
Thermodynamic Solubility: This measures the equilibrium solubility of a compound in its most stable crystalline form and is determined by adding an excess of the compound to a solvent and allowing it to equilibrate over a longer period (e.g., 24 hours).[1][5]
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after rapid dilution from a high-concentration DMSO stock into an aqueous buffer. This method is high-throughput and often more representative of how compounds are handled in screening assays.[1]
Section 3: Quantitative Data Summary
While specific solubility data for this compound is not publicly available, the following table presents representative data for other Cereblon-recruiting PROTACs to illustrate the challenges and the potential for improvement with different strategies.
| Compound | Description | Formulation | Medium | Solubility (µg/mL) | Reference |
| AZ1 | Cereblon-recruiting PROTAC | Amorphous Solid | Fasted State Simulated Intestinal Fluid (FaSSIF) | 48.4 ± 2.6 | [5] |
| AZ2 | Cereblon-recruiting PROTAC (linker variant) | Amorphous Solid | FaSSIF | 28.1 ± 5.2 | [5] |
| AZ3 | Cereblon-recruiting PROTAC (linker variant) | Amorphous Solid | FaSSIF | 34.5 ± 7.7 | [5] |
| AZ4 | Cereblon-recruiting PROTAC (linker variant) | Amorphous Solid | FaSSIF | 17.3 ± 1.6 | [5] |
| ARV-825 | BRD4 PROTAC | Unformulated | Aqueous Buffer | < 7 | [8] |
| PROTAC 40 | USP7 Degrader (VHL-based) | Unformulated | Aqueous Buffer | 170-fold increase over predecessor | [10] |
Section 4: Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol outlines a general method for determining the kinetic solubility of a PROTAC.[1]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.
-
Serial Dilution: Create a serial dilution of the stock solution in a 96-well plate using DMSO.
-
Transfer to Assay Plate: Transfer a small volume (e.g., 2 µL) of the DMSO dilutions to a clear 96-well or 384-well plate containing the aqueous assay buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).
-
Measurement: Measure the turbidity or light scattering of each well using a nephelometer or a UV-Vis spectrophotometer. The concentration at which a significant increase in signal is observed is considered the kinetic solubility.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD)
This protocol provides a general method for preparing an ASD to enhance PROTAC solubility.[6][9]
-
Solvent Selection: Identify a common solvent that can dissolve both the PROTAC and a carrier polymer (e.g., HPMCAS, PVP).
-
Dissolution: Dissolve the PROTAC and the polymer in the chosen solvent at a specific drug loading percentage (e.g., 10-20% w/w).
-
Solvent Evaporation: Rapidly remove the solvent using techniques like spray drying or film evaporation under vacuum. This process traps the PROTAC in an amorphous state within the polymer matrix.
-
Characterization: Characterize the resulting solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the PROTAC.
-
Dissolution Testing: Perform dissolution studies in relevant media (e.g., FaSSIF) to quantify the improvement in solubility.
Section 5: Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Decision workflow for improving PROTAC solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Poor Cell Permeability of Thalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to diagnosing and overcoming challenges related to the poor cell permeability of thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why do my thalidomide-based PROTACs exhibit poor cell permeability?
A1: The challenges with PROTAC permeability stem from their unique structure. These bifunctional molecules are inherently large, often with molecular weights (MW) exceeding 700 Da, placing them "beyond the Rule of Five" (bRo5) space typically associated with good oral bioavailability.[1][2] Key contributing factors include a high polar surface area (PSA) and a significant number of hydrogen bond donors (HBDs), both of which hinder passive diffusion across the lipid bilayer of the cell membrane.[2][3]
Q2: What are the most critical physicochemical properties to optimize for better permeability?
A2: To enhance cell permeability, you should focus on modulating several key physicochemical properties. These include reducing the molecular weight, polar surface area (PSA), and the number of hydrogen bond donors (HBDs) and acceptors (HBAs).[2][4] Additionally, optimizing lipophilicity (logP) is crucial; while increased lipophilicity can improve membrane partitioning, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.[5] The number of rotatable bonds also plays a role, as molecular flexibility can allow the PROTAC to adopt conformations that shield polar groups within the membrane, a concept known as chameleonic behavior.[1][2]
Q3: How does the linker component influence the cell permeability of a PROTAC?
A3: The linker is a critical determinant of a PROTAC's physicochemical properties and, consequently, its cell permeability.[4] Linker composition and length affect the overall PSA, HBD count, and lipophilicity. For instance, replacing an amide bond in a linker with an ester can reduce the HBD count and improve permeability.[5][6] While polyethylene (B3416737) glycol (PEG) linkers can enhance solubility, overly long or polar linkers may decrease permeability.[7] Conversely, more rigid linkers, such as those incorporating piperazine (B1678402) or piperidine (B6355638) motifs, can lock the PROTAC in a more permeable conformation and may also improve aqueous solubility.[8]
Q4: I've observed a "hook effect" in my experiments. Is this related to poor cell permeability?
A4: The "hook effect" is not directly caused by poor cell permeability, but it is a critical concept in PROTAC pharmacology.[8] It describes a phenomenon where the degradation efficacy of a PROTAC decreases at higher concentrations.[9] This occurs because high concentrations favor the formation of binary complexes (PROTAC-Target Protein or PROTAC-CRBN) over the productive ternary complex (Target-PROTAC-CRBN) required for ubiquitination.[10] While unrelated to cell entry, if a PROTAC has poor permeability, you might be tempted to use higher concentrations to achieve an effective intracellular concentration, inadvertently triggering the hook effect.[3]
Q5: What are the primary strategies I should consider to improve the permeability of my current PROTAC series?
A5: The most direct strategy is linker optimization. Systematically modify the linker's length, rigidity, and lipophilicity.[4] Consider synthesizing analogs with alkyl chains instead of PEG linkers to increase lipophilicity, or incorporate rigid heterocyclic scaffolds.[5][8] Another effective approach is macrocyclization, which "locks" the PROTAC's conformation, potentially reducing the PSA and improving permeability.[8]
Q6: When should I explore more advanced strategies like prodrugs or "in-cell click" chemistry?
A6: Consider advanced strategies when conventional linker and ligand modifications fail to yield sufficient permeability. A prodrug approach involves masking polar functional groups with lipophilic, cleavable moieties to enhance cell entry; these masks are then removed by intracellular enzymes to release the active PROTAC.[7] The "in-cell click-formed" PROTAC (CLIPTAC) strategy is another innovative approach. It involves administering two smaller, more permeable precursors that react inside the cell to form the full-length PROTAC, thereby bypassing the permeability barrier of the larger molecule.[1][2]
Troubleshooting Guide: From Biochemical Activity to Cellular Degradation
This guide addresses common issues encountered during the development of thalidomide-based PROTACs.
| Problem | Potential Cause(s) | Recommended Solution & Next Steps |
| Good biochemical activity (ternary complex formation) but poor or no cellular degradation. | Poor Cell Permeability: The PROTAC cannot reach its intracellular target, CRBN, and the protein of interest (POI).[11] | 1. Assess Permeability: Conduct a Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and a Caco-2 assay for a more complete picture including active transport.[12][13]2. Optimize Physicochemical Properties: Modify the linker to reduce PSA and HBDs. Increase lipophilicity rationally.[4]3. Confirm Cellular Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) or NanoBRET assay to confirm the PROTAC is binding its targets inside the cell.[9] |
| Active Efflux: The PROTAC enters the cell but is actively transported out by efflux pumps like P-glycoprotein (P-gp).[14] | 1. Analyze Caco-2 Data: An efflux ratio (Papp B→A / Papp A→B) significantly greater than 2 in a Caco-2 assay indicates active efflux.[12]2. Confirm with Inhibitors: Re-run cellular degradation assays in the presence of a known efflux pump inhibitor to see if degradation is rescued.3. Structural Modification: Modify the PROTAC structure to reduce its recognition by efflux transporters. | |
| Poor Solubility or Stability: The PROTAC precipitates in the cell culture medium or is rapidly metabolized.[3][14] | 1. Assess Solubility: Measure the solubility of your PROTAC in the assay medium.2. Measure Stability: Use LC-MS/MS to quantify the amount of intact PROTAC remaining in cell lysate or medium over time (e.g., 0, 2, 6, 24 hours).[11]3. Re-design: Modify the PROTAC to improve solubility (e.g., using PEG linkers) or block metabolic hotspots.[7] | |
| High variability in cell-based assay results. | Inconsistent Cell Monolayer Integrity: In assays like Caco-2, a compromised cell monolayer can lead to inconsistent permeability readings. | 1. Monitor TEER: Measure the Transepithelial Electrical Resistance (TEER) before and after the assay to ensure the monolayer integrity is maintained.2. Use Controls: Include control compounds with known permeability to validate each assay plate. |
| Low Compound Recovery in Permeability Assays. | Non-specific Binding: PROTACs can be "sticky" and adsorb to plasticware, leading to artificially low measured concentrations.[14] |
Quantitative Data Summary: Impact of Structural Modifications
The following tables summarize quantitative data from literature, illustrating how specific structural changes can impact PROTAC permeability and degradation activity.
Table 1: Effect of E3 Ligase Ligand and Linker on Permeability in Caco-2 Cells
| PROTAC ID | E3 Ligase Ligand | Linker Type | Apparent Permeability (Papp A→B) (10⁻⁶ cm/s) | Efflux Ratio | Reference |
| 14 | Thalidomide (CRBN) | PEG | 1.7 | 8.4 | [12] |
| 15 | Pomalidomide (CRBN) | PEG | Not Quantifiable | - | [12] |
| 20b | VH032 (VHL) | Alkyl | 0.35 | 0.7 | [12] |
| 20d | VH032 (VHL) | PEG | 0.7 | >12 | [12] |
This table demonstrates how both the choice of E3 ligase ligand and the linker type can profoundly affect permeability and efflux.
Table 2: Impact of Linker Modification on BRD4 Degradation
| PROTAC ID | Linker Composition | BRD4 Degradation DC₅₀ (nM) | Passive Permeability Surrogate (Cell vs. Biochemical Assay Ratio) | Reference |
| 1 | PEG-based | 13 | 0.22 | [5] |
| 2 | Alkyl-based | 4.9 | 0.69 | [5] |
| 3 | Short Alkyl-based | 3.5 | 0.54 | [5] |
This table illustrates the correlation between linker composition, a surrogate measure of cell permeability, and the resulting degradation potency.
Key Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures permeability via passive diffusion across an artificial lipid membrane, serving as a high-throughput initial screen.[15]
-
Prepare Donor Plate: Dissolve the PROTAC in a suitable buffer (e.g., phosphate-buffered saline at pH 7.4) to a final concentration of 10-50 µM. Add this solution to the donor wells of a 96-well microplate.
-
Prepare Acceptor Plate: The acceptor plate contains a filter membrane coated with a lipid solution (e.g., 2% lecithin (B1663433) in dodecane). Add a pH-matched buffer to the acceptor wells.
-
Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate, ensuring the liquid in the donor wells makes contact with the artificial membrane. Incubate the assembly at room temperature for 4-18 hours with gentle shaking.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability (Pe): The effective permeability is calculated using the following equation: Pe = C × -ln(1 - [drug]acceptor / [drug]equilibrium) Where C is a constant related to the plate geometry and incubation time.[15]
-
Interpretation: Compounds are typically categorized as having low (Pe < 1.5 x 10⁻⁶ cm/s) or high (Pe > 1.5 x 10⁻⁶ cm/s) passive permeability.[15]
Caco-2 Permeability Assay
This cell-based assay provides more comprehensive data on permeability, including passive diffusion and active transport mechanisms.[16]
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts (e.g., Transwell plates) for 21-25 days until they form a differentiated, polarized monolayer.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer to ensure its integrity. A TEER value > 300 Ω·cm² is generally considered acceptable.
-
Assay Setup (Bidirectional):
-
Apical to Basolateral (A→B): Add the PROTAC solution (typically 1-10 µM in transport buffer) to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B→A): Add the PROTAC solution to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 1-2 hours.
-
Sampling and Quantification: At the end of the incubation, take samples from both the donor and receiver chambers. Analyze the PROTAC concentration by LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Papp = (dQ/dt) / (A × C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)
-
Interpretation: An ER significantly greater than 2 suggests the PROTAC is a substrate for active efflux transporters.[14] Typical permeability classifications are: Low (<1.0 × 10⁻⁶ cm/s), Medium (1-5 × 10⁻⁶ cm/s), and High (>5 × 10⁻⁶ cm/s).[12]
Visualizations and Workflows
Caption: Mechanism of action for a thalidomide-based PROTAC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 5. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. PAMPA | Evotec [evotec.com]
- 16. admescope.com [admescope.com]
PROTAC Synthesis Technical Support Center: Troubleshooting Low Yield
Welcome to the PROTAC Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during PROTAC synthesis, with a focus on addressing low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance to resolve specific issues you may encounter during your PROTAC synthesis experiments.
Reaction Troubleshooting
Q1: My final coupling reaction has a very low yield. What are the common causes and how can I fix it?
Low yield in the final coupling step is a frequent challenge in PROTAC synthesis. The primary causes can be categorized as incomplete amide coupling or inefficient click chemistry reactions.
Troubleshooting Incomplete Amide Coupling:
-
Suboptimal Coupling Reagents: The choice of coupling reagent and base is critical for efficient amide bond formation. If you are observing a low yield, consider screening different coupling reagents.[1]
-
Insufficient Reagent Equivalents: Using an insufficient amount of the coupling reagent or one of the coupling partners can lead to an incomplete reaction.
-
Short Reaction Time: Amide coupling reactions can be slow, and stopping the reaction prematurely will result in a low yield.
-
Low Reaction Temperature: Some coupling reactions require thermal energy to proceed to completion.
Recommended Actions for Incomplete Amide Coupling:
| Potential Cause | Recommended Action |
| Inappropriate Coupling Reagents | Screen different coupling reagents such as HATU, HBTU, or COMU, along with a suitable base like DIPEA or TEA.[1] |
| Insufficient Reagent Equivalents | Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and the component that is not in excess. |
| Short Reaction Time | Monitor the reaction progress using LC-MS and allow it to proceed until the starting material is consumed. This can take anywhere from a few hours to overnight. |
| Low Reaction Temperature | Gently heat the reaction mixture (e.g., to 40-50 °C) while monitoring for any potential side reactions or degradation. |
Troubleshooting Inefficient Click Chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC):
-
Oxidized Copper Catalyst: The Cu(I) catalyst is essential for the reaction and is sensitive to oxidation by atmospheric oxygen.
-
Poor Reagent Quality: The purity and freshness of the reagents, especially the copper source and reducing agent, are crucial.
-
Inappropriate Solvent System: The solubility of the reactants and the efficiency of the reaction can be highly dependent on the solvent.
Recommended Actions for Inefficient Click Chemistry:
| Potential Cause | Recommended Action |
| Oxidized Copper Catalyst | Degas the solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the Cu(I) catalyst. |
| Poor Reagent Quality | Use a freshly prepared copper(I) source or a robust catalyst system, such as CuSO₄ with a reducing agent like sodium ascorbate (B8700270). |
| Inappropriate Solvent System | While often performed in solvents like DMF or a t-BuOH/H₂O mixture, screening other solvent systems may improve solubility and reaction rates. |
Purification Troubleshooting
Q2: I seem to be losing a significant amount of my PROTAC during purification. What are the likely reasons and how can I improve my recovery?
Product loss during purification is another major contributor to low overall yield. The unique physicochemical properties of PROTACs can make their purification challenging.
Common Causes for Low Recovery During Purification:
-
Poor Solubility: PROTACs are often large molecules with poor solubility in common chromatography solvents.
-
Adhesion to Stationary Phase: The polarity and functional groups on the PROTAC can lead to strong, sometimes irreversible, binding to the stationary phase (e.g., silica (B1680970) gel).
-
Product Degradation on Column: Some PROTACs may be sensitive to the acidic or basic conditions of the chromatography system.
Recommended Actions for Improving Purification Recovery:
| Potential Cause | Recommended Action |
| Poor Solubility of PROTAC | For flash chromatography, explore a wider range of solvent polarities and consider adding modifiers. For HPLC, optimize the mobile phase composition and gradient. |
| Product Adhesion to Silica Gel | If your PROTAC is particularly polar or basic, consider using an alternative stationary phase such as alumina (B75360) or reverse-phase silica for column chromatography. |
| Degradation on Column | For HPLC purification of acid-sensitive PROTACs, use a neutral pH buffer system. Additionally, minimize the time the PROTAC is on the column and consider performing the purification at a lower temperature if stability is a concern. |
Data Presentation
The choice of coupling reagent can significantly impact the yield of the amide bond formation step in PROTAC synthesis. Below is a summary of commonly used coupling reagents and their reported performance characteristics.
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent | Full Name | Key Features & Use Cases | Reported Yield Range (%) |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High reactivity, fast reaction times, and a lower risk of epimerization. Often preferred for challenging couplings.[1][2][3] | 70-95 |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A widely used and effective coupling reagent. It is slightly less reactive than HATU but more cost-effective.[1][2][3] | 60-90 |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | A safer alternative to benzotriazole-based reagents like HATU and HBTU, with comparable or even superior efficiency in some cases.[4][5] | 75-98 |
| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | A water-soluble carbodiimide (B86325) that is often used with an additive like HOBt or Oxyma. Useful for reactions in aqueous-containing solvents.[1] | 40-85 |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A powerful coupling reagent that is particularly effective for sterically hindered amino acids and peptide fragments.[1] | 65-92 |
Note: The reported yield ranges are approximate and can vary significantly depending on the specific substrates, reaction conditions, and purification methods used.
Experimental Protocols
This section provides detailed methodologies for key experiments in PROTAC synthesis.
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol describes a standard procedure for the final amide coupling step in a PROTAC synthesis.
Materials:
-
Carboxylic acid-functionalized component (e.g., Warhead-Linker)
-
Amine-functionalized component (e.g., E3 Ligase Ligand)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid-functionalized component (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add DIPEA (3.0 equivalents) to the reaction mixture and stir for an additional 15 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the amine-functionalized component (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Slowly add the solution of the amine-functionalized component to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 2 to 12 hours.
-
Once the reaction is complete, quench it by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general method for the "click chemistry" ligation of azide (B81097) and alkyne-functionalized PROTAC precursors.
Materials:
-
Alkyne-functionalized component (1.0 equivalent)
-
Azide-functionalized component (1.0 equivalent)
-
Copper(II) sulfate (CuSO₄) (0.1 equivalents)
-
Sodium ascorbate (0.5 equivalents)
-
Solvent system (e.g., t-BuOH/H₂O 1:1 mixture)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a reaction vial, dissolve the alkyne-functionalized and azide-functionalized components in the chosen solvent system.
-
Degas the solution by bubbling nitrogen or argon gas through it for 15-20 minutes to remove dissolved oxygen.
-
Prepare a fresh aqueous solution of sodium ascorbate.
-
Prepare a separate aqueous solution of copper(II) sulfate.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction at room temperature. The reaction is often complete within 1 to 4 hours. Monitor the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product, typically by flash chromatography or preparative HPLC.
Protocol 3: General Procedure for Preparative RP-HPLC Purification
This protocol provides a general workflow for purifying a PROTAC using preparative reverse-phase high-performance liquid chromatography.
Materials:
-
Crude PROTAC sample
-
HPLC-grade water with 0.1% formic acid or trifluoroacetic acid (Mobile Phase A)
-
HPLC-grade acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid or trifluoroacetic acid (Mobile Phase B)
-
Preparative RP-HPLC system with a suitable C18 column
-
Sample filtration device (e.g., 0.45 µm syringe filter)
Procedure:
-
Sample Preparation: Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or methanol). Dilute the sample with Mobile Phase A to a concentration appropriate for injection (typically 10-50 mg/mL). Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Sample Injection: Inject the filtered sample onto the column. The injection volume will depend on the column dimensions and the sample concentration.
-
Gradient Elution: Run a linear gradient to elute the PROTAC. A typical gradient might be from 5% to 95% Mobile Phase B over 30-40 minutes. The optimal gradient will need to be determined for each specific PROTAC.
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the peak corresponding to the desired PROTAC.
-
Analysis of Fractions: Analyze the collected fractions using analytical HPLC or LC-MS to determine the purity of each fraction.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer) to obtain the purified PROTAC.
Visualizations
The following diagrams illustrate key concepts in PROTAC synthesis and function.
Caption: PROTAC Mechanism of Action via the Ubiquitin-Proteasome System.
References
Technical Support Center: Optimizing Linker Length for Thalidomide-Based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the linker length for thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments, with a focus on linker-related challenges.
Issue 1: Weak or No Degradation of the Target Protein
Question: I have designed and synthesized a thalidomide-based PROTAC, but Western blot analysis shows minimal or no reduction in the target protein levels. What are the potential linker-related causes, and how can I troubleshoot this?
Answer: Weak or no degradation is a common hurdle in PROTAC development and can often be attributed to a suboptimal linker.[1] Here are the key linker-related factors to investigate and the corresponding troubleshooting steps:
-
Inefficient Ternary Complex Formation: The primary function of a PROTAC is to induce a stable ternary complex between the target protein and the E3 ligase (in this case, Cereblon).[1][2] If the linker is not optimal, this complex may be unstable or may not form at all.[1]
-
Troubleshooting:
-
Vary Linker Length: The distance between the target protein and the E3 ligase is critical.[3] Synthesize a library of PROTACs with varying linker lengths (e.g., by adding or removing polyethylene (B3416737) glycol (PEG) or alkyl units) to identify the optimal distance for productive ternary complex formation.[1]
-
Modify Linker Composition: The chemical nature of the linker influences its flexibility.[1] Experiment with different linker types, such as more rigid (e.g., containing piperazine (B1678402) or phenyl groups) or more flexible (e.g., long alkyl chains) linkers, to find a composition that supports a stable ternary complex.[1]
-
Biophysical Assays: Directly measure the formation and stability of the ternary complex using biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET™ assays.[1][4] This will provide quantitative data on the binding affinities and cooperativity of your PROTACs.[1]
-
-
-
Poor Cell Permeability: PROTACs are often large molecules that may struggle to cross the cell membrane to reach their intracellular target.[1][5]
-
Troubleshooting:
-
Alter Linker Properties: The linker significantly contributes to the overall physicochemical properties of the PROTAC.[1] Modifying the linker to have a better balance of hydrophilicity and lipophilicity can improve cell permeability.[1] For instance, incorporating PEG units can increase solubility.[1][6]
-
Cellular Target Engagement Assays: Confirm that your PROTAC is reaching its target inside the cell using assays like the cellular thermal shift assay (CETSA) or NanoBRET™.[1]
-
-
-
Suboptimal Linker Attachment Points: The position where the linker is connected to the warhead and the thalidomide (B1683933) ligand is crucial for maintaining their binding affinities and for the correct orientation within the ternary complex.[7][]
-
Troubleshooting:
-
Re-evaluate Attachment Points: If possible, synthesize PROTACs with the linker attached to different solvent-exposed positions on the ligands. Computational modeling can help identify suitable attachment points that are less likely to interfere with binding.[1]
-
-
Issue 2: The "Hook Effect" is Observed
Question: My dose-response curve for target degradation is bell-shaped, with degradation decreasing at higher PROTAC concentrations. How can I address this "hook effect"?
Answer: The "hook effect" occurs when high concentrations of a PROTAC lead to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex, thus reducing degradation efficiency.[9]
-
Troubleshooting:
-
Perform a Wide Dose-Response Experiment: To confirm the hook effect, test your PROTAC over a broad range of concentrations. A clear bell-shaped curve is indicative of this phenomenon.[1]
-
Enhance Ternary Complex Cooperativity: A highly cooperative PROTAC, where the formation of one binary complex promotes the binding of the third partner, can mitigate the hook effect.[1] Linker optimization is key to achieving positive cooperativity.[1]
-
Systematic Linker Modification: As described in Issue 1, systematically vary the linker length and composition.[1] A linker that better pre-organizes the two ligands for ternary complex formation can increase cooperativity.[1]
-
Biophysical Measurement of Cooperativity: Use techniques like SPR to quantify the cooperativity of your PROTACs.[1] This will allow you to rank your compounds based on their ability to form a stable ternary complex.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a thalidomide-based PROTAC?
A1: There is no universal optimal linker length; it is highly dependent on the specific target protein and the E3 ligase pair.[1][10] However, empirical data from numerous studies provides some general guidelines. Most successful PROTACs have linkers ranging from 7 to 29 atoms in length.[1][7] For some systems, a minimum linker length is required to observe any degradation. For example, in one study targeting TBK1, no degradation was seen with linkers shorter than 12 atoms.[7] It is crucial to experimentally screen a range of linker lengths to determine the optimum for your specific system.[1]
Q2: What are the most common types of linkers used for thalidomide-based PROTACs?
A2: The most common linker motifs are polyethylene glycol (PEG) and alkyl chains due to their synthetic tractability and ability to systematically vary length.[10][11] However, more rigid linkers incorporating elements like piperazine/piperidine rings or alkynes are increasingly being used to improve physicochemical properties and restrict conformation.[6][10]
Q3: How does linker composition, beyond just length, influence PROTAC performance?
A3: Linker composition significantly impacts several aspects of PROTAC function:
-
Flexibility and Rigidity:
-
Flexible Linkers (e.g., alkyl, PEG chains): These are common starting points as they allow the PROTAC to adopt multiple conformations, increasing the chance of forming a productive ternary complex.[1][2] However, high flexibility can lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[2]
-
Rigid Linkers (e.g., containing phenyl, piperazine, or alkyne groups): These can pre-organize the PROTAC into a favorable conformation for ternary complex formation, which can improve potency and selectivity.[1][6]
-
-
Physicochemical Properties:
-
Solubility: Incorporating polar groups, such as the ether oxygens in PEG linkers, can improve the aqueous solubility of the PROTAC.[1][2]
-
Cell Permeability: The linker's contribution to properties like the number of rotatable bonds and polar surface area can be modulated to improve permeability.[1]
-
Metabolic Stability: Linear alkyl or ether chains can be susceptible to oxidative metabolism. Designing linkers with greater metabolic stability is an important consideration for in vivo applications.[1][7]
-
Data Presentation
Table 1: Impact of Linker Length on PROTAC Efficacy for Select Targets
| Target Protein | E3 Ligase | Linker Type | Optimal Linker Length (atoms) | Reference |
| p38α | Cereblon | PEG/Alkyl | 15-17 | [10][12] |
| ERα | Cereblon | PEG/Alkyl | 16 | [3][13] |
| TBK1 | Cereblon | PEG/Alkyl | 21 | [7] |
Note: This table provides examples and the optimal linker length is highly target-dependent.
Experimental Protocols
1. Western Blot for Protein Degradation
-
Objective: To quantify the reduction in target protein levels following PROTAC treatment.[5]
-
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[5][14]
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[14]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein. Also, probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescent substrate.[5]
-
Analysis: Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.
-
2. Ternary Complex Formation Assay (NanoBRET™)
-
Objective: To measure the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in live cells.
-
Methodology:
-
Cell Preparation: Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase and the E3 ligase (Cereblon) fused to a HaloTag®.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Add serial dilutions of your PROTACs with varying linker lengths to the wells. Include a vehicle control.[14]
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.[14]
-
Signal Detection: Read the plate on a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals.[14]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the NanoBRET™ ratio indicates ternary complex formation.[14]
-
3. Surface Plasmon Resonance (SPR) for Ternary Complex Cooperativity
-
Objective: To measure the kinetics and affinity of binary and ternary complex formation and to determine cooperativity.
-
Methodology:
-
Immobilization: Immobilize either the E3 ligase (Cereblon) or the target protein onto the surface of an SPR sensor chip.[1]
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (PROTAC-E3 ligase or PROTAC-target).[1]
-
Inject a series of concentrations of the soluble protein partner (target or E3 ligase) to confirm there is no non-specific binding to the immobilized protein.[1]
-
-
Ternary Complex Analysis:
-
Inject a series of concentrations of the soluble protein partner in the presence of a constant concentration of the PROTAC.
-
Alternatively, inject a mixture of the PROTAC and the soluble protein partner at varying concentrations.
-
-
Data Analysis: Analyze the sensorgrams to determine the binding affinities (KD) for binary and ternary complexes. Cooperativity (α) can be calculated by comparing the binding affinity of the soluble protein partner in the absence and presence of the PROtac. An α value greater than 1 indicates positive cooperativity.
-
Visualizations
Caption: The signaling pathway of a thalidomide-based PROTAC.
Caption: Experimental workflow for optimizing PROTAC linker length.
Caption: Logical relationships in PROTAC linker design.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Linker Design and Optimization protocol v1 [protocols.io]
- 12. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PROTAC Activity by Modulating PEG Linker Length
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the critical role of Polyethylene Glycol (PEG) linker length in the efficacy of Proteolysis Targeting Chimeras (PROTACs). Here, you will find answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the PEG linker in a PROTAC, and why is its length so critical?
A1: The linker in a PROTAC is not merely a spacer; it is a critical determinant of the molecule's overall efficacy and drug-like properties.[1][2] The length, flexibility, and chemical composition of the linker directly influence several key parameters that govern a PROTAC's success.[1][3] An optimal linker length is crucial for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][4] If the linker is too short, it can lead to steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[4][5] Conversely, if the linker is too long, it may result in a non-productive complex where the two proteins are not brought into close enough proximity for efficient ubiquitination.[4][6] Therefore, optimizing the linker length is a critical step in developing a potent PROTAC.[5]
Q2: How does PEG linker length specifically affect the formation of the ternary complex?
A2: The length of the PEG linker is a primary factor in achieving a stable and productive ternary complex.[4] The linker must have the optimal length and geometry to facilitate the cooperative binding between the target protein and the E3 ligase.[1][7] An ideal linker length allows the PROTAC to adopt a favorable conformation for productive ternary complex formation.[3][7] The flexibility of PEG linkers can also be advantageous, allowing the PROTAC to adjust its conformation to enable effective ternary complex formation.[1]
Q3: What is the impact of varying PEG linker length on the degradation potency (DC50) and maximum degradation (Dmax) of a PROTAC?
A3: The degradation potency (DC50) and maximum degradation level (Dmax) are highly dependent on the linker length.[1] The stability of the ternary complex directly correlates with the efficiency of target protein ubiquitination and its subsequent degradation.[1] Numerous studies have shown that there is often an optimal linker length that results in the lowest DC50 and highest Dmax values.[3][8] Both shorter and longer linkers than the optimal length can lead to a significant decrease in degradation efficacy.[5][8] This highlights the necessity of empirically testing a range of linker lengths for each specific target and E3 ligase pair.[1]
Q4: How does PEG linker length influence the physicochemical properties of a PROTAC, such as solubility and cell permeability?
A4: PEG linkers are hydrophilic and can enhance the aqueous solubility of PROTAC molecules, which are often lipophilic.[1][9][10] Longer PEG chains are generally expected to impart greater hydrophilicity and improved aqueous solubility.[1] However, the relationship with cell permeability is more complex.[1] While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexibility of PEG linkers can allow the PROTAC to adopt a more compact conformation, potentially shielding its polar surface area and improving membrane traversal.[1][11]
Troubleshooting Guide
This section addresses common problems researchers may encounter during their experiments with PROTACs, with a focus on issues related to PEG linker length.
Problem 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.
-
Possible Cause: Suboptimal Linker Length. The linker may not be the appropriate length to facilitate the formation of a stable and productive ternary complex.[5]
-
Troubleshooting Step: Synthesize a library of PROTACs with varying PEG linker lengths to identify the optimal length for your specific system.[5]
-
Possible Cause: Formation of a Non-productive Ternary Complex. A ternary complex may be forming, but it is not in a productive conformation for the E3 ligase to ubiquitinate the target protein.[5]
-
Troubleshooting Step: Perform an in-vitro or in-cell ubiquitination assay to confirm if the target protein is being ubiquitinated. If not, this indicates a problem with the geometry of the ternary complex, necessitating a redesign of the linker.[5]
-
Possible Cause: Poor Physicochemical Properties. The linker may be contributing to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target.[5]
-
Troubleshooting Step: Modify the linker to improve solubility and cell permeability. This could involve altering the number of PEG units.[5]
Problem 2: I observe a "hook effect" with my PROTAC, where the degradation of the target protein decreases at higher concentrations.
-
Possible Cause: Formation of Unproductive Binary Complexes. At high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, which are unproductive for degradation.[6]
-
Troubleshooting Step: This is an inherent property of PROTACs. The focus should be on optimizing the linker to enhance positive cooperativity in ternary complex formation, which can help mitigate the hook effect.[12]
Problem 3: My PROTAC is active, but it also shows significant off-target effects.
-
Possible Cause: Suboptimal Linker for Selective Ternary Complex Formation. The current linker may be allowing for the formation of productive ternary complexes with off-target proteins.
-
Troubleshooting Step: Systematically vary the linker length and rigidity. A shorter or more rigid linker can sometimes enhance selectivity by imposing stricter conformational requirements for ternary complex formation.[13]
Quantitative Data on PEG Linker Length and PROTAC Activity
The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase being utilized. The following tables summarize data from published studies, illustrating the impact of varying linker length on PROTAC efficacy.
Table 1: Effect of PEG Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | PEG | 10 | >1000 | <20 |
| PROTAC B | PEG | 13 | 50 | ~90 |
| PROTAC C | PEG | 16 | 15 | >95 |
| PROTAC D | PEG | 19 | 80 | ~85 |
| PROTAC E | PEG | 22 | >500 | <30 |
Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[11]
Table 2: Effect of Linker Length on Estrogen Receptor (ERα) Degradation
| PROTAC | Linker Length (atoms) | ERα Degradation (at 100 nM) |
| PROTAC 1 | 9 | Low |
| PROTAC 2 | 12 | Moderate |
| PROTAC 3 | 16 | High |
| PROTAC 4 | 19 | Moderate |
| PROTAC 5 | 21 | Low |
Data suggests that for ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.[5][8]
Experimental Protocols
1. Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[5]
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[1]
2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a biophysical technique used to measure the kinetics of binary and ternary complex formation, providing insights into binding affinities.[5]
-
Chip Preparation: Immobilize one of the proteins (e.g., the E3 ligase) onto the surface of a sensor chip.
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip at various concentrations to measure the kinetics of the PROTAC-E3 ligase interaction.
-
Ternary Complex Analysis: To assess ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface. This will allow for the measurement of the formation and stability of the ternary complex.[5]
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Impact of PEG linker length on ternary complex formation and degradation.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 11. benchchem.com [benchchem.com]
- 12. escholarship.org [escholarship.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Mitigate Off-Target Effects of Thalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the off-target effects of thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with thalidomide-based PROTACs?
A1: The primary off-target effects of thalidomide-based PROTACs originate from the inherent function of the thalidomide (B1683933) moiety, which acts as a "molecular glue".[1] When bound to its primary target, the E3 ligase Cereblon (CRBN), thalidomide and its analogs (known as immunomodulatory drugs or IMiDs) can recruit and induce the degradation of proteins that are not the intended target of the PROTAC.[1][2][3] These unintendedly degraded proteins are referred to as "neosubstrates".[1][2]
Well-characterized neosubstrates of the thalidomide-CRBN complex include:
-
Transcription Factors: Ikaros (IKZF1) and Aiolos (IKZF3) are crucial for lymphocyte development.[1][2] Their degradation is responsible for the immunomodulatory effects of thalidomide and its derivatives.[1][2]
-
Casein Kinase 1α (CK1α): The degradation of CK1α is linked to the therapeutic effects of lenalidomide (B1683929) in myelodysplastic syndromes.[1][2]
-
SALL4: This transcription factor is a key mediator of the teratogenic effects of thalidomide.[1][2]
-
Zinc Finger Proteins (ZFPs): A wide range of ZFPs can be degraded by pomalidomide-based PROTACs, which raises concerns about potential long-term side effects.[1][4]
These off-target degradation events can lead to unintended biological consequences, including toxicity and altered cellular signaling, which can complicate the interpretation of experimental results and reduce the therapeutic window of the PROTAC.[1]
Q2: How can I rationally design thalidomide-based PROTACs to minimize off-target effects?
A2: Several rational design strategies can be employed to minimize the off-target degradation of neosubstrates. These strategies focus on modifying the thalidomide moiety and the linker that connects it to the target-binding ligand.[1]
-
Modification of the Thalidomide Moiety: Altering the chemical structure of the thalidomide analog can reduce its affinity for neosubstrates. For example, modifications at the C5 position of the phthalimide (B116566) ring have been shown to decrease the degradation of off-target zinc-finger proteins.[4]
-
Linker Optimization: The composition, length, and attachment point of the linker can significantly influence the stability and conformation of the ternary complex (Target-PROTAC-CRBN), thereby affecting degradation selectivity.[1][3] Experimenting with different linker chemistries and lengths can help identify a PROTAC with an improved selectivity profile.
-
Tissue-Specific E3 Ligase Engagement: One strategy to avoid widespread off-target effects is to engage an E3 ligase with a unique tissue expression pattern. This can limit the PROTAC's activity to specific tissues where the E3 ligase is expressed, thus sparing other tissues from on-target and off-target toxicities.[5]
Q3: What are the essential experimental controls for investigating the off-target effects of my PROTAC?
A3: To ensure the validity of your off-target assessment, the inclusion of appropriate controls is critical.[6] Consider the following:
-
Inactive Control PROTAC: This is a molecule structurally similar to your active PROTAC but with a modification in either the target-binding warhead or the E3 ligase binder that prevents the formation of a stable ternary complex.[6] This control helps to distinguish effects caused by target degradation from other pharmacological effects of the molecule.[6]
-
E3 Ligase Ligand Alone: Treating cells with the E3 ligase recruiting moiety (e.g., thalidomide, pomalidomide) by itself can help identify any off-target effects specifically associated with this component.[6]
-
Vehicle Control: A control group treated with the same vehicle (e.g., DMSO) used to dissolve the PROTAC is essential to account for any effects of the solvent.[6]
-
Positive Control: A known selective degrader for your target of interest can be used for comparison.[6]
Troubleshooting Guides
Guide 1: Unexpected Cellular Toxicity Observed
If you observe significant cytotoxicity in your cell-based assays that is not explained by the degradation of your target protein, consider the following troubleshooting steps:
| Possible Cause | Troubleshooting Steps |
| On-target Toxicity | The degradation of the target protein itself is inherently toxic to the cells.[7] |
| * Action: Perform a cell viability assay in parallel with your degradation assay to determine the correlation between target degradation and cell death.[7] | |
| Off-target Toxicity | The PROTAC is degrading essential proteins other than the intended target.[1][8] |
| * Action 1: CRISPR Knockout: Use CRISPR-Cas9 to knock out the gene encoding your target protein. If toxicity is still observed with the PROTAC in the knockout cells, it confirms an off-target mechanism.[1] | |
| * Action 2: Global Proteomics: Conduct a global proteomics experiment (e.g., using label-free quantification or isobaric labeling) to identify unintended protein degradation that may be responsible for the toxicity.[6] | |
| * Action 3: Test Inactive Control: Treat cells with an inactive control PROTAC. If the toxicity persists, it suggests an off-target effect independent of target degradation.[6] | |
| * Action 4: Dose-Response Analysis: Determine the concentration at which toxicity is observed and compare it to the concentration required for target degradation (DC50). A large window between efficacy and toxicity is desirable.[6] |
Guide 2: Identification of Unexpected Degraded Proteins in Proteomics Data
If your proteomics analysis reveals the degradation of proteins other than your intended target, follow these steps to investigate and validate these findings:
| Possible Cause | Troubleshooting Steps |
| Off-target Degradation | The unexpected degraded proteins are likely off-target effects, potentially neosubstrates of the thalidomide-CRBN complex or proteins degraded due to promiscuous binding of your target ligand.[1] |
| * Action 1: Cross-reference with known neosubstrates: Compare your list of degraded proteins with known thalidomide neosubstrates (e.g., IKZF1, IKZF3, CK1α, SALL4, ZFPs).[1] | |
| * Action 2: Dose-response and time-course experiments: Analyze the degradation of both your target and the off-target proteins at various PROTAC concentrations and time points.[1] This can help distinguish direct from indirect effects and determine if the off-target degradation occurs at therapeutically relevant concentrations.[1] | |
| * Action 3: Synthesize a negative control PROTAC: Create a PROTAC with an inactive enantiomer of the target-binding ligand or a version that cannot bind the target. If the off-target degradation persists, it is likely mediated by the thalidomide moiety.[1] | |
| * Action 4: Employ targeted proteomics: Use methods like Selected Reaction Monitoring (SRM) to validate the degradation of the most concerning off-target candidates with higher sensitivity.[1] | |
| * Action 5: Re-design the PROTAC: If off-target degradation is significant, consider redesigning the PROTAC using the strategies outlined in FAQ Q2, such as modifying the thalidomide moiety or changing the linker attachment point.[1] |
Quantitative Data Summary
The following table summarizes key quantitative parameters to consider when evaluating the on- and off-target activity of PROTACs.
| Parameter | Description | Typical Assay | Desirable Outcome |
| DC50 (Target) | Concentration of PROTAC required to degrade 50% of the target protein. | Western Blot, Mass Spectrometry | Low nanomolar range |
| Dmax (Target) | Maximum percentage of target protein degradation achieved. | Western Blot, Mass Spectrometry | > 90% |
| DC50 (Off-target) | Concentration of PROTAC required to degrade 50% of an off-target protein. | Western Blot, Mass Spectrometry | Significantly higher than target DC50 |
| Selectivity Ratio | DC50 (Off-target) / DC50 (Target) | Calculated from DC50 values | High ratio indicates better selectivity |
| CC50 | Concentration of PROTAC that causes 50% reduction in cell viability. | Cell Viability Assays (e.g., MTT, CellTiter-Glo) | Significantly higher than target DC50 |
| Therapeutic Index | CC50 / DC50 (Target) | Calculated from CC50 and DC50 values | High index indicates a wider safety margin |
Experimental Protocols
Protocol 1: Global Proteomics Workflow for Off-Target Identification
This protocol outlines a typical workflow for identifying off-target effects of a thalidomide-based PROTAC using quantitative mass spectrometry.[9]
-
Cell Culture and Treatment:
-
Culture a suitable human cell line to ~70-80% confluency.
-
Treat cells with the PROTAC at a predetermined optimal concentration and a higher concentration to check for the "hook effect".
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC.[9]
-
-
Cell Lysis and Protein Digestion:
-
Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Reduce, alkylate, and digest proteins into peptides using an enzyme like trypsin.
-
-
Peptide Labeling (for isobaric labeling techniques like TMT or iTRAQ):
-
Label peptides from each condition with the respective isobaric tags.
-
Combine the labeled peptide samples.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.[9]
-
Protocol 2: Western Blotting for Target and Off-Target Protein Degradation
This is a standard method to quantify the reduction in specific protein levels following PROTAC treatment.[10]
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC for a specified duration.
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target and suspected off-target proteins, as well as a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Visualizations
Caption: Mechanism of action for thalidomide-based PROTACs.
Caption: Mechanism of off-target degradation by thalidomide-based PROTACs.
Caption: Troubleshooting workflow for unexpected PROTAC effects.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in Ternary Complex Formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance during ternary complex formation.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of ternary complex formation?
A1: Steric hindrance refers to the spatial arrangement of atoms or groups of atoms that prevents or slows down a chemical reaction or molecular interaction. In the formation of a ternary complex, which involves three components such as a target protein, a bifunctional molecule (like a PROTAC), and an E3 ligase, steric hindrance can obstruct the optimal positioning of these components, thereby inhibiting the formation or reducing the stability of the complex.[1] This can be caused by bulky chemical groups on the small molecule or by unfavorable protein-protein interactions at the interface of the ternary complex.[2]
Q2: What are the common experimental signs that suggest steric hindrance is impacting my ternary complex formation?
A2: Several indicators may point towards steric hindrance issues in your experiments:
-
Weak or undetectable ternary complex formation: Biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) show little to no binding of the third component.[1]
-
High "Hook Effect": In assays like AlphaLISA or TR-FRET, a significant decrease in signal is observed at high concentrations of the bifunctional molecule. This suggests the formation of unproductive binary complexes (e.g., molecule-target or molecule-ligase) is favored over the ternary complex.[3]
-
Negative Cooperativity (α < 1): The binding of one protein partner hinders the binding of the other, indicating a destabilizing interaction within the ternary complex, often due to steric clashes.[2]
-
Poor Cellular Efficacy Despite Good Binary Affinity: In the case of PROTACs, you might observe potent binding of the molecule to both the target protein and the E3 ligase individually, but poor degradation of the target protein in cellular assays (high DC50, low Dmax).[1]
-
Discrepancy between in vitro and in vivo results: A compound that forms binary complexes in isolated systems may fail to show activity in a cellular context where the formation of a productive ternary complex is necessary.[1]
Q3: How does the linker of a bifunctional molecule, such as a PROTAC, influence steric hindrance?
A3: The linker is a critical determinant of the geometry and stability of the ternary complex.[4] Its properties directly impact the potential for steric hindrance:
-
Linker Length: An inappropriate linker length is a common cause of steric clashes. A linker that is too short may not provide enough space for the two proteins to bind simultaneously without clashing.[4] Conversely, a linker that is too long might lead to excessive flexibility and unproductive binding modes.[4]
-
Linker Composition and Rigidity: The chemical makeup of the linker affects its flexibility. A more rigid linker can help to pre-organize the molecule into a conformation that is more favorable for ternary complex formation, which can help to overcome steric barriers.[5]
-
Attachment Points: The points where the linker is connected to the two ligand heads determine the relative orientation of the recruited proteins. Suboptimal attachment points can lead to steric clashes at the protein-protein interface.
Troubleshooting Guides
Problem: Poor or No Ternary Complex Formation Detected
Possible Cause: Steric clashes are preventing the association of the three components.
Troubleshooting Steps:
-
Modify the Linker:
-
Vary Linker Length: Synthesize a series of compounds with different linker lengths to identify the optimal distance for productive ternary complex formation.[4]
-
Alter Linker Composition: Introduce chemical groups into the linker that alter its rigidity and conformational preferences. For example, incorporating rigid moieties like piperazine (B1678402) or alkynes can reduce flexibility and may orient the binding partners more favorably.[5]
-
-
Change Ligand Exit Vector: Modify the attachment point of the linker on one or both of the ligands. This can significantly change the relative orientation of the recruited proteins and alleviate steric clashes.
-
Modify the Ligands:
-
Remove or Replace Bulky Groups: If structural information is available, identify bulky chemical groups on your small molecule that may be causing steric clashes and replace them with smaller, isosteric groups.
-
-
Structural Analysis:
-
Computational Modeling: Employ molecular docking and modeling to predict the structure of the ternary complex and identify potential steric clashes. This can guide the rational design of new compounds.[6]
-
X-ray Crystallography or Cryo-EM: Obtaining a high-resolution structure of the ternary complex can provide definitive insights into the interactions and guide structure-based design efforts.
-
Problem: High "Hook Effect" Observed in Dose-Response Curves
Possible Cause: At high concentrations, the bifunctional molecule is forming more binary complexes than ternary complexes, leading to a decrease in the desired outcome (e.g., degradation). This can be exacerbated by poor cooperativity due to steric hindrance.
Troubleshooting Steps:
-
Improve Cooperativity: The "hook effect" can be mitigated by enhancing the positive cooperativity of the ternary complex. This means that the interaction between the two proteins in the complex stabilizes the binding of the small molecule. Strategies to improve cooperativity include optimizing the linker and modifying the protein-protein interface through ligand design.[2]
-
Careful Dose-Response Analysis: Titrate the concentration of your compound over a wide range to identify the optimal concentration for ternary complex formation and subsequent activity before the "hook effect" becomes dominant.
Data Presentation
Table 1: Impact of PROTAC Linker Length on Target Protein Degradation
| Target Protein | PROTAC Series | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor (ERα) | PROTACs 1-5 | Alkyl Chain | 12 | >1000 | <10 | [7] |
| 14 | ~500 | ~40 | [7] | |||
| 16 | ~100 | >80 | [7] | |||
| 18 | ~600 | ~30 | [7] | |||
| 20 | >1000 | <10 | [7] | |||
| Bruton's Tyrosine Kinase (BTK) | PROTACs 1-11 | PEG | <11 | >100 | <50 | [8] |
| ≥11 | 1-40 | >80 | [8] |
Table 2: Influence of Linker Length and Amino Acid Variation on Ternary Complex Stability and Cooperativity
| System | PROTAC | Linker | Target Protein | Cooperativity (α) | Ternary Complex Half-life (t½) | Reference |
| BET Bromodomains | MZ1 | PEG | BRD4BD2 | High Positive | Long | [9][10] |
| MZ1 | PEG | BRD3BD2 | Low/No | Short | [9][10] | |
| AT1 | Alkyl | BRD4BD2 | Low/No | Short | [10] | |
| AT1 | Alkyl | BRD3BD2 | Low/No | Short | [10] | |
| BTK-CRBN | PROTACs 1-4 | PEG | BTK | < 1 (Negative) | Not Reported | [11] |
| PROTACs 6-11 | PEG | BTK | ~ 1 (Non-cooperative) | Not Reported | [11] |
Mandatory Visualization
Caption: PROTAC-mediated protein degradation pathway.
Caption: Troubleshooting workflow for steric hindrance.
Experimental Protocols
1. Two-Step Co-Immunoprecipitation (Co-IP) for In Vivo Ternary Complex Detection
This protocol is adapted from a method to test for the formation of ternary protein complexes in vivo.[12]
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Transfect cells with constructs expressing tagged versions of the proteins of interest (e.g., FLAG-tagged Protein A, HA-tagged Protein B) and treat with the bifunctional molecule or vehicle control.
-
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Sonicate the cell lysates on ice to ensure complete lysis and shear chromatin.[12]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
First Immunoprecipitation:
-
Incubate the cell lysate with anti-FLAG magnetic beads to pull down the first tagged protein and its binding partners.
-
Wash the beads multiple times with wash buffer (e.g., TBST) to remove non-specific binders.
-
-
Elution:
-
Elute the protein complexes from the beads using a competitive FLAG peptide solution.[12]
-
-
Second Immunoprecipitation:
-
Incubate the eluted sample with anti-HA magnetic beads to immunoprecipitate the second tagged protein.
-
Wash the beads thoroughly as in the first IP step.
-
-
Western Blot Analysis:
-
Elute the final complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the components by Western blotting using antibodies against all three expected components of the ternary complex.
-
2. Isothermal Titration Calorimetry (ITC) for Measuring Ternary Complex Affinity and Cooperativity
This protocol provides a general framework for ITC experiments to characterize ternary complex formation.
-
Sample Preparation:
-
Express and purify all proteins to high homogeneity.
-
Dialyze all proteins and dissolve the small molecule in the same buffer to minimize heats of dilution. A common buffer is PBS or HEPES-based buffer.
-
Accurately determine the concentrations of all components.
-
-
Experiment Setup:
-
The ITC instrument should be thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).
-
-
Binary Titrations (to determine baseline affinities):
-
Titrate the bifunctional molecule into a solution of the target protein to determine the binary affinity (Kd1).
-
Titrate the bifunctional molecule into a solution of the E3 ligase to determine the second binary affinity (Kd2).
-
-
Ternary Complex Titration:
-
To measure the affinity of the target protein for the pre-formed molecule-E3 ligase complex, titrate the target protein into a solution containing the E3 ligase and the bifunctional molecule. The concentration of the bifunctional molecule should be sufficient to saturate the E3 ligase.
-
Alternatively, to measure the affinity of the bifunctional molecule for the protein-protein complex, titrate the molecule into a solution containing both the target protein and the E3 ligase.
-
-
Data Analysis:
-
Fit the titration data to an appropriate binding model to determine the dissociation constant (Kd) for the ternary complex.
-
Calculate the cooperativity factor (α) using the formula: α = (Kd of binary interaction) / (Kd of ternary interaction).[2] An α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.
-
3. Surface Plasmon Resonance (SPR) for Analyzing Ternary Complex Kinetics
This protocol outlines a common approach for studying ternary complex formation using SPR.[9]
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5).
-
Immobilize one of the proteins (e.g., the E3 ligase) onto the chip surface using standard amine coupling chemistry.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the bifunctional molecule over the immobilized E3 ligase to determine the binary on-rate (ka) and off-rate (kd), and calculate the dissociation constant (Kd).
-
Similarly, inject the target protein over the immobilized E3 ligase in the absence of the bifunctional molecule to check for any direct protein-protein interaction.
-
-
Ternary Complex Kinetic Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the bifunctional molecule.
-
Inject these solutions over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable kinetic model (e.g., a 1:1 binding model or a more complex model if necessary) to determine the kinetic parameters for ternary complex formation and dissociation.
-
The stability of the ternary complex can be assessed by the dissociation rate (kd). A slower off-rate indicates a more stable complex.[9][10]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 8. escholarship.org [escholarship.org]
- 9. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. pnas.org [pnas.org]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Why is my PROTAC not inducing protein degradation?
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during PROTAC experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you navigate the challenges of targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: Why is my PROTAC not inducing degradation of my target protein?
There are several potential reasons why a PROTAC may not be effective. A logical workflow can help diagnose the issue, starting from cellular entry to the final degradation step. Key areas to investigate include poor cell permeability, lack of target or E3 ligase engagement, inefficient ternary complex formation, and issues with the ubiquitin-proteasome system.[1]
Q2: What is the "hook effect" in PROTAC experiments and how can I avoid it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1][2][3] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[1][2][3] This results in a characteristic bell-shaped dose-response curve.[2] To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[1][2]
Q3: My PROTAC shows weak or no degradation. Where should I start troubleshooting?
Begin by verifying target engagement and ternary complex formation.[3] Even a PROTAC with a high-affinity warhead may not guarantee effective degradation if it doesn't facilitate a stable and productive ternary complex.[4] Biophysical assays can provide direct evidence of ternary complex formation and help identify the optimal concentration range.[2] Additionally, ensure that the cell line you are using expresses both the target protein and the recruited E3 ligase at sufficient levels.[3]
Troubleshooting Guide: No Protein Degradation Observed
If you are not observing degradation of your target protein, follow this step-by-step troubleshooting guide to identify the potential cause.
Step 1: Verify Cellular Permeability and Compound Stability
PROTACs are often large molecules that can have difficulty crossing the cell membrane.[1][5]
-
Problem: The PROTAC is not reaching its intracellular target.
-
Troubleshooting:
-
Improve Physicochemical Properties: Modify the linker to improve cellular permeability. Replacing a PEG linker with a phenyl ring or avoiding multiple amide motifs can enhance permeability.[6]
-
Assess Compound Stability: Check the stability of your PROTAC in the cell culture medium over the course of your experiment.[1]
-
Employ Delivery Strategies: Consider using formulation strategies like lipid-based nanoparticles to improve delivery.[5]
-
Step 2: Confirm Target and E3 Ligase Engagement
The PROTAC must bind to both the target protein and the E3 ligase within the cell.
-
Problem: The PROTAC is not binding to its intended targets.
-
Troubleshooting:
-
Cellular Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that the PROTAC is binding to both the target protein and the E3 ligase in a cellular context.[1]
-
Check E3 Ligase Expression: Verify that the chosen E3 ligase is expressed in your cell line.[3][7] If expression is low, consider using a cell line with higher expression or recruiting a different E3 ligase.[8]
-
Step 3: Evaluate Ternary Complex Formation
The formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase) is essential for degradation.[9]
-
Problem: The ternary complex is not forming or is not in a productive conformation.
-
Troubleshooting:
-
Biophysical Assays: Use in vitro assays like TR-FRET, SPR, or ITC to measure the formation and stability of the ternary complex.[1] These assays can help you understand the relationship between ternary complex formation and the observed degradation profile.
-
Optimize the Linker: The length and composition of the linker are critical for productive ternary complex formation. Systematically vary the linker to improve the geometry of the complex.[1][10]
-
Enhance Cooperativity: Design PROTACs that promote positive cooperativity, which stabilizes the ternary complex over the binary complexes and can also reduce the hook effect.[1]
-
Step 4: Assess Ubiquitination of the Target Protein
A ternary complex may form, but it might not lead to the ubiquitination of the target protein.[1]
-
Problem: The E3 ligase is not ubiquitinating the target protein.
-
Troubleshooting:
-
Ubiquitination Assay: Perform an in-cell or in vitro ubiquitination assay to determine if the target protein is being ubiquitinated in the presence of the PROTAC.[1]
-
Co-treatment with Proteasome Inhibitor: Treat cells with your PROTAC in the presence of a proteasome inhibitor (e.g., MG132). An accumulation of high molecular weight ubiquitinated species of your target protein, detectable by Western blot, confirms that the ubiquitination machinery is functional.[9]
-
Step 5: Check Proteasome Activity
The final step in the degradation pathway is the proteasome.
-
Problem: The proteasome is not degrading the ubiquitinated target protein.
-
Troubleshooting:
-
Proteasome Activity Assay: Ensure that the proteasome is active in your cells. You can include a positive control, such as a known proteasome inhibitor, to confirm that proteasome activity is not compromised.[9]
-
Review Experimental Conditions: Inconsistent cell culture conditions, such as cell passage number or confluency, can affect the efficiency of the ubiquitin-proteasome system.[1]
-
Quantitative Data Summary
The following table summarizes key parameters used to evaluate PROTAC efficacy. These values are determined by performing a dose-response experiment and quantifying protein levels.[9]
| Parameter | Description | Typical Range | Experimental Assay |
| DC50 | The concentration of PROTAC that results in 50% degradation of the target protein. | pM to µM | Western Blot, ELISA, Mass Spectrometry |
| Dmax | The maximum percentage of protein degradation achieved. | 50-99% | Western Blot, ELISA, Mass Spectrometry |
| Hook Effect | A paradoxical decrease in degradation at high PROTAC concentrations. | Observed at high µM concentrations | Dose-response Western Blot |
Experimental Protocols
Western Blotting for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels.[1]
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).[1]
-
-
Cell Lysis:
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, α-Tubulin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.
-
Ternary Complex Formation Assay (TR-FRET)
This assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC.[1]
Methodology:
-
Reagent Preparation:
-
Prepare a solution containing the purified, tagged target protein (e.g., His-tagged) and the purified, tagged E3 ligase complex (e.g., GST-tagged) in an appropriate assay buffer.
-
Prepare serial dilutions of the PROTAC.
-
-
Assay Procedure:
-
In a microplate, add the target protein, E3 ligase complex, and serial dilutions of the PROTAC.
-
Incubate to allow for ternary complex formation.
-
Add donor (e.g., anti-His-Europium) and acceptor (e.g., anti-GST-APC) labeled antibodies.
-
Incubate to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths.
-
An increase in the TR-FRET ratio indicates the formation of the ternary complex.[1] Plot the signal against the PROTAC concentration.
-
In-Cell Ubiquitination Assay (Co-Immunoprecipitation)
This assay confirms that the target protein is ubiquitinated in response to PROTAC treatment.
Methodology:
-
Cell Treatment:
-
Treat cells with the PROTAC at a concentration that should induce degradation (e.g., 3-5x DC50). Include a vehicle control and a positive control where cells are co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132).
-
-
Immunoprecipitation (IP):
-
Lyse cells in a buffer containing inhibitors of proteases and deubiquitinases.
-
Incubate the cleared lysate with an antibody against the target protein to capture it.
-
Use Protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specific binders.
-
-
Western Blotting:
-
Elute the protein from the beads and run an SDS-PAGE.
-
Probe the Western blot with an anti-ubiquitin antibody.
-
A high molecular weight smear or laddering pattern in the PROTAC and MG132 + PROTAC lanes indicates ubiquitination of the target protein.[9]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. portlandpress.com [portlandpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Impact of TFA Salt on PROTAC Synthesis and Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered with trifluoroacetic acid (TFA) salts during the synthesis and handling of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why is Trifluoroacetic Acid (TFA) commonly present in PROTAC samples?
A1: Trifluoroacetic acid is a strong acid frequently used in the solid-phase synthesis of peptides and related molecules, including the linkers of many PROTACs. It is highly effective for the cleavage of the synthesized molecule from the solid support resin.[1][2] Additionally, TFA is often used as an ion-pairing agent during reverse-phase high-performance liquid chromatography (RP-HPLC) for purification, as it improves peak shape and resolution.[3] Consequently, the final lyophilized PROTAC product is often isolated as a TFA salt.
Q2: How can residual TFA salt affect my experimental results?
A2: Residual TFA in your PROTAC sample can significantly impact biological assays in several ways:
-
Cellular Toxicity: TFA can be toxic to cells in culture, even at low concentrations, potentially leading to misleading results in cell viability and functional assays.
-
Alteration of Biological Activity: The TFA counterion can alter the conformation and biological activity of your PROTAC, affecting its binding to the target protein or the E3 ligase, and consequently, its degradation efficiency.
-
Assay Interference: TFA can interfere with certain analytical techniques. For instance, it has a strong absorbance in the infrared spectrum which can complicate structural analysis. It can also cause ion suppression in mass spectrometry.
Q3: What are the signs that TFA salt might be negatively impacting my PROTAC experiments?
A3: Several experimental issues can be indicative of TFA interference:
-
Poor or inconsistent results in cellular assays.
-
Lower than expected degradation potency (high DC50 value).
-
Discrepancies between in vitro binding assays and cellular degradation assays.
-
Difficulty in obtaining a stable, pure sample of your PROTAC.
-
Issues with PROTAC solubility and stability in certain buffers.
Q4: When should I consider removing or exchanging the TFA counterion?
A4: It is highly recommended to perform a TFA salt exchange to a more biocompatible salt, such as hydrochloride (HCl) or acetate (B1210297), under the following circumstances:
-
When working with cell-based assays.
-
For in vivo studies.
-
If you observe inconsistent or unexpected biological data.
-
When performing sensitive biophysical characterization.
Troubleshooting Guides
Problem 1: Low or Inconsistent PROTAC Activity in Cellular Assays
Possible Cause: The presence of TFA salt is a common cause of reduced or variable activity in cellular experiments.
Solution:
-
Counterion Exchange: The most effective solution is to exchange the TFA salt for a more biocompatible one, like HCl or acetate. Detailed protocols for this process are provided in the "Experimental Protocols" section below.
-
Control Experiments: To confirm that TFA is the culprit, you can run a control experiment where you treat your cells with a TFA salt solution (at a similar concentration to what might be present in your PROTAC sample) to observe its direct effect on the cells.
Problem 2: Poor PROTAC Stability or Solubility
Possible Cause: The salt form of a PROTAC can influence its physicochemical properties, including stability and solubility. While TFA salts are often readily soluble in organic solvents used for purification, they may have different properties in aqueous buffers used for biological assays.
Solution:
-
Salt Form Comparison: If you are experiencing stability or solubility issues, consider preparing different salt forms of your PROTAC (e.g., HCl, acetate) and comparing their behavior in your experimental buffers.
-
pH Adjustment: The solubility of PROTACs with ionizable groups can be highly pH-dependent. Carefully adjust the pH of your buffers to optimize the solubility of your specific PROTAC.
-
Proper Storage: Store your PROTACs, regardless of the salt form, as a lyophilized powder at -20°C or -80°C and protected from light. For solutions, it is best to prepare fresh batches for each experiment.
Problem 3: Difficulties in PROTAC Synthesis and Purification
Possible Cause: TFA, while useful for cleavage, can sometimes complicate subsequent synthesis or purification steps. For instance, residual TFA can neutralize the base catalysts used in coupling reactions.
Solution:
-
Thorough Removal of Excess TFA: After cleavage, ensure the complete removal of excess TFA by repeated co-evaporation with a suitable solvent like toluene (B28343) or dichloromethane (B109758) before proceeding to the next synthetic step.[4]
-
Alternative Cleavage Cocktails: In some cases, using a different acid for cleavage, if compatible with your protecting groups, can be an option.
-
Purification Strategy: During HPLC purification, if you are aiming for a non-TFA salt, you can use a mobile phase containing a different acid, such as formic acid or acetic acid, although this may require optimization of the separation method.
Data Presentation
Table 1: Impact of Salt Form on PROTAC Degradation Efficiency (Hypothetical Data)
| PROTAC | Target Protein | Cell Line | Salt Form | DC50 (nM) | Dmax (%) |
| PROTAC-X | Protein A | HEK293 | TFA | 150 | 75 |
| PROTAC-X | Protein A | HEK293 | HCl | 50 | 90 |
| PROTAC-Y | Protein B | HeLa | TFA | 200 | 60 |
| PROTAC-Y | Protein B | HeLa | Acetate | 75 | 85 |
This table presents hypothetical data to illustrate the potential impact of the salt form on PROTAC performance. Actual results will vary depending on the specific PROTAC and experimental conditions.
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl
This method is effective for exchanging TFA for chloride ions.
-
Dissolution: Dissolve the TFA salt of your PROTAC in deionized water to a concentration of approximately 1 mg/mL.
-
Acidification: Add a solution of 100 mM HCl to the PROTAC solution to reach a final HCl concentration of 2-10 mM.
-
Incubation: Let the solution stand at room temperature for at least 5 minutes.
-
Lyophilization: Freeze the solution (e.g., using liquid nitrogen or a dry ice/acetone bath) and lyophilize until all the solvent is removed.
-
Repeat: To ensure complete exchange, repeat steps 1-4 at least two to three times.
-
Final Product: The final product will be the HCl salt of your PROTAC.
Protocol 2: TFA Removal by Ion-Exchange Chromatography (IEX)
This method is suitable for exchanging TFA for other counterions like acetate or chloride.
-
Resin Selection and Preparation: Choose a suitable strong anion exchange resin. Prepare a column with a 10- to 50-fold excess of anion binding sites relative to the amount of your PROTAC.
-
Equilibration: Equilibrate the column with a low ionic strength buffer at a pH where your PROTAC is charged.
-
Sample Loading: Dissolve your PROTAC in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with several column volumes of the equilibration buffer to remove the TFA ions.
-
Elution: Elute the PROTAC from the column using a buffer with a higher ionic strength or a different pH. For example, a gradient of sodium chloride or sodium acetate can be used.
-
Desalting and Lyophilization: Collect the fractions containing your PROTAC, desalt if necessary (e.g., using dialysis or a desalting column), and then lyophilize to obtain the final product with the new counterion.
Mandatory Visualizations
Caption: PROTAC mechanism of action and the potential interference of residual TFA.
References
- 1. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
Technical Support Center: Troubleshooting Incomplete Carboxylic Acid Activation in Amide Coupling
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and resolving issues related to incomplete carboxylic acid activation during amide coupling reactions.
Troubleshooting Guide
Problem: Low or No Amide Product Formation
The primary suspect for low or no product formation is often incomplete activation of the carboxylic acid. This guide provides a systematic approach to diagnosing and resolving this issue.
Initial Checks & Common Causes:
-
Reagent Quality: Ensure all reagents, especially the coupling agent and solvents, are anhydrous. Moisture can hydrolyze the activated carboxylic acid intermediate, leading to reaction failure.
-
Stoichiometry: Verify the correct stoichiometry of all reactants. An insufficient amount of coupling reagent or base can lead to incomplete activation.
-
Reaction Temperature: Some coupling reactions require specific temperature control. Ensure the reaction is being run at the recommended temperature.
Question: My reaction has failed, showing only starting materials. What are the likely causes related to carboxylic acid activation?
Answer:
When an amide coupling reaction fails to yield the desired product, with only starting materials observed, the issue often lies in the initial activation of the carboxylic acid. Here are the primary factors to investigate:
-
Ineffective Coupling Reagent: The chosen coupling reagent may not be potent enough for your specific substrates, particularly if they are sterically hindered or electronically deactivated.
-
Hydrolysis of Activated Species: The presence of water in the reaction can hydrolyze the activated carboxylic acid intermediate back to the starting carboxylic acid. Ensure all reagents and solvents are strictly anhydrous.
-
Incorrect Base: The base plays a crucial role in deprotonating the carboxylic acid and neutralizing any acidic byproducts. Using a nucleophilic base can lead to unwanted side reactions. A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is often preferred.
-
Suboptimal Reaction Conditions: Factors such as temperature, solvent polarity, and reaction time can significantly impact the activation step.
Troubleshooting Steps:
-
Re-evaluate Your Coupling Reagent: If you are using a milder reagent like EDC/HOBt, consider switching to a more powerful one such as HATU, HBTU, or PyBOP, especially for challenging substrates.
-
Ensure Anhydrous Conditions: Use freshly dried solvents and ensure reagents have been stored properly to prevent moisture contamination.
-
Optimize the Base: Use a non-nucleophilic base like DIPEA or triethylamine (B128534) (TEA). Ensure the correct stoichiometric amount is used to avoid side reactions.
-
Pre-activation: Try pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[1] This can improve the concentration of the active intermediate.
-
Solvent Selection: Polar aprotic solvents like DMF, DCM, or acetonitrile (B52724) are generally good choices for amide coupling reactions.[1] The solubility of all reactants should be considered when choosing a solvent.
Frequently Asked Questions (FAQs)
Q1: How do I know if my carboxylic acid is not being activated?
A1: The most direct evidence is the lack of product formation and the recovery of unreacted starting materials, as confirmed by techniques like TLC, HPLC, or LC-MS. If you observe the formation of the activated ester intermediate by LC-MS but the reaction does not proceed after adding the amine, the issue may lie with the amine's reactivity or other downstream factors.[2]
Q2: What is the role of additives like HOBt and HOAt?
A2: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with carbodiimide (B86325) coupling reagents like EDC. They react with the initially formed O-acylisourea intermediate to generate a more stable and highly reactive activated ester. This has two main benefits: it increases the efficiency of the coupling reaction and suppresses side reactions, most notably racemization of chiral carboxylic acids.[3]
Q3: Can the order of reagent addition affect the activation of the carboxylic acid?
A3: Yes, the order of addition can be critical. It is generally recommended to pre-activate the carboxylic acid by mixing it with the coupling reagent and a non-nucleophilic base before introducing the amine.[1] This ensures that the activated species is formed in high concentration, ready to react with the amine.
Q4: My starting materials are sterically hindered. What is the best approach for activating the carboxylic acid?
A4: For sterically hindered substrates, more potent coupling reagents are often necessary.[] Uronium/aminium salt-based reagents like HATU, HBTU, and HCTU, or phosphonium (B103445) salt-based reagents like PyBOP and PyAOP are generally more effective than standard carbodiimide methods.[] In extremely challenging cases, converting the carboxylic acid to an acyl fluoride (B91410) can be a highly effective strategy.[][5]
Q5: I see byproduct formation but little of my desired amide. What could be the issue?
A5: This suggests that the carboxylic acid is being activated, but the activated intermediate is undergoing undesired side reactions instead of reacting with the amine. Common side reactions include:
-
N-acylurea formation: This can occur when using carbodiimide reagents, where the activated O-acylisourea intermediate rearranges.
-
Hydrolysis: As mentioned, water can hydrolyze the activated species.
-
Reaction with the solvent or base: If a nucleophilic solvent or base is used, it can react with the activated intermediate.
To mitigate these issues, ensure anhydrous conditions, use a non-nucleophilic base, and consider a coupling reagent/additive combination that forms a more stable and reactive intermediate.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Class | Key Advantages | Common Applications | Potential Issues |
| EDC (with HOBt/HOAt) | Carbodiimide | Water-soluble urea (B33335) byproduct, cost-effective. | General amide synthesis, bioconjugation. | Lower reactivity for hindered substrates, potential for racemization without additives. |
| DCC | Carbodiimide | Inexpensive and effective. | Solution-phase synthesis. | Dicyclohexylurea (DCU) byproduct is often difficult to remove, not suitable for solid-phase synthesis.[6] |
| HATU | Uronium/Aminium Salt | High coupling efficiency, fast reaction rates, low racemization.[6][7] | Difficult couplings, sterically hindered amino acids, solid-phase peptide synthesis. | Higher cost, can react with the N-terminus of a peptide if used in excess.[7] |
| HBTU | Uronium/Aminium Salt | Good coupling efficiency, widely used. | Solid-phase and solution-phase peptide synthesis. | Can lead to more impurities compared to HATU/HCTU. |
| PyBOP | Phosphonium Salt | High reactivity, good for sterically hindered couplings. | Peptide synthesis, cyclizations. | Byproducts can sometimes be difficult to remove. |
Table 2: General Reaction Conditions for Common Coupling Methods
| Parameter | EDC/HOBt | HATU |
| Carboxylic Acid | 1.0 eq | 1.0 eq |
| Amine | 1.0 - 1.2 eq | 1.0 - 1.2 eq |
| Coupling Reagent | 1.1 - 1.5 eq EDC | 1.0 - 1.2 eq HATU |
| Additive | 1.0 - 1.2 eq HOBt | N/A |
| Base | 2.0 - 3.0 eq DIPEA/TEA | 2.0 - 3.0 eq DIPEA |
| Solvent | DMF, DCM, CH₃CN | DMF, DCM, THF |
| Temperature | 0 °C to RT | RT |
| Reaction Time | 2 - 24 hours | 1 - 18 hours |
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol describes a general method for the solution-phase coupling of a carboxylic acid and an amine using HATU.
Materials:
-
Carboxylic acid
-
Amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Activation: Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the amine (1.1 eq) to the reaction mixture and continue to stir at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or recrystallization to obtain the pure amide.
Protocol 2: General Procedure for EDC/HOBt-Mediated Amide Coupling
This protocol provides a general method for the solution-phase coupling of a carboxylic acid and an amine using EDC and HOBt.
Materials:
-
Carboxylic acid
-
Amine
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Preparation: To a solution of the carboxylic acid (1.0 eq), amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.5 eq).
-
Coupling: Cool the mixture to 0 °C in an ice bath and add EDC·HCl (1.2 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Monitoring Amide Coupling Reactions by HPLC
Objective: To quantitatively determine the conversion of the starting carboxylic acid to the amide product.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column.
Procedure:
-
Sample Preparation:
-
At various time points during the reaction, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Quench the reaction in the aliquot immediately by diluting it in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) to stop the reaction and prepare it for analysis.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Use a suitable mobile phase gradient (e.g., a gradient of water and acetonitrile with 0.1% trifluoroacetic acid) to separate the starting materials and the product.
-
Monitor the elution of the components using a UV detector at a wavelength where both the starting material and the product have significant absorbance.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting carboxylic acid and the amide product based on their retention times (determined by running standards of each compound if available).
-
Integrate the peak areas of the starting material and the product.
-
Calculate the percent conversion using the following formula (assuming similar response factors for the starting material and product):
-
% Conversion = [Area of Product / (Area of Starting Material + Area of Product)] x 100
-
-
Note: For more accurate quantification, a calibration curve for the starting material and product should be generated.
Visualizations
References
Navigating the Solvent Maze: A Technical Support Guide for PROTAC Synthesis and Assays
For researchers and drug development professionals in the rapidly evolving field of targeted protein degradation, selecting the appropriate solvent is a critical step that can significantly impact the success of both the synthesis of PROTACs and their subsequent biological evaluation. This technical support center provides troubleshooting guidance and answers to frequently asked questions to navigate the challenges of solvent selection in your PROTAC research.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for PROTAC synthesis?
A1: The choice of solvent for PROTAC synthesis is largely dependent on the specific reaction being performed, such as peptide coupling or click chemistry. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for peptide coupling reactions due to its excellent solvating power for a broad range of organic molecules.[1] For amide coupling reactions, anhydrous N,N-dimethylformamide (DMF) is a common choice.[2] Dichloromethane (DCM) is often used for steps involving protecting group removal, for instance, the removal of a Boc group using trifluoroacetic acid (TFA) or hydrogen chloride in dioxane.[2] In Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions, a mixture of t-BuOH and water is often employed.[3]
Q2: My PROTAC has poor solubility. What solvents or strategies can I use to improve this?
A2: Poor aqueous solubility is a common challenge for PROTACs due to their high molecular weight and lipophilicity.[4] If you are encountering solubility issues, consider the following strategies:
-
Co-solvents: For in vivo studies and direct injections, a vehicle containing co-solvents and solubility enhancers is often used. Common components include DMSO, PEG300, and Tween 80.[5]
-
Formulation Strategies: Advanced formulation techniques can significantly improve the solubility and bioavailability of poorly soluble PROTACs. These include:
-
Amorphous Solid Dispersions (ASDs): This involves dissolving the PROTAC and a carrier polymer (e.g., HPMCAS, Soluplus®, PVP) in a common volatile organic solvent (e.g., dichloromethane, acetone, methanol) and then rapidly removing the solvent.[5]
-
Nanoformulations: Encapsulating the PROTAC within nanoparticles, such as biodegradable polymers like PLGA-PEG or lipid-based systems like liposomes, can enhance solubility.[5][6]
-
-
Biorelevant Media: The solubility of PROTACs can be significantly higher in biorelevant buffers that mimic intestinal fluid, such as Fasted-State Simulated Intestinal Fluid (FaSSIF) or Fed-State Simulated Intestinal Fluid (FeSSIF).[4][7]
Q3: My PROTAC precipitates when I add it to the aqueous buffer for my biological assay. How can I prevent this?
A3: Precipitation in aqueous assay buffers is a frequent issue that can lead to an underestimation of your PROTAC's potency.[4] To address this:
-
Optimize DMSO Concentration: While DMSO is a common solvent for preparing stock solutions, its final concentration in the assay should be kept low, typically below 0.5%, and ideally below 0.1%, to avoid both precipitation and cellular toxicity.[8][9][10]
-
Use of Surfactants: The inclusion of a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, in the assay buffer can help to maintain the solubility of your PROTAC.
-
Kinetic Solubility Assay: Perform a kinetic solubility assay to determine the maximum concentration of your PROTAC that remains in solution in your specific assay buffer.[4]
Q4: What is the maximum concentration of DMSO I can use in my cell-based assays without causing toxicity?
A4: The tolerance of cells to DMSO varies depending on the cell type and the duration of exposure. Generally, it is recommended to keep the final DMSO concentration in cell culture media below 0.5% to minimize cytotoxic effects.[10][11] Some sensitive cell types may show adverse effects at concentrations as low as 0.1%.[9] It is always best practice to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line at the intended concentration.
Q5: Are there any alternatives to DMSO for solubilizing PROTACs for biological assays?
A5: While DMSO is the most common choice, some alternatives can be considered, especially if DMSO interferes with the assay or shows toxicity. Zwitterionic ionic liquids (ZILs) have been explored as a less toxic alternative to DMSO for solubilizing hydrophobic compounds.[12] For certain applications, other organic solvents like ethanol (B145695) or methanol (B129727) might be suitable, but their compatibility with the specific assay and cell type must be carefully evaluated.[13]
Troubleshooting Guides
Problem: Poor Yield or Incomplete Reaction in PROTAC Synthesis
| Possible Cause | Troubleshooting Steps |
| Poor solubility of reactants | * Screen different solvents or solvent mixtures (e.g., DMSO, DMF, DCM, THF). * Gently warm the reaction mixture to improve solubility, if the reactants are stable at elevated temperatures. * Consider using a solubilizing agent that is compatible with your reaction chemistry. |
| Incompatible solvent | * Ensure the chosen solvent is anhydrous for moisture-sensitive reactions (e.g., amide coupling). * Check for potential reactivity of the solvent with your reagents. |
| Incorrect solvent polarity | * Adjust the polarity of the solvent system to better match the polarity of your reactants and transition state. |
Problem: PROTAC Precipitation During Work-up or Purification
| Possible Cause | Troubleshooting Steps |
| Solvent polarity change | * When performing an aqueous work-up, add the reaction mixture to the aqueous phase slowly with vigorous stirring. * If precipitating from an organic solvent, use a co-solvent system to gradually change the polarity. |
| Low solubility in purification solvents | * For flash column chromatography, screen for a solvent system that provides good solubility and separation. * Consider using a different purification technique, such as preparative HPLC with a suitable mobile phase. |
Problem: Inconsistent Results in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| PROTAC precipitation in media | * Lower the final concentration of the PROTAC in the assay. * Decrease the final DMSO concentration to <0.1%.[9] * Incorporate a non-ionic surfactant in the media. * Visually inspect the wells for precipitation under a microscope. |
| Solvent toxicity | * Perform a dose-response curve for the solvent alone to determine the non-toxic concentration range for your cell line.[9] * Reduce the incubation time with the PROTAC and solvent if possible. |
| Solvent effects on cell permeability | * Be aware that the solvent can influence the conformation and permeability of the PROTAC.[14] Consider this when interpreting structure-activity relationships. |
Quantitative Data Summary
Table 1: Properties of Common Solvents in PROTAC Synthesis
| Solvent | Abbreviation | Boiling Point (°C) | Polarity (Dielectric Constant) | Common Uses in PROTAC Synthesis |
| Dimethyl sulfoxide | DMSO | 189 | 47.2 | Peptide coupling, general solubilization[1] |
| N,N-Dimethylformamide | DMF | 153 | 36.7 | Amide coupling[2] |
| Dichloromethane | DCM | 39.6 | 9.1 | Boc deprotection, extractions[2] |
| Tetrahydrofuran | THF | 66 | 7.6 | General organic reactions |
| Acetonitrile | ACN | 82 | 37.5 | HPLC purification, reactions |
| t-Butanol/Water | t-BuOH/H₂O | - | - | CuAAC "click" chemistry[3] |
Table 2: Recommended Final DMSO Concentrations in Cell-Based Assays
| Cell Viability | Recommended Max. DMSO Concentration | Notes |
| General Use | ≤ 0.5% | Generally considered safe for most robust cell lines for standard incubation times.[11] |
| Sensitive Cell Lines | ≤ 0.1% | Recommended for primary cells, stem cells, or other sensitive cell types to avoid adverse effects.[9] |
| Long-term (>48h) Assays | ≤ 0.05% | For extended incubation periods, it is crucial to minimize DMSO concentration to prevent cumulative toxicity.[10] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling in DMF
-
Dissolve the carboxylic acid-containing fragment (1.0 equivalent) in anhydrous DMF.
-
Add a coupling agent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine-containing fragment (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Preparation of a PROTAC Stock Solution for Cellular Assays
-
Accurately weigh a small amount of the purified PROTAC.
-
Dissolve the PROTAC in 100% high-purity DMSO to make a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing or gentle warming.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For cellular experiments, create intermediate dilutions of the stock solution in DMSO.
-
Further dilute the intermediate solutions in cell culture medium to achieve the final desired concentrations, ensuring the final DMSO concentration is as low as possible (ideally ≤ 0.1%).
Visualizations
References
- 1. PROTAC Synthesis Kits for Targeted Protein Degradation [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Interpreting Unexpected Results in PROTAC Degradation Assays
Welcome to the technical support center for PROTAC (Proteolysis Targeting Chimera) degradation assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected experimental results.
Frequently Asked Questions (FAQs)
FAQ 1: No degradation of the target protein is observed.
Question: My PROTAC isn't causing the degradation of my target protein. What are the common reasons for this?
Answer: Several factors can lead to a lack of protein degradation in a PROTAC experiment. A systematic approach to troubleshooting this issue is crucial for identifying the root cause.[1] The primary areas to investigate include issues with the PROTAC molecule itself, problems with the experimental system, and insufficient engagement of the cellular degradation machinery.
A logical workflow for troubleshooting the lack of PROTAC activity can help pinpoint the issue.
Troubleshooting Workflow for Lack of PROTAC Activity
Caption: A logical workflow for troubleshooting the lack of PROTAC activity.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Poor Cell Permeability | PROTACs are often large molecules that may not efficiently cross the cell membrane.[1] Modify the linker to improve physicochemical properties. |
| PROTAC Instability | The PROTAC molecule may be unstable in the cell culture medium. Assess the stability of your PROTAC in media over the course of the experiment. |
| Lack of Target or E3 Ligase Engagement | The PROTAC may not be binding to its intended targets within the cell. Confirm target and E3 ligase expression in your cell line. Use biophysical or cellular target engagement assays to verify binding. |
| Inefficient Ternary Complex Formation | Even if the PROTAC binds to both the target protein and the E3 ligase individually, it may not efficiently bring them together to form a stable ternary complex.[1][2] The formation of a stable ternary complex is critical for subsequent ubiquitination.[2][3] |
| Incorrect E3 Ligase Choice | The selected E3 ligase may not be appropriate for the target protein or may not be expressed at sufficient levels in the chosen cell line.[1] Consider using a different E3 ligase recruiter. |
| High Protein Synthesis Rate | The rate of new protein synthesis may be counteracting the rate of degradation. A time-course experiment can help determine the optimal degradation window. Shorter treatment times (<6 hours) may reveal degradation before new protein synthesis compensates.[4] |
FAQ 2: The dose-response curve shows a "hook effect".
Question: My dose-response curve is bell-shaped, and I see less degradation at higher PROTAC concentrations. What is happening?
Answer: You are likely observing the "hook effect," a phenomenon where the efficacy of a PROTAC decreases at high concentrations.[1][5][6] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC with either the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[1][2][5] This leads to a characteristic bell-shaped dose-response curve.[2][5]
Visualizing the Hook Effect
Caption: At optimal concentrations, PROTACs form productive ternary complexes leading to degradation. At high concentrations, non-productive binary complexes dominate, causing the hook effect.
Troubleshooting the Hook Effect:
| Troubleshooting Step | Recommendation |
| Confirm with a Wider Concentration Range | Perform a dose-response experiment with a broader range of concentrations, especially at higher and lower ends, to fully characterize the bell-shaped curve.[5] |
| Determine Optimal Concentration | Identify the concentration that yields the maximum degradation (Dmax) and use concentrations at or below this for subsequent experiments.[5] |
| Assess Ternary Complex Formation | Use biophysical assays like TR-FRET, SPR, or ITC to measure the formation and stability of the ternary complex at different PROTAC concentrations.[1] This can help correlate ternary complex formation with the observed degradation profile. |
| Enhance Cooperativity | Design PROTACs that promote positive cooperativity in ternary complex formation. Cooperative binding stabilizes the ternary complex over binary complexes, which can mitigate the hook effect.[1][2] |
FAQ 3: How can I investigate off-target effects?
Question: I'm concerned that my PROTAC may be degrading proteins other than my intended target. How can I assess its selectivity?
Answer: Assessing the selectivity of a PROTAC is crucial to ensure that the observed phenotype is a direct result of degrading the intended target and not due to off-target effects.[3][7] A comprehensive approach combining proteomics with targeted validation is recommended.
Strategies to Investigate Off-Target Effects:
| Experimental Approach | Description |
| Global Proteomics | Mass spectrometry-based proteomics is a powerful, unbiased method to identify and quantify changes across the proteome following PROTAC treatment.[3][8] This can reveal the degradation of unintended proteins.[3] |
| Transcriptomics (RNA-Seq) | Perform RNA-sequencing to differentiate between protein degradation and transcriptional regulation as the cause of changes in protein levels.[9] |
| Targeted Validation | Validate potential off-targets identified through proteomics using orthogonal methods like Western blotting.[9] |
| Inactive Controls | Use an inactive control PROTAC that is structurally similar but cannot bind to either the target protein or the E3 ligase.[10] This helps to confirm that degradation is dependent on ternary complex formation.[10] |
| Cellular Thermal Shift Assay (CETSA) | This assay can be used to confirm the engagement of the PROTAC with identified off-target proteins in a cellular context.[9] |
Key Considerations for Off-Target Analysis:
-
Treatment Time: Use shorter treatment times (e.g., <6 hours) for proteomics to enrich for direct degradation targets rather than downstream effects.[11]
-
Concentration: Use a PROTAC concentration at or near the DC50 for the target protein in your proteomics experiments.[8]
-
Data Analysis: Filter proteomics data against results from negative controls to exclude protein changes caused by factors other than PROTAC-mediated degradation.[12]
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC of interest and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. The next day, treat the cells with a range of PROTAC concentrations for a fixed time (e.g., 24 hours).[6] Include a vehicle control.[6]
-
Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[6]
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[6]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Incubate with a loading control antibody to normalize for protein loading.[6]
-
-
Detection and Analysis:
-
Develop the blot using a chemiluminescent substrate.
-
Quantify band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control.[6]
-
Plot the percentage of protein degradation relative to the vehicle control against the PROTAC concentration to determine the DC50 and Dmax.[6]
-
Protocol 2: Ternary Complex Formation Assay (NanoBRET™)
This live-cell assay measures the PROTAC-induced interaction between the target protein and the E3 ligase.[13]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmids for expressing NanoLuc®-fused target protein and HaloTag®-fused E3 ligase component (e.g., VHL or CRBN)[13]
-
Transfection reagent
-
NanoBRET™ Nano-Glo® substrate and HaloTag® NanoBRET™ 618 ligand
-
PROTAC of interest
-
Plate reader capable of measuring luminescence and filtered light emission
Procedure:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase plasmids.
-
Cell Plating: Plate the transfected cells into a 96-well assay plate.
-
Ligand and Substrate Addition: Add the HaloTag® ligand and NanoBRET™ substrate to the cells and incubate.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the wells.
-
Measurement: Measure the donor (NanoLuc®) and acceptor (HaloTag®) signals using a plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A bell-shaped curve when plotting the NanoBRET™ ratio against PROTAC concentration is indicative of ternary complex formation and the hook effect.[13]
Protocol 3: In-Cell Ubiquitination Assay
This protocol determines if the PROTAC is inducing ubiquitination of the target protein.
Materials:
-
Cells expressing the target protein
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer with deubiquitinase inhibitors (e.g., PR-619)
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G beads
-
Antibody against ubiquitin
-
Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with the PROTAC in the presence and absence of a proteasome inhibitor (MG132). The proteasome inhibitor will lead to the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates.
-
Western Blotting:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ternary Complex Formation [worldwide.promega.com]
Validation & Comparative
Validating CRBN Engagement of Thalidomide-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods to validate the engagement of the E3 ligase Cereblon (CRBN) by Proteolysis Targeting Chimeras (PROTACs), with a focus on those utilizing thalidomide-based chemistries, such as Thalidomide-4-NH-PEG1-NH2 TFA. Due to the limited availability of direct quantitative data for this specific linker conjugate, this guide will compare the broader class of thalidomide-derived CRBN ligands with emerging alternatives, supported by experimental data from the literature.
Quantitative Comparison of CRBN Ligand Performance
The selection of a CRBN ligand and the accompanying linker is a critical determinant of a PROTAC's efficacy, influencing its binding affinity, stability, and overall degradation efficiency. While thalidomide (B1683933) and its analogs (immunomodulatory imide drugs or IMiDs) are widely used, they are known to have inherent instability, including susceptibility to hydrolysis.[1][2] This has led to the development of alternative CRBN binders with improved chemical stability, such as phenyl-glutarimides (PG) and phenyl dihydrouracils (PD).[1][3]
Below are tables summarizing key quantitative data from various studies, comparing the binding affinities of different CRBN ligands and their corresponding PROTACs.
Table 1: Comparison of Binding Affinities of Various CRBN Ligands
| Ligand/PROTAC | Assay Type | Target Protein | Cell Line | IC50 / Kd | Reference |
| Thalidomide | Fluorescence Polarization | - | - | 1.28 µM (IC50) | [1] |
| Lenalidomide | Fluorescence Polarization | - | - | < 1.28 µM (IC50) | [1] |
| Pomalidomide | Fluorescence Polarization | - | - | < 1.28 µM (IC50) | [1] |
| Phenyl-Glutarimide (PG) | Fluorescence Polarization | - | - | 2.19 µM (IC50) | [1] |
| 4-Methoxy-PG | Fluorescence Polarization | - | - | 3.15 µM (IC50) | [1] |
| 4-Amino-PG | Fluorescence Polarization | - | - | 0.123 µM (IC50) | [1] |
| PG-based BET PROTAC (4c) | Fluorescence Polarization | BRD4 | MV4-11 | 3 pM (IC50) | [1][4] |
Table 2: Performance of Alternative CRBN Binders
| Ligand Class | Key Advantages | Representative IC50/Kd | Reference |
| Phenyl-Glutarimides (PG) | Improved chemical stability over IMiDs.[1] | 0.123 µM to 3.15 µM | [1] |
| Phenyl Dihydrouracils (PD) | Improved chemical stability and lack of a racemization-prone chiral center.[3][] | Comparable to IMiDs | [3] |
| Benzamide Derivatives | Enhanced chemical stability and favorable selectivity profile.[6] | Potent degraders of BRD4 and HDAC6. | [6] |
Experimental Protocols
Robust validation of CRBN engagement is a cornerstone of PROTAC development.[7] A variety of assays are available to quantify this interaction both in vitro and in living cells.
NanoBRET™ Target Engagement Assay
This assay measures the competitive displacement of a fluorescent tracer from a NanoLuc®-CRBN fusion protein by a PROTAC in live cells.
Protocol:
-
Cell Seeding: Seed HEK293 cells transiently expressing a NanoLuc®-CRBN fusion protein in a 96-well plate.
-
PROTAC Dilution: Prepare serial dilutions of the this compound-based PROTAC.
-
Treatment: Add the PROTAC dilutions to the cells.
-
Tracer and Substrate Addition: Add the NanoBRET™ Tracer and Nano-Glo® Substrate.
-
Incubation: Incubate at 37°C.
-
Measurement: Measure luminescence at 460 nm and 618 nm.
-
Data Analysis: Calculate the BRET ratio and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a protein becomes more resistant to thermal denaturation upon ligand binding.
Protocol:
-
Cell Treatment: Treat cells with the PROTAC at various concentrations.
-
Heating: Heat the cell lysates or intact cells to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate aggregated proteins from the soluble fraction.
-
Quantification: Quantify the amount of soluble CRBN in each sample using Western blotting or ELISA.
-
Data Analysis: Generate melting curves by plotting the percentage of soluble CRBN against temperature. A rightward shift in the curve for the PROTAC-treated sample indicates target engagement.
Fluorescence Polarization (FP) Assay
This in vitro assay measures the binding of a PROTAC to purified CRBN protein by monitoring changes in the polarization of fluorescently labeled CRBN ligand.
Protocol:
-
Reagent Preparation: Purify the CRBN protein (or a CRBN-DDB1 complex) and prepare a fluorescently labeled probe that binds to CRBN.
-
Assay Setup: In a microplate, combine the purified CRBN protein, the fluorescent probe at a fixed concentration, and varying concentrations of the PROTAC.
-
Incubation: Incubate at room temperature to allow the binding reaction to reach equilibrium.
-
Signal Detection: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the PROTAC concentration to determine the IC50 value, from which the binding affinity (Ki) can be calculated.[7]
Co-Immunoprecipitation (Co-IP)
Co-IP is used to detect the formation of the ternary complex (Target Protein-PROTAC-CRBN) in living cells.
Protocol:
-
Cell Treatment: Treat cells with the PROTAC.
-
Cell Lysis: Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the target protein.
-
Capture: Add protein A/G beads to capture the antibody-protein complex.
-
Washing: Wash the beads to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the proteins from the beads and analyze the presence of CRBN by Western blotting. An enhanced signal for CRBN in the PROTAC-treated sample confirms the formation of the ternary complex.
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a representative experimental workflow.
Caption: PROTAC Mechanism of Action.
Caption: NanoBRET™ Experimental Workflow.
References
- 1. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Confirming PROTAC-CRBN Engagement: The NanoBRET™ Assay and Its Alternatives
For researchers, scientists, and drug development professionals navigating the complexities of targeted protein degradation, confirming the direct engagement of a Proteolysis Targeting Chimera (PROTAC) with the E3 ligase Cereblon (CRBN) is a critical step. This guide provides an in-depth comparison of the widely used NanoBRET™ assay with other established methodologies, offering supporting experimental data and detailed protocols to inform your assay selection.
The tripartite nature of PROTAC action—simultaneously binding a target protein and an E3 ligase to form a ternary complex—necessitates robust and quantitative assays to dissect these interactions. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay has emerged as a powerful tool for studying protein-protein and compound-protein interactions in live cells, providing a physiologically relevant context for evaluating PROTAC-CRBN binding.[1][2] This guide will explore the NanoBRET™ assay in detail and compare its performance with key alternative techniques: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Fluorescence Polarization (FP), and the HiBiT Lytic Assay.
The PROTAC-CRBN Signaling Pathway
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, such as CRBN. This induced ternary complex formation triggers the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated target is then recognized and degraded by the proteasome.
Caption: PROTAC-induced degradation of a target protein via CRBN.
Comparative Analysis of CRBN Engagement Assays
The choice of assay for confirming PROTAC-CRBN binding depends on various factors, including the desired experimental setting (in vitro vs. live cell), the need for quantitative binding affinity data, and throughput requirements. The following table summarizes the key characteristics of the NanoBRET™ assay and its alternatives.
| Assay | Principle | Format | Key Metrics | Advantages | Disadvantages |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer | Live Cell, Lytic | IC50, Kd | Physiologically relevant (live cells), kinetic measurements possible, high sensitivity.[3] | Requires genetic modification (NanoLuc fusion), potential for tracer-dependent artifacts. |
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer | In Vitro (biochemical) | IC50, Kd | High-throughput, robust, no cell-based complexities.[4] | Lacks cellular context (no membrane permeability assessment), potential for compound interference. |
| Fluorescence Polarization (FP) | Change in polarization of fluorescent light upon binding | In Vitro (biochemical) | Ki, IC50 | Simple, homogeneous format, widely accessible.[5] | Lower sensitivity for large protein complexes, requires a fluorescent probe. |
| HiBiT Lytic Assay | Luciferase complementation | Lytic (measures protein levels) | DC50, Dmax | Measures downstream degradation, endogenous protein levels can be monitored with CRISPR tagging.[6] | Indirect measure of binding, requires genetic modification (HiBiT tag). |
Quantitative Data Comparison
Direct comparison of absolute binding affinities across different assay formats can be challenging due to variations in experimental conditions. However, the relative ranking of compound potencies is often consistent. The following table presents representative data for known CRBN binders and PROTACs, compiled from various studies.
| Compound | Assay | System | Measured Value (IC50/Kd) | Reference |
| Pomalidomide | TR-FRET | Biochemical | 1.2 µM (IC50) | [7] |
| Lenalidomide | TR-FRET | Biochemical | 1.5 µM (IC50) | [7] |
| CC-220 | TR-FRET | Biochemical | 60 nM (IC50) | [7] |
| dBET1 | NanoBRET™ | Live Cell (HEK293) | 1.3 µM (IC50) | |
| dBET6 | NanoBRET™ | Live Cell (HEK293) | 2.4 µM (IC50) | |
| Thalidomide | TR-FRET | Biochemical | 34.7 nM (IC50) | [4] |
| Lenalidomide | TR-FRET | Biochemical | 13.2 nM (IC50) | [4] |
| (+)-JQ1 | FP | Biochemical | 36.1 nM (IC50) | [4] |
Experimental Protocols
Detailed methodologies for each assay are provided below to facilitate experimental design and execution.
NanoBRET™ CRBN Target Engagement Assay Protocol
This protocol outlines the steps for a live-cell competitive binding assay to determine the affinity of a PROTAC for CRBN.
Caption: Experimental workflow for the NanoBRET CRBN Target Engagement Assay.
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc-CRBN fusion protein
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Test PROTAC
-
NanoBRET™ CRBN Tracer
-
Nano-Glo® Substrate
-
White, 96-well assay plates
-
Luminometer with 450 nm and 610 nm filters
Procedure:
-
Cell Seeding: Seed HEK293 cells in a white, 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Transfection: Transfect the cells with the NanoLuc-CRBN plasmid according to the manufacturer's protocol and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the test PROTAC in Opti-MEM™.
-
Assay Plate Preparation: On the day of the assay, remove the culture medium and add the diluted PROTAC to the wells.
-
Tracer and Substrate Addition: Prepare a working solution of the NanoBRET™ Tracer and Nano-Glo® Substrate in Opti-MEM™ and add it to all wells.
-
Incubation: Incubate the plate for 2 hours at 37°C.
-
Measurement: Measure the luminescence at 450 nm (donor emission) and 610 nm (acceptor emission) using a luminometer.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission) and plot it against the PROTAC concentration to determine the IC50 value.
TR-FRET Ternary Complex Formation Assay Protocol
This protocol describes a biochemical assay to measure the formation of the ternary complex between a target protein, a PROTAC, and CRBN.
Materials:
-
Purified, tagged target protein (e.g., GST-tagged)
-
Purified, tagged CRBN/DDB1 complex (e.g., His-tagged)
-
Test PROTAC
-
Lanthanide-labeled antibody against one tag (e.g., Tb-anti-GST)
-
Fluorescently labeled antibody against the other tag (e.g., AF488-anti-His)
-
Assay buffer
-
384-well low-volume plates
-
TR-FRET-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare dilutions of the target protein, CRBN/DDB1 complex, antibodies, and PROTAC in assay buffer.
-
Assay Assembly: In a 384-well plate, add the target protein, CRBN/DDB1 complex, and the test PROTAC at various concentrations.
-
Antibody Addition: Add the Tb-labeled donor antibody and the fluorescently labeled acceptor antibody to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.
-
Measurement: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a TR-FRET plate reader.
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration. The resulting bell-shaped curve indicates ternary complex formation, with the peak representing the optimal concentration for complex formation.[4]
Fluorescence Polarization (FP) Binding Assay Protocol
This protocol details a competitive binding assay to determine the affinity of a PROTAC for CRBN.
Materials:
-
Purified CRBN/DDB1 complex
-
Fluorescently labeled CRBN ligand (e.g., FITC-thalidomide)
-
Test PROTAC
-
Assay buffer
-
Black, low-binding 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation: Prepare dilutions of the CRBN/DDB1 complex, fluorescent probe, and test PROTAC in assay buffer.
-
Assay Setup: In a 384-well plate, add the CRBN/DDB1 complex and the fluorescent probe at a fixed concentration.
-
Compound Addition: Add serial dilutions of the test PROTAC to the wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Measurement: Measure the fluorescence polarization of each well.
-
Data Analysis: Plot the change in fluorescence polarization against the PROTAC concentration to determine the IC50 or Ki value.
HiBiT Lytic Assay for Protein Degradation
This protocol outlines the measurement of target protein degradation induced by a PROTAC.
Materials:
-
Cells endogenously expressing the target protein tagged with HiBiT (e.g., via CRISPR/Cas9)
-
Test PROTAC
-
Nano-Glo® HiBiT Lytic Detection System (containing LgBiT protein, substrate, and buffer)
-
White, 96-well assay plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HiBiT-tagged cells in a white, 96-well plate.
-
PROTAC Treatment: Treat the cells with serial dilutions of the test PROTAC and incubate for the desired time (e.g., 24 hours).
-
Lysis and Detection: Prepare the Nano-Glo® HiBiT Lytic Reagent by mixing the LgBiT protein, substrate, and buffer. Add the reagent to each well to lyse the cells and initiate the luminescent reaction.
-
Incubation: Incubate at room temperature for 10 minutes to allow the signal to stabilize.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal to a vehicle control and plot against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[6]
Conclusion
Confirming the engagement of a PROTAC with CRBN is a fundamental step in the development of effective protein degraders. The NanoBRET™ assay offers a powerful approach to measure this interaction in a physiologically relevant live-cell context. However, a comprehensive understanding of a PROTAC's binding characteristics is best achieved by employing a combination of orthogonal assays. Biochemical methods like TR-FRET and FP provide high-throughput, quantitative assessment of binding affinity, while the HiBiT lytic assay offers a direct readout of the ultimate biological outcome—protein degradation. By carefully selecting the appropriate assays and integrating the resulting data, researchers can gain a deeper understanding of their PROTAC's mechanism of action and make more informed decisions in the optimization of these promising therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Target Engagement
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug discovery and chemical biology, confirming that a therapeutic candidate directly interacts with its intended molecular target within the complex milieu of a living cell is a critical step. This process, known as target engagement, provides crucial evidence for the mechanism of action and is a key determinant for advancing a compound through the development pipeline. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful and versatile method for verifying target engagement in a physiologically relevant setting.[1]
This guide provides an objective comparison of CETSA with its primary label-free alternatives: the Drug Affinity Responsive Target Stability (DARTS) assay and the Stability of Proteins from Rates of Oxidation (SPROX) assay. We will delve into the principles of each technique, present available quantitative data for comparison, provide detailed experimental protocols, and visualize the workflows and a relevant signaling pathway.
The Principle of Ligand-Induced Stabilization
At the heart of CETSA, DARTS, and SPROX lies the principle that the binding of a small molecule (ligand) to its protein target can alter the protein's stability. This change in stability, whether against heat, proteolysis, or chemical denaturation, can be measured to infer target engagement.
Cellular Thermal Shift Assay (CETSA) leverages ligand-induced thermal stabilization.[2] When a ligand binds to its target protein, the protein-ligand complex is often more resistant to heat-induced unfolding and subsequent aggregation.[3] By heating cell lysates or intact cells across a temperature gradient, the amount of soluble, non-denatured target protein can be quantified at each temperature. A shift in the melting curve of the target protein to a higher temperature in the presence of a compound indicates a stabilizing interaction and thus, target engagement.[2]
Drug Affinity Responsive Target Stability (DARTS) is based on the principle that ligand binding can protect a protein from proteolytic degradation.[4] In a DARTS experiment, cell lysate is treated with a compound and then subjected to limited digestion by a protease. A protein that is bound by the compound may exhibit increased resistance to cleavage, and this can be detected by analyzing the amount of full-length protein remaining.[4]
Stability of Proteins from Rates of Oxidation (SPROX) measures changes in protein stability by monitoring the rate of methionine oxidation in the presence of a chemical denaturant and a mild oxidizing agent.[5] Ligand binding can alter the protein's unfolding equilibrium in the presence of a denaturant, thereby changing the accessibility of methionine residues to oxidation. This change in the oxidation profile is used to determine target engagement and can even provide thermodynamic parameters of binding.[5]
Quantitative Performance Comparison
Direct, side-by-side quantitative comparisons of CETSA, DARTS, and SPROX for the same target and ligand in a single study are not abundantly available in the scientific literature. However, we can compile and compare the types of quantitative data each assay generates and present data from studies that have compared different formats of CETSA with other biophysical methods.
The following table summarizes the key quantitative parameters that can be derived from each assay and provides a conceptual comparison of their performance characteristics.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Stability of Proteins from Rates of Oxidation (SPROX) |
| Primary Quantitative Readout | Thermal Shift (ΔTm), EC50 from Isothermal Dose-Response Fingerprinting (ITDRF)[1] | Dose-dependent protection from proteolysis | Change in denaturation midpoint (Cm), Dissociation constant (Kd)[6] |
| Sensitivity | Can detect modest binding interactions that lead to a detectable thermal shift.[4] | Sensitivity depends on the degree of conformational change and protection from proteolysis.[4] | Can detect weak binders by analyzing domain-level stability shifts.[2] |
| Quantitative Nature | ITDRF-CETSA allows for precise quantification of compound potency (EC50).[4] | Often considered less quantitative due to variability in proteolytic digestion.[4] | Can provide thermodynamic parameters like Kd.[5] |
| Throughput | Can be adapted for high-throughput screening (HTS) formats.[4] | Traditionally lower-throughput, especially with Western blot detection.[4] | Can be multiplexed using mass spectrometry for proteome-wide analysis.[5] |
| Applicability | Broadly applicable to soluble and membrane proteins in intact cells and lysates.[2] | Best suited for soluble proteins that undergo conformational changes upon binding.[4] | Applicable to a wide range of proteins in cell lysates.[2] |
Table 1: Comparison of Quantitative Performance Characteristics of CETSA, DARTS, and SPROX.
The following table presents a correlative analysis of EC50 values for a set of Lactate Dehydrogenase A (LDHA) inhibitors, comparing various CETSA formats with other biochemical and biophysical assays. This data highlights the quantitative nature of CETSA and its correlation with other established methods.
| Compound | RT-CETSA (NPARC) EC50 (μM) | Endogenous CETSA (71°C) EC50 (μM) | SplitLuc CETSA (65°C) EC50 (μM) | Lactate Assay IC50 (μM) | Biochemical Assay IC50 (μM) | Surface Plasmon Resonance (SPR) Kd (μM) |
| LDHAi 1 | 0.02 | 0.03 | 0.01 | 0.05 | 0.003 | 0.002 |
| Compound 4 | 0.15 | >10 | 0.08 | 0.2 | 0.01 | 0.03 |
| Compound 6 | >10 | >10 | >10 | >10 | 0.004 | 0.005 |
| Compound 15 | 2.5 | >10 | 1.8 | 6.5 | 0.03 | 0.02 |
Table 2: Correlative Analysis of LDHA Inhibitors. Data adapted from a study comparing Real-Time CETSA (RT-CETSA) with other methods.[7] NPARC refers to a specific data analysis method for RT-CETSA.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these assays. Below are generalized protocols for CETSA, DARTS, and SPROX.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol describes a typical Western blot-based CETSA experiment.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the compound of interest or vehicle control at the desired concentration and incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
Harvest and resuspend the treated cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler across a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3-5 minutes). Include an unheated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fractions using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations of all samples.
-
Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific primary antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the relative amount of soluble protein as a function of temperature to generate melting curves.
-
The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm in the presence of the compound (ΔTm) indicates target engagement.
-
Drug Affinity Responsive Target Stability (DARTS) Protocol
This protocol outlines the general steps for a DARTS experiment followed by Western blot analysis.
-
Lysate Preparation:
-
Harvest cells and prepare a cell lysate using a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine and normalize the protein concentration of the lysate.
-
-
Compound Incubation:
-
Aliquot the cell lysate into treatment and control groups.
-
Incubate the lysate with the compound of interest or vehicle control for a specified time (e.g., 1 hour) at room temperature or 4°C.
-
-
Limited Proteolysis:
-
Add a protease (e.g., pronase or thermolysin) to each sample at a pre-optimized concentration.
-
Incubate for a specific time to allow for limited digestion.
-
Stop the digestion by adding a protease inhibitor or by adding SDS-PAGE loading buffer and heating.
-
-
Protein Analysis:
-
Separate the protein samples by SDS-PAGE.
-
Analyze the amount of the full-length target protein by Western blotting using a specific primary antibody.
-
-
Data Analysis:
-
Quantify the band intensities of the target protein.
-
An increase in the amount of the full-length protein in the compound-treated sample compared to the control indicates protection from proteolysis and target engagement.
-
Stability of Proteins from Rates of Oxidation (SPROX) Protocol
This protocol provides a general workflow for a SPROX experiment coupled with mass spectrometry.
-
Sample Preparation:
-
Prepare cell lysate and divide it into two main groups: with and without the compound of interest.
-
For each group, create a series of aliquots containing increasing concentrations of a chemical denaturant (e.g., guanidine (B92328) hydrochloride).
-
-
Oxidation Reaction:
-
Equilibrate the samples at each denaturant concentration.
-
Initiate the oxidation reaction by adding a fixed concentration of a mild oxidizing agent (e.g., hydrogen peroxide).
-
Incubate for a specific time.
-
Quench the reaction (e.g., by adding catalase).
-
-
Proteomics Sample Preparation:
-
Digest the proteins in each sample into peptides using a protease like trypsin.
-
Label the peptides from each denaturant concentration with isobaric mass tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
Pool the labeled peptide samples.
-
-
Mass Spectrometry Analysis:
-
Analyze the pooled peptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the relative abundance of oxidized and non-oxidized methionine-containing peptides at each denaturant concentration.
-
-
Data Analysis:
-
Plot the fraction of non-oxidized peptide as a function of denaturant concentration to generate denaturation curves.
-
A shift in the denaturation curve in the presence of the compound indicates a change in protein stability and target engagement.
-
The data can be fitted to thermodynamic models to determine the dissociation constant (Kd).
-
Mandatory Visualizations
Diagrams are essential for understanding complex workflows and biological pathways. The following diagrams were created using Graphviz (DOT language) to illustrate the experimental workflows and a relevant signaling pathway.
Caption: CETSA Experimental Workflow.
Caption: DARTS Experimental Workflow.
Caption: SPROX Experimental Workflow.
Caption: MAPK Signaling Pathway with Target Engagement.
Conclusion
The Cellular Thermal Shift Assay is a robust and versatile method for confirming and quantifying target engagement in a cellular context. Its ability to be adapted for high-throughput screening and its applicability to a wide range of protein targets make it an invaluable tool in modern drug discovery. While alternatives like DARTS and SPROX offer complementary approaches with their own unique advantages, CETSA provides a powerful and physiologically relevant platform for validating the direct interaction of a compound with its intended target. The choice of assay will ultimately depend on the specific research question, the nature of the target protein, and the available resources. By understanding the principles, strengths, and limitations of each method, researchers can make informed decisions to effectively advance their drug discovery programs.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 5. Thermodynamic Analysis of Protein-Ligand Binding Interactions in Complex Biological Mixtures using the Stability of Proteins from Rates of Oxidation (SPROX) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
The Influence of PEG Linker Length on the Efficacy of Thalidomide-Based PROTACs: A Comparative Analysis
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical determinant of a PROTAC's success is the linker that connects the target-binding warhead to the E3 ligase-recruiting moiety. This guide provides a detailed comparison of Thalidomide-4-NH-PEG1-NH2 TFA and its analogues with longer polyethylene (B3416737) glycol (PEG) linkers (e.g., PEG2, PEG3), focusing on their impact on the degradation of the well-studied bromodomain and extra-terminal domain (BET) protein BRD4.
The Pivotal Role of the Linker in PROTAC Function
The linker in a PROTAC is not a mere spacer; it plays a crucial role in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] The length, flexibility, and chemical composition of the linker directly influence the efficacy and selectivity of the PROTAC.[2] Thalidomide and its derivatives are widely used to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[3] The optimal PEG linker length is highly dependent on the specific target protein and the E3 ligase being recruited, and systematic variation of the linker is a key optimization strategy in PROTAC design.[2][4]
Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy. The following table summarizes findings from various studies on thalidomide-based PROTACs targeting BRD4, illustrating the general trend of how PEG linker length can influence degradation. It is important to note that this data is a synthesis from multiple research articles, and direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions.[3]
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective.[3] |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly decrease degradation potency.[3] |
| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may impede the formation of an optimal ternary complex.[3] |
| 3 | BRD4 | Various | Variable | Variable | Potency can be regained and is highly dependent on the specific PROTAC architecture.[3] |
| 5 | BRD4 | RS4;11 | 0.0008 | >98 | A PEG5 linker often represents an optimal length for potent BRD4 degradation.[2] |
| 6 | BRD4 | MOLM-13 | 0.0032 | >95 | Longer linkers can sometimes lead to a slight decrease in potency.[2] |
Note: The data presented in this table is a synthesis of findings from multiple studies. Therefore, this table should be interpreted as a qualitative guide to the general trend of PEG linker length on BRD4 degradation.
A common phenomenon observed with PROTACs is the "hook effect," where at higher concentrations, the efficacy of the PROTAC decreases.[3] This is often attributed to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) that are unable to form the productive ternary complex required for degradation. The linker length can significantly influence the concentration at which the hook effect is observed.
Signaling Pathways and Experimental Workflows
The mechanism of action of a thalidomide-based PROTAC involves the recruitment of the CRBN E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The general workflow for evaluating these PROTACs involves synthesis, in vitro binding and degradation assays, and cellular assays to determine potency and efficacy.
References
The Long and Short of It: Optimizing CRBN-Based PROTACs with PEG Linkers
A Comparative Guide to the Efficacy of Short versus Long Polyethylene Glycol (PEG) Linkers in Cereblon (CRBN)-Based Proteolysis Targeting Chimeras (PROTACs)
For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted protein degradation, the design of the linker element in a PROTAC is a critical determinant of its success. This guide provides an objective comparison of the efficacy of short versus long PEG linkers in CRBN-based PROTACs, supported by experimental data, detailed methodologies, and visual representations of key processes.
The linker in a PROTAC molecule is not merely a spacer but a crucial component that influences the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ubiquitin ligase.[] The length and flexibility of the PEG linker dictate the spatial arrangement of the target protein and CRBN, directly impacting the efficiency of ubiquitination and subsequent degradation.[] While an optimal linker length is essential, the ideal length is target-dependent, and both excessively short and long linkers can be detrimental to PROTAC activity. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[] Conversely, a very long linker might lead to a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[]
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The following tables summarize quantitative data from studies on CRBN-based PROTACs, illustrating the impact of PEG linker length on their degradation capabilities.
Table 1: Comparison of BRD4-Degrading PROTACs with Varying PEG Linker Lengths
| PROTAC | Target Protein | E3 Ligase Ligand | Linker (Number of PEG units) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| dBET1 | BRD4 | Pomalidomide | 8 | 8 | >95 | MV4;11 | F. Dang et al., 2022 |
| PROTAC A | BRD4 | Pomalidomide | 4 | 25 | ~90 | 22Rv1 | A. Dai et al., 2018 |
| PROTAC B | BRD4 | Pomalidomide | 12 | >1000 | <20 | 22Rv1 | A. Dai et al., 2018 |
Table 2: Effect of Linker Length on ERα Degradation
| PROTAC | Target Protein | E3 Ligase Ligand | Linker (Number of PEG units) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PROTAC X | ERα | Pomalidomide | 4 | 10 | >90 | MCF7 | Y. Wang et al., 2020 |
| PROTAC Y | ERα | Pomalidomide | 8 | 5 | >95 | MCF7 | Y. Wang et al., 2020 |
| PROTAC Z | ERα | Pomalidomide | 12 | 50 | ~80 | MCF7 | Y. Wang et al., 2020 |
Visualizing the Process: Signaling Pathways and Experimental Workflows
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Western Blotting for Protein Degradation
This protocol is used to quantify the levels of a target protein following PROTAC treatment.[2][3][4][5]
-
Cell Culture and Treatment:
-
Seed cells (e.g., MV4;11, 22Rv1, MCF7) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and denature the samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4, anti-ERα) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values by fitting the data to a dose-response curve.
-
Ternary Complex Formation Assay (TR-FRET)
This assay measures the formation of the ternary complex in a homogeneous format.[6][7][8][9]
-
Reagents and Setup:
-
Recombinant target protein (e.g., His-tagged BRD4) and CRBN-DDB1 complex (e.g., GST-tagged).
-
Terbium (Tb)-conjugated anti-tag antibody (e.g., anti-His) as the donor fluorophore.
-
Fluorescent dye-conjugated anti-tag antibody (e.g., anti-GST) as the acceptor fluorophore.
-
PROTAC compounds at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Tween-20).
-
-
Assay Procedure:
-
In a 384-well plate, add the recombinant target protein, CRBN-DDB1 complex, and the PROTAC compound.
-
Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow for complex formation.
-
Add the Tb-conjugated donor antibody and the fluorescent dye-conjugated acceptor antibody.
-
Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using a plate reader capable of time-resolved fluorescence measurements.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration required for half-maximal ternary complex formation (TC50).
-
In Vivo Pharmacokinetic (PK) Study
This protocol outlines a general procedure to evaluate the pharmacokinetic properties of a PROTAC in an animal model.[][11][12][13][14]
-
Animal Model and Dosing:
-
Use appropriate animal models (e.g., mice or rats).
-
Administer the PROTAC compound via a relevant route (e.g., intravenous, oral).
-
Administer a single dose of the PROTAC at a specified concentration.
-
-
Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood samples to obtain plasma.
-
-
Bioanalysis:
-
Extract the PROTAC from the plasma samples.
-
Quantify the concentration of the PROTAC in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Plot the plasma concentration of the PROTAC versus time.
-
Calculate key pharmacokinetic parameters, including:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the concentration-time curve)
-
t1/2 (half-life)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Conclusion
The length of the PEG linker is a paramount consideration in the design of effective CRBN-based PROTACs. The presented data and methodologies underscore the necessity of empirical optimization for each target protein. While general trends can be observed, the optimal linker length represents a delicate balance between facilitating stable ternary complex formation and avoiding steric hindrance or non-productive binding. Researchers are encouraged to systematically evaluate a range of linker lengths to identify the most potent and efficacious PROTAC for their specific application. The provided protocols offer a robust framework for conducting these critical evaluations.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Western blot protocol | Abcam [abcam.com]
- 6. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
A Comparative Guide to CRBN Ligands in PROTAC Design: Spotlight on Thalidomide-4-NH-PEG1-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the design of effective Proteolysis Targeting Chimeras (PROTACs) is a paramount objective. A critical determinant of a PROTAC's success is the choice of the E3 ligase ligand, which hijacks the cellular machinery to tag a target protein for destruction. Among the most utilized E3 ligases is Cereblon (CRBN), recruited by ligands derived from immunomodulatory imide drugs (IMiDs). This guide provides a comprehensive comparison of Thalidomide-4-NH-PEG1-NH2 TFA and other prominent CRBN ligands used in PROTAC design, supported by experimental data and detailed methodologies.
The Landscape of CRBN Ligands for PROTACs
PROTACs are heterobifunctional molecules composed of a warhead that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[1]
The most widely used CRBN ligands are derivatives of thalidomide (B1683933), including lenalidomide (B1683929) and pomalidomide (B1683931).[2] this compound is a readily available building block for PROTAC synthesis, incorporating the thalidomide core for CRBN engagement and a short, flexible PEG linker for conjugation to a target-binding warhead.
Performance Comparison: Thalidomide vs. Pomalidomide and Lenalidomide
The choice of the IMiD derivative significantly impacts the efficacy of the resulting PROTAC. Pomalidomide, a second-generation IMiD, generally exhibits a higher binding affinity for CRBN compared to thalidomide.[1] This enhanced affinity can lead to the formation of more stable ternary complexes, potentially resulting in more potent and efficient protein degradation.[1][2]
While direct, head-to-head comparative data for PROTACs constructed with this compound against the same target as pomalidomide-based PROTACs is not extensively available in single studies, the general trend in the literature suggests a preference for pomalidomide due to its superior CRBN binding.[1][2]
Table 1: Comparative Binding Affinities of IMiDs to CRBN
| CRBN Ligand | Dissociation Constant (Kd) | Notes |
| Thalidomide | ~250 nM[3] | Baseline affinity for CRBN. |
| Lenalidomide | ~178 nM[3] | Higher affinity than thalidomide. |
| Pomalidomide | ~157 nM[3] | Generally the highest affinity among the three. |
Note: Kd values can vary depending on the specific experimental conditions.
Table 2: Illustrative Degradation Efficacy of Pomalidomide-Based PROTACs
| PROTAC Target | DC50 | Dmax | Cell Line |
| BRD4 (ARV-825) | 18 nM | >95% | Jurkat[4] |
| BTK (SJF620) | <100 nM | Not Reported | Not Reported[] |
DC50: Concentration for 50% degradation. Dmax: Maximum degradation.[1] This table showcases the potency of pomalidomide-based degraders.
The Role of the Linker: The "PEG1" in this compound
The linker is not merely a spacer but plays a crucial role in PROTAC efficacy by influencing the stability and geometry of the ternary complex.[6] Polyethylene glycol (PEG) linkers are frequently used to improve the solubility and physicochemical properties of PROTACs.[6]
The "PEG1" in this compound signifies a short PEG linker. The length of the linker is a critical parameter that requires optimization for each target.[7] A linker that is too short may cause steric hindrance, while a linker that is too long might not effectively bring the target and E3 ligase into productive proximity.[8] Systematic studies on BRD4 degradation suggest that a PEG5 linker can be optimal for thalidomide-based PROTACs, with shorter linkers like PEG2 being less effective.[6] Therefore, while the PEG1 linker in this compound offers a convenient attachment point and improved solubility over a simple alkyl chain, its short length may not be optimal for all targets and may require extension for maximal degradation efficacy.
Signaling Pathways and Experimental Workflows
The design and evaluation of PROTACs rely on a suite of biochemical and cellular assays to determine binding affinity, ternary complex formation, and protein degradation.
PROTAC Mechanism of Action
The fundamental mechanism of a CRBN-based PROTAC involves the recruitment of the CRBN E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation
A typical workflow for assessing the efficacy of a novel PROTAC involves a series of in vitro and cell-based experiments.
Caption: Experimental workflow for PROTAC evaluation.
Detailed Experimental Protocols
1. CRBN Binding Affinity Assay (Fluorescence Polarization)
This assay measures the binding of the CRBN ligand portion of the PROTAC to the CRBN protein.
-
Principle: A fluorescently labeled thalidomide analog (tracer) is incubated with the CRBN protein. In solution, the small tracer rotates rapidly, resulting in low fluorescence polarization. Upon binding to the larger CRBN protein, its rotation slows, leading to an increase in polarization. A competitive assay is then performed where the unlabeled PROTAC or CRBN ligand competes with the tracer for binding to CRBN, causing a decrease in polarization.[9]
-
Protocol:
-
Reagents: Purified recombinant CRBN protein, fluorescently labeled thalidomide tracer, assay buffer, test compounds (PROTAC or CRBN ligand).
-
Assay Setup: In a microplate, add a fixed concentration of the fluorescent tracer and CRBN protein to each well.
-
Compound Addition: Add serial dilutions of the test compound to the wells.
-
Incubation: Incubate the plate at room temperature for a defined period to reach binding equilibrium.
-
Measurement: Measure fluorescence polarization using a plate reader equipped with appropriate filters.
-
Data Analysis: Plot the change in fluorescence polarization against the concentration of the test compound to determine the IC50 or Ki value.[10]
-
2. Ternary Complex Formation Assay (NanoBRET™)
This assay monitors the formation of the Target-PROTAC-CRBN ternary complex in live cells.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay. One protein of interest (e.g., the target protein) is fused to a NanoLuc® luciferase (donor), and the other (e.g., CRBN) is fused to a HaloTag® that is labeled with a fluorescent ligand (acceptor). When the PROTAC brings the donor and acceptor into close proximity (<10 nm), energy is transferred from the luciferase to the fluorophore, generating a BRET signal.[11][12]
-
Protocol:
-
Cell Preparation: Co-transfect cells with plasmids encoding the NanoLuc®-target protein fusion and the HaloTag®-CRBN fusion.
-
HaloTag® Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate to allow for labeling.
-
PROTAC Treatment: Treat the cells with serial dilutions of the PROTAC.
-
Substrate Addition: Add the Nano-Glo® Live Cell Substrate to the wells.
-
Signal Measurement: Measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[11]
-
3. Protein Degradation Assay (Western Blot)
This is the gold-standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Principle: Cells are treated with the PROTAC, and the total protein is extracted. The proteins are then separated by size using SDS-PAGE, transferred to a membrane, and the target protein is detected using a specific primary antibody followed by a labeled secondary antibody.[13]
-
Protocol:
-
Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells in a suitable buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the target protein.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[1][13]
-
Conclusion
The selection of the CRBN ligand is a critical decision in the design of a PROTAC. While this compound provides a convenient, commercially available building block with a thalidomide core and a flexible PEG linker, the current body of evidence suggests that pomalidomide-based ligands may offer superior performance due to their higher binding affinity for CRBN, potentially leading to more potent protein degradation. However, the optimal PROTAC design is highly dependent on the specific target protein, and the linker length and composition must be empirically optimized. The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation and comparison of different CRBN ligand-based PROTACs, enabling researchers to make informed decisions in the development of novel protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 13. benchchem.com [benchchem.com]
Assessing off-target degradation of neosubstrates like IKZF1 and IKZF3
A comprehensive understanding of off-target degradation is paramount in the development of therapeutic agents that hijack the ubiquitin-proteasome system, such as molecular glues and proteolysis-targeting chimeras (PROTACs). For neosubstrates like Ikaros (IKZF1) and Aiolos (IKZF3), which are targeted by immunomodulatory drugs (IMiDs), ensuring selectivity is crucial to mitigate potential toxicities and achieve the desired therapeutic window. This guide provides a comparative overview of key methodologies for assessing the off-target degradation profile of novel degraders targeting these transcription factors.
Comparative Analysis of Off-Target Assessment Methods
A multi-pronged approach, combining global discovery techniques with targeted validation assays, is the gold standard for a thorough off-target analysis. The choice of method often depends on the stage of drug development, balancing throughput, sensitivity, and the depth of information required.
| Method | Principle | Throughput | Sensitivity | Data Output | Pros | Cons |
| Mass Spectrometry (MS)-based Proteomics | Unbiased, global quantification of thousands of proteins in response to degrader treatment.[1][2][3] | Low to Medium | High | Relative protein abundance across the proteome.[1] | Unbiased and comprehensive view of proteome changes.[1][4] Can identify unexpected off-targets. | Technically demanding, lower throughput, and can be expensive.[5] |
| Western Blotting | Antibody-based detection of specific proteins to confirm changes in their expression levels.[1] | Low to Medium | Moderate to High | Semi-quantitative or quantitative data on specific protein levels. | Widely accessible, straightforward, and provides direct validation of proteomics hits.[1] | Low throughput, dependent on antibody quality and availability. |
| In-Cell Western / ELISA | Plate-based immunoassays for higher-throughput quantification of specific proteins.[1] | High | High | Quantitative data on specific protein levels in a multi-well format. | Higher throughput than traditional Western blotting, amenable to dose-response studies. | Requires specific and validated antibodies for each target. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of proteins upon ligand binding to assess target engagement.[1] | Medium | Moderate | Changes in protein melting temperature, indicating direct binding of the degrader. | Can confirm direct target engagement in a cellular context. | Does not directly measure protein degradation. |
| HiBiT Lytic Detection Assay | A bioluminescent reporter system to quantify protein levels in a lytic format.[6] | High | High | Quantitative measurement of specific protein degradation. | Highly sensitive and quantitative, suitable for high-throughput screening. | Requires genetic engineering of cell lines to express tagged proteins. |
Experimental Protocols
Mass Spectrometry-Based Global Proteomics
This protocol outlines a typical workflow for identifying off-target degradation using isobaric labeling (e.g., TMT or iTRAQ) for relative quantification.
a. Cell Culture and Treatment:
-
Culture relevant cell lines (e.g., multiple myeloma cell lines like MM1.S) to sufficient density.
-
Treat cells with the degrader molecule at various concentrations and time points. Include a vehicle control (e.g., DMSO) and a negative control (e.g., an inactive analogue of the degrader).[1]
-
Harvest cells and store pellets at -80°C.
b. Sample Preparation:
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a standard method (e.g., BCA assay).
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.[1]
c. Isobaric Labeling:
-
Label the peptide samples from different treatment conditions with isobaric tags (e.g., TMT or iTRAQ).[1]
-
Combine the labeled samples into a single tube.
d. LC-MS/MS Analysis:
-
Separate the multiplexed peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequence and quantify the reporter ions from the isobaric tags.[1]
e. Data Analysis:
-
Use specialized software to identify and quantify proteins from the MS/MS data.
-
Identify proteins that show a significant and dose-dependent decrease in abundance in the degrader-treated samples compared to controls as potential off-targets.[1]
Western Blotting for Target Validation
This protocol is used to validate the degradation of specific proteins identified from the proteomics screen.
a. Cell Lysis and Protein Quantification:
-
Treat cells as described in the proteomics protocol.
-
Lyse cells and quantify protein concentration.
b. SDS-PAGE and Protein Transfer:
-
Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
c. Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-IKZF1, anti-IKZF3, or an antibody against a potential off-target).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
d. Detection:
-
Add a chemiluminescent substrate and detect the signal using a suitable imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizing Workflows and Pathways
To better illustrate the processes involved in assessing off-target degradation, the following diagrams are provided.
Caption: A typical experimental workflow for identifying and validating off-target protein degradation.
Caption: Mechanism of neosubstrate degradation mediated by a molecular glue and the CRL4-CRBN E3 ligase.
Caption: A logical flow diagram for the confirmation of a potential off-target protein.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Degrader [proteomics.com]
- 3. sapient.bio [sapient.bio]
- 4. researchgate.net [researchgate.net]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Specificity in Targeted Protein Degradation: A Comparative Guide to Mass Spectrometry-Based Proteomics for PROTAC Analysis
For researchers, scientists, and drug development professionals navigating the complexities of PROTAC (Proteolysis Targeting Chimera) development, ensuring target specificity is a paramount challenge. This guide provides an objective comparison of mass spectrometry-based proteomics approaches for analyzing PROTAC specificity, supported by experimental data and detailed protocols. We delve into the nuances of these techniques and contrast them with alternative methods, offering a comprehensive resource for robust PROTAC characterization.
PROTACs have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively degrade target proteins. However, the potential for off-target effects, where the PROTAC induces the degradation of unintended proteins, poses a significant hurdle in their clinical translation. Mass spectrometry (MS)-based proteomics has become the gold standard for unbiased, proteome-wide assessment of PROTAC specificity, offering a global view of protein abundance changes following treatment.[1]
Quantitative Proteomics: A Comparative Overview
Several quantitative proteomics strategies can be employed to identify and quantify on- and off-target protein degradation induced by PROTACs. The choice of method often depends on factors such as desired multiplexing capability, sensitivity, and cost. Below is a comparison of the most common approaches.
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| Isobaric Labeling (TMT, iTRAQ) | Peptides from different samples are labeled with chemical tags that are isobaric but yield unique reporter ions upon fragmentation in the mass spectrometer.[1] | High multiplexing capacity (up to 18-plex with TMTpro), accurate relative quantification, reduced missing values between samples. | Can suffer from ratio compression, higher cost of reagents. | Dose-response and time-course studies of PROTAC treatment across multiple conditions.[1] |
| Label-Free Quantification (LFQ) | Protein abundance is determined by comparing the signal intensity or spectral counts of peptides across different MS runs. | No labeling required, cost-effective, simpler sample preparation. | Can be affected by run-to-run variation, more complex data analysis, may have more missing values. | Initial screening of PROTAC candidates, studies with a smaller number of samples. |
| Data-Independent Acquisition (DIA) | All peptide precursors within a defined mass range are fragmented, providing a comprehensive digital map of the proteome.[2] | High reproducibility and accuracy, comprehensive proteome coverage, fewer missing values compared to DDA-LFQ. | Requires a spectral library for data analysis, which can be time-consuming to generate. | In-depth profiling of on- and off-target effects, kinetic analysis of protein degradation.[2] |
Key Experimental Protocols
Rigorous and reproducible experimental design is crucial for obtaining high-quality proteomics data. Below are detailed protocols for a typical global proteomics workflow to assess PROTAC specificity.
Global Proteomics Workflow for Off-Target Identification[3]
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., a cancer cell line expressing the target protein) to 70-80% confluency.[3]
-
Treat cells with the PROTAC at various concentrations and for different time points.[1]
-
Include essential controls: a vehicle control (e.g., DMSO), a negative control PROTAC (e.g., an epimer that does not bind the E3 ligase), and a positive control (if available).[3]
-
-
Cell Lysis and Protein Digestion:
-
After treatment, harvest and wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[4][5]
-
Quantify the protein concentration using a BCA assay.[3]
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.[3]
-
-
Peptide Labeling (for Isobaric Tagging):
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:
-
Data Analysis:
-
Process the raw MS data using appropriate software (e.g., MaxQuant, Spectronaut) to identify and quantify proteins.[3]
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls.[3]
-
Proteins showing a significant and dose-dependent decrease in abundance are considered potential off-targets.[1]
-
Visualizing Workflows and Mechanisms
To better illustrate the processes involved in PROTAC specificity analysis, the following diagrams are provided.
Caption: Mechanism of Action for a PROTAC.
Caption: Experimental workflow for off-target identification.
Alternative and Complementary Techniques
While mass spectrometry-based proteomics is a powerful tool, a multi-pronged approach is often necessary for a comprehensive assessment of PROTAC specificity.[1]
| Technique | Principle | Advantages | Disadvantages |
| Western Blotting | Uses specific antibodies to detect and quantify the levels of a particular protein.[1] | Straightforward, widely available, directly validates proteomics hits.[1] | Low-throughput, dependent on antibody availability and specificity, not suitable for unbiased discovery. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stability of a protein in the presence of a ligand. Ligand binding typically increases a protein's melting temperature.[1] | Confirms direct target engagement in a cellular context, can identify off-target binding. | Does not directly measure protein degradation, can be technically challenging. |
| ProtacID (Proximity-dependent Biotinylation) | An E3 ligase is tagged with a biotin (B1667282) ligase (BioID). PROTAC-mediated recruitment of a protein to the E3 ligase results in its biotinylation. | Identifies both productive (degraded) and non-productive (binding without degradation) PROTAC interactors in living cells.[6] | Requires genetic modification of cells, may not capture all interactions. |
| Native Mass Spectrometry | Analyzes intact protein complexes, allowing for the direct observation of ternary complex formation (E3-PROTAC-POI).[7][8] | Provides direct evidence of ternary complex formation and can assess specificity in a competitive setup.[8] | Requires specialized instrumentation and expertise, may not be suitable for all protein complexes. |
Logical Flow for Comprehensive Specificity Analysis
A robust assessment of PROTAC specificity should integrate multiple experimental approaches in a logical sequence.
Caption: Logical flow for assessing off-target effects.
Conclusion
The development of safe and effective PROTAC therapeutics hinges on a thorough understanding of their specificity. Mass spectrometry-based proteomics provides an indispensable toolkit for the unbiased, proteome-wide evaluation of on- and off-target effects. By combining global proteomics approaches with orthogonal validation methods like Western blotting and target engagement assays, researchers can build a comprehensive specificity profile. This integrated strategy is crucial for de-risking PROTAC candidates and paving the way for their successful clinical translation.
References
- 1. benchchem.com [benchchem.com]
- 2. panomebio.com [panomebio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
The Influence of Linker Composition on Ternary Complex Stability in Thalidomide-Based PROTACs
A Comparative Guide for Researchers in Targeted Protein Degradation
The design of proteolysis-targeting chimeras (PROTACs) is a multi-faceted challenge where the linker connecting the target protein binder and the E3 ligase ligand plays a pivotal role. For thalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ligase, the linker's characteristics—its length, composition, and rigidity—are critical determinants of the stability of the crucial ternary complex (Target Protein-PROTAC-CRBN), and consequently, the efficiency of target protein degradation.[1][2] This guide provides a comparative analysis of different thalidomide (B1683933) linkers, supported by experimental data, to aid researchers in the rational design of effective protein degraders.
Impact of Linker Length and Composition on Ternary Complex Stability
The linker is not merely a spacer but an active modulator of ternary complex formation.[1] Its length and chemical nature directly influence the orientation and proximity of the target protein and CRBN, affecting the cooperativity of the binding events.[3]
Polyethylene Glycol (PEG) Linkers: PEG linkers are widely employed due to their hydrophilicity, which can enhance the solubility of the often large and hydrophobic PROTAC molecules, and their flexibility.[1] This conformational freedom can facilitate the adoption of multiple orientations to achieve a productive ternary complex.[1] Systematic studies on the degradation of the bromodomain and extra-terminal domain (BET) protein BRD4 have shown that the length of the PEG linker is a critical parameter.[4] While a comprehensive head-to-head comparison is challenging to consolidate from disparate studies, a general trend indicates that there is an optimal linker length for maximal degradation. For BRD4 degradation, a PEG5 linker has been suggested as optimal, with shorter (e.g., PEG2) and longer linkers showing reduced potency.[4] This phenomenon is often attributed to the "hook effect," where suboptimal linker lengths can hinder the formation of a stable ternary complex.[5][6]
Alkyl Chains: Short, aliphatic linkers offer less conformational flexibility compared to PEG linkers.[1] This increased rigidity can be advantageous by pre-organizing the PROTAC for a more favorable binding conformation, potentially leading to a more stable ternary complex. However, this rigidity can also introduce steric hindrance if the geometry is not optimal.[1] Alkyl linkers also increase the hydrophobicity of the PROTAC, which can improve cell permeability.[1] Studies have shown that for some targets, linkers of 15-17 atoms showed optimal performance for p38α degradation, while those shorter than 15 atoms were less effective.[2]
Table 1: Comparative Performance of Thalidomide-Based PROTACs with Varying Linkers Targeting BRD4
| Linker Type | Linker Length | Key Performance Metrics | Observations | Reference(s) |
| PEG | PEG2 | Less effective degradation | Shorter linkers may not provide sufficient flexibility or distance for optimal ternary complex formation. | [4] |
| PEG | PEG5 | Potent and efficacious degradation | Often represents an optimal length for achieving a stable and productive ternary complex for BRD4. | [4] |
| PEG | > PEG5 | Slight decrease in potency | Longer linkers can lead to suboptimal orientations and the "hook effect". | [4] |
| Alkyl | 15-17 atoms | Optimal for p38α degradation | Demonstrates that the optimal linker length is target-dependent. | [2] |
Note: The data presented is a qualitative summary from multiple sources and should be interpreted as a general trend. Direct quantitative comparison requires a head-to-head study under identical experimental conditions.
Experimental Methodologies for Assessing Ternary Complex Stability
Several biophysical techniques are employed to quantify the formation and stability of PROTAC-induced ternary complexes.
Surface Plasmon Resonance (SPR): SPR is a powerful technique for measuring the kinetics (on- and off-rates) and affinity of binding events in real-time and in a label-free manner.[7][8][9] It is currently the only technique capable of measuring PROTAC ternary kinetics in vitro.[8]
Experimental Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
-
Immobilization: Covalently immobilize the purified E3 ligase (e.g., CRBN/DDB1) onto a sensor chip surface.
-
Binary Interaction Analysis (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Binary Interaction Analysis (PROTAC to Target Protein): To measure the binding of the PROTAC to the target protein, a similar experiment can be performed by immobilizing the target protein.[10]
-
Ternary Complex Analysis: Inject a constant, saturating concentration of the target protein mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase surface.[10]
-
Data Analysis: The increase in response units (RU) compared to the injection of the PROTAC alone indicates the formation of the ternary complex.[10] The binding affinity of the target protein to the PROTAC-E3 ligase complex is determined.
-
Cooperativity Calculation: The cooperativity factor (α) is calculated by dividing the binary KD of the PROTAC to the E3 ligase by the ternary KD of the PROTAC to the E3 ligase in the presence of the target protein (α = KD(binary) / KD(ternary)).[8][11] A value of α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[7]
Experimental Protocol: Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis
-
Sample Preparation: Prepare purified solutions of the target protein, E3 ligase, and PROTAC in a matched buffer.
-
Binary Titrations:
-
Titrate the PROTAC into the target protein solution to determine their binary binding affinity.
-
Titrate the PROTAC into the E3 ligase solution to determine their binary binding affinity.
-
-
Ternary Complex Titration:
-
Data Analysis: Analyze the titration data to determine the apparent KD for ternary complex formation.[11]
-
Cooperativity Calculation: The cooperativity factor (α) is calculated using the formula: α = KD1 / KD,ternary, where KD1 is the binary affinity and KD,ternary is the affinity in the presence of the other protein.[11]
Time-Resolved Fluorescence Energy Transfer (TR-FRET): TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are brought into close proximity by a binding event.[7][12]
Experimental Protocol: Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Analysis
-
Reagent Preparation: Label the target protein and the E3 ligase with a compatible TR-FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2) pair.
-
Assay Setup: In a microplate, mix the labeled target protein, labeled E3 ligase, and a dilution series of the PROTAC.
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
Measurement: Measure the TR-FRET signal (emission at two wavelengths) using a suitable plate reader.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. An increase in the TR-FRET ratio indicates the formation of the ternary complex. The data is often plotted as a bell-shaped curve, and the peak of the curve represents the optimal concentration for ternary complex formation.[12]
Visualizing Key Pathways and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the signaling pathway and a general experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General experimental workflow for assessing ternary complex stability.
Conclusion
The linker is a critical design element in the development of thalidomide-based PROTACs, with its length and composition profoundly impacting ternary complex stability and subsequent degradation efficacy. While general trends suggest optimal lengths for specific linkers and targets, empirical validation through biophysical and cellular assays is paramount. The systematic variation of linker properties, guided by the experimental approaches outlined in this guide, will continue to be a key strategy for optimizing the next generation of targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. o2hdiscovery.co [o2hdiscovery.co]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
A Head-to-Head Comparison of TFA vs. HCl Salt Forms for E3 Ligase Linkers in PROTAC Research
A Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the use of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker component of a PROTAC is critical for its efficacy, and the salt form of this linker can significantly impact its physicochemical properties and performance in biological assays. This guide provides a head-to-head comparison of two common salt forms: trifluoroacetate (B77799) (TFA) and hydrochloride (HCl), to aid researchers in making informed decisions during the development of novel protein degraders.
Physicochemical Properties: A Comparative Overview
The choice of a salt form can influence several key physicochemical parameters of an E3 ligase linker, which in turn can affect its handling, formulation, and ultimately, its biological activity. While direct comparative studies on E3 ligase linkers are limited, data from peptides and other small molecules provide valuable insights.[1][2][3]
| Property | TFA Salt Form | HCl Salt Form | Key Considerations for Researchers |
| Solubility | Generally good solubility in organic solvents. | Often higher aqueous solubility compared to TFA salts.[1][3] | Higher aqueous solubility is advantageous for biological assays and potential formulation. |
| Hygroscopicity | Can be hygroscopic, leading to challenges in accurate weighing and stability. | Generally less hygroscopic than TFA salts, offering better handling properties. | Lower hygroscopicity simplifies solid handling and improves reproducibility of experiments. |
| Stability | TFA is a strong acid and can potentially cause degradation of sensitive functional groups over time. | HCl is also a strong acid, but the chloride ion is generally considered more benign and less reactive than the trifluoroacetate ion. | The stability of the PROTAC molecule in its final salt form should be assessed under relevant storage and experimental conditions. |
| Purity | Often a byproduct of peptide synthesis and purification using trifluoroacetic acid.[1][4] | Can be obtained through salt exchange from a TFA salt or direct synthesis. The process of removing residual TFA can sometimes be challenging.[5][6] | Researchers should be aware of the potential for residual TFA to interfere with assays. |
Impact on Biological Assays: Potential for Artifacts
The counter-ion present in a PROTAC preparation can have unintended consequences in biological experiments. The trifluoroacetate anion, in particular, has been reported to cause artifacts in cellular assays.
TFA Salt Form:
-
Cellular Toxicity: Residual TFA has been shown to inhibit cell proliferation in various cell types, including osteoblasts and chondrocytes, at concentrations as low as 10 nM.[4][7] This can confound the interpretation of cytotoxicity and cell viability assays of the PROTAC itself.
-
Assay Interference: TFA can interfere with certain analytical techniques and may act as an allosteric regulator of some proteins.[4]
-
In Vivo Effects: The trifluoroacetate group can potentially trifluoroacetylate proteins and phospholipids (B1166683) in vivo, which could elicit an immune response.[4]
HCl Salt Form:
-
Biocompatibility: The chloride ion is the major extracellular anion in the body and is generally considered to be more biologically inert and biocompatible than the trifluoroacetate ion.
-
Reduced Assay Interference: The use of an HCl salt form minimizes the risk of artifacts associated with TFA, leading to more reliable and reproducible data in biological assays.
Due to these potential issues, it is often recommended to perform a salt exchange to the hydrochloride or another more biocompatible salt form before conducting extensive biological characterization of a PROTAC.[4][7]
Key Experimental Protocols
Accurate evaluation of a PROTAC's performance requires a panel of robust biochemical and cellular assays. Below are detailed protocols for key experiments in the development of E3 ligase-based degraders.
Ternary Complex Formation Assay
The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a prerequisite for efficient protein degradation.[8][9] Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are commonly used to characterize these interactions.[8][10]
Experimental Workflow for Ternary Complex Formation Assay
Caption: Workflow for assessing ternary complex formation.
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC can induce the E3 ligase to ubiquitinate the target protein.[11][12]
Experimental Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT):
-
E1 activating enzyme
-
E2 conjugating enzyme specific for the E3 ligase
-
E3 ligase
-
Target protein
-
Ubiquitin
-
ATP
-
PROTAC at various concentrations
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analysis: Analyze the reaction products by Western blotting using an antibody specific for the target protein to detect the appearance of higher molecular weight ubiquitinated species.
Cellular Degradation Assay
This is the definitive assay to determine if the PROTAC can induce the degradation of the target protein in a cellular context.[13][14][15][16]
Experimental Protocol (Western Blotting):
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with the PROTAC at various concentrations and for different durations.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane. Probe the membrane with a primary antibody against the target protein and a loading control (e.g., actin or tubulin).
-
Detection and Analysis: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a suitable substrate to visualize the protein bands. Quantify the band intensities to determine the extent of protein degradation.
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Summary and Recommendations
The choice of salt form for an E3 ligase linker is a critical consideration in PROTAC development. While TFA salts are a common consequence of synthesis, they carry a risk of introducing artifacts in biological assays. The HCl salt form is generally more biocompatible and less likely to interfere with experiments.
| Feature | TFA Salt Form | HCl Salt Form | Recommendation |
| Synthesis & Purification | Often the default salt form from peptide synthesis. | May require an additional salt exchange step. | Be aware of the salt form of your synthesized PROTAC. |
| Handling | Can be hygroscopic. | Generally better handling properties. | Store appropriately to minimize water absorption. |
| Biochemical Assays | Low risk of interference. | Low risk of interference. | Both are generally acceptable for in vitro biochemical assays. |
| Cellular & In Vivo Assays | High risk of artifacts (toxicity, off-target effects).[4][7] | Lower risk of artifacts, more biocompatible. | Strongly recommended to use the HCl or another biocompatible salt form for all cellular and in vivo studies. |
References
- 1. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. Replacement of Trifluoroacetic Acid with HCl in the Hydrophobic Purification Steps of Pediocin PA-1: a Structural Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of the hydrochloric acid concentration used for trifluoroacetate removal from synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 11. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ubiquitination detection techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. academic.oup.com [academic.oup.com]
- 16. books.rsc.org [books.rsc.org]
Characterization of Thalidomide-4-NH-PEG1-NH2 TFA: A Comparative Guide for Researchers
For drug development professionals, particularly those engaged in the synthesis of Proteolysis Targeting Chimeras (PROTACs), rigorous characterization of intermediate building blocks is paramount. This guide provides a comparative analysis of the characterization of Thalidomide-4-NH-PEG1-NH2 TFA, a common E3 ligase ligand-linker conjugate, by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide also presents data for comparable alternative linkers, Pomalidomide-NH-PEG1-NH2 and Lenalidomide-NH-PEG1-NH2, to aid in the selection and quality control of these critical reagents.
Performance Comparison of E3 Ligase Ligand-Linkers
The selection of an E3 ligase ligand and the accompanying linker is a critical step in PROTAC design, influencing ternary complex formation, degradation efficacy, and pharmacokinetic properties. Thalidomide, pomalidomide, and lenalidomide (B1683929) are all binders of the Cereblon (CRBN) E3 ligase, with subtle structural differences that can impact binding affinity and subsequent PROTAC activity. The PEG linker provides hydrophilicity and a defined spatial orientation.
Data Presentation: NMR and Mass Spectrometry
The following tables summarize the expected quantitative data from ¹H NMR and Mass Spectrometry for this compound and two common alternatives. This data is compiled from typical values for these structural motifs and should be used as a reference for experimental verification.
Table 1: Comparative ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~11.0 | s | 1H | Glutarimide NH |
| ~8.5 - 7.0 | m | 3H | Aromatic CH | |
| ~5.1 | dd | 1H | Glutarimide CH | |
| ~6.8 | t | 1H | Phthalimide NH | |
| ~3.6 | m | 4H | PEG CH₂ | |
| ~3.4 | m | 2H | PEG CH₂ | |
| ~2.9 | t | 2H | PEG CH₂-NH₂ | |
| ~2.8 - 2.0 | m | 4H | Glutarimide CH₂ | |
| Pomalidomide-NH-PEG1-NH2 | ~11.1 | s | 1H | Glutarimide NH |
| ~8.0 - 6.5 | m | 3H | Aromatic CH | |
| ~5.0 | dd | 1H | Glutarimide CH | |
| ~6.5 | br s | 2H | Aromatic NH₂ | |
| ~3.6 | m | 4H | PEG CH₂ | |
| ~3.4 | m | 2H | PEG CH₂ | |
| ~2.9 | t | 2H | PEG CH₂-NH₂ | |
| ~2.8 - 2.0 | m | 4H | Glutarimide CH₂ | |
| Lenalidomide-NH-PEG1-NH2 | ~10.9 | s | 1H | Glutarimide NH |
| ~7.5 - 6.0 | m | 3H | Aromatic CH | |
| ~5.0 | dd | 1H | Glutarimide CH | |
| ~6.2 | br s | 2H | Aromatic NH₂ | |
| ~3.6 | m | 4H | PEG CH₂ | |
| ~3.4 | m | 2H | PEG CH₂ | |
| ~2.9 | t | 2H | PEG CH₂-NH₂ | |
| ~2.8 - 2.0 | m | 4H | Glutarimide CH₂ |
Table 2: Comparative Mass Spectrometry Data
| Compound | Molecular Formula (Free Base) | Calculated Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) |
| Thalidomide-4-NH-PEG1-NH2 | C₁₇H₂₀N₄O₅ | 360.1434 | 361.1507 |
| Pomalidomide-NH-PEG1-NH2 | C₁₇H₁₉N₅O₅ | 373.1386 | 374.1459 |
| Lenalidomide-NH-PEG1-NH2 | C₁₇H₂₁N₅O₄ | 359.1645 | 360.1718 |
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining reproducible and comparable characterization data.
¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 3-5 mg of the compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher
-
Solvent: DMSO-d₆
-
Temperature: 25 °C
-
Number of Scans: 16-64 (adjust for signal-to-noise)
-
Relaxation Delay: 1-2 seconds
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz). Perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm. Integrate all peaks and assign them to the corresponding protons in the structure.
Mass Spectrometry (Electrospray Ionization - Time of Flight)
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL. Dilute this stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.
-
Instrumentation and Conditions:
-
Mass Spectrometer: ESI-TOF
-
Ionization Mode: Positive
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid is typically used.
-
Flow Rate: 0.2 - 0.5 mL/min (for LC-MS) or direct infusion.
-
Capillary Voltage: 3-4 kV
-
Fragmentor Voltage: 70-120 V
-
-
Data Analysis: Acquire the mass spectrum in the appropriate mass range (e.g., m/z 100-1000). Identify the [M+H]⁺ ion and compare the observed mass to the calculated exact mass of the protonated molecule.
Visualizations
Experimental Workflow for Characterization
The following diagram illustrates the logical flow of the experimental work for the complete characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Signaling Pathway Context: PROTAC-Mediated Protein Degradation
The diagram below illustrates the general mechanism of action for a PROTAC utilizing a thalidomide-based ligand to induce the degradation of a target protein.
Caption: Mechanism of PROTAC-mediated protein degradation via Cereblon (CRBN) recruitment.
A Comparative Guide to the In Vitro Binding Affinity of Thalidomide Derivatives to Cereblon (CRBN)
For Researchers, Scientists, and Drug Development Professionals
Quantitative Binding Affinity Data
The binding of IMiDs to CRBN is a critical initiating event for their therapeutic and neosubstrate degradation activity. The affinity of this interaction is a key determinant of the potency of these molecules. The following table summarizes the reported in vitro binding affinities of Thalidomide (B1683933) and its key derivatives to CRBN, as determined by various biophysical assays.
| Compound | Assay Type | Binding Constant (K_d/K_i/IC_50) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM (K_d) | [1] |
| Thalidomide | Fluorescence Polarization (FP) | 404.6 nM (IC_50), 249.2 nM (K_i) | [2] |
| (S)-Thalidomide | TR-FRET | 11.0 nM (IC_50) | [2] |
| (R)-Thalidomide | TR-FRET | 200.4 nM (IC_50) | [2] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~178 nM (K_d) | [1] |
| Lenalidomide | Fluorescence Polarization (FP) | 296.9 nM (IC_50), 177.8 nM (K_i) | [2] |
| Lenalidomide | TR-FRET | 8.9 nM (IC_50), 4.2 nM (K_i) | [2] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~157 nM (K_d) | [1] |
| Pomalidomide | Fluorescence Polarization (FP) | 264.8 nM (IC_50), 156.6 nM (K_i) | [3] |
| Pomalidomide | TR-FRET | 6.4 nM (IC_50), 3.0 nM (K_i) | [2][3] |
Note: Binding affinity values can vary between different experimental setups, including the specific protein constructs used (e.g., full-length CRBN-DDB1 complex vs. the thalidomide-binding domain) and the assay methodology. The trifluoroacetic acid (TFA) salt form of Thalidomide-4-NH-PEG1-NH2 is a common formulation for purification and handling of synthetic peptides and small molecules and is not expected to significantly alter the binding affinity of the parent molecule to its target.
Experimental Protocols
The determination of in vitro binding affinity is crucial for the characterization of CRBN ligands. The following are detailed methodologies for commonly employed techniques.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the dissociation constant (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[4][5]
Methodology:
-
Sample Preparation: A solution of purified CRBN protein (typically the CRBN-DDB1 complex) is placed in the sample cell of the calorimeter. A solution of the thalidomide derivative is loaded into the injection syringe.[6] Both solutions are extensively dialyzed against the same buffer to minimize heat of dilution effects.
-
Titration: The thalidomide derivative is injected in small, precise aliquots into the CRBN solution while the temperature is maintained at a constant.[4]
-
Heat Measurement: The heat change upon each injection is measured by a sensitive thermocouple.[4]
-
Data Analysis: The heat released or absorbed per injection is plotted against the molar ratio of the ligand to the protein. The resulting binding isotherm is fitted to a suitable binding model to determine the K_d, stoichiometry, and enthalpy of binding.[5]
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of a ligand to a protein immobilized on a sensor surface in real-time. It allows for the determination of both the association (k_on) and dissociation (k_off) rate constants, from which the dissociation constant (K_d) is calculated (K_d = k_off/k_on).[7][8]
Methodology:
-
Immobilization: Recombinant CRBN protein is immobilized on the surface of a sensor chip, typically via amine coupling to a carboxymethylated dextran (B179266) surface.[7]
-
Binding: A solution containing the thalidomide derivative at various concentrations is flowed over the sensor surface. The binding of the ligand to the immobilized CRBN causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.[9]
-
Dissociation: After the association phase, a buffer solution is flowed over the chip to monitor the dissociation of the ligand from the protein.[9]
-
Data Analysis: The association and dissociation curves are fitted to kinetic models to determine the rate constants and the K_d.[7]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental processes discussed, the following diagrams have been generated using the DOT language.
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 5. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 8. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Crucial Crossroads: A Comparative Guide to the Structure-Activity Relationship of Thalidomide-Based PROTAC Linkers
For researchers, scientists, and drug development professionals, the intricate dance of targeted protein degradation hinges on the thoughtful design of every component of a Proteolysis Targeting Chimera (PROTAC). While the warhead and E3 ligase ligand dictate the targets, it is the often-underestimated linker that orchestrates the efficiency and selectivity of the entire process. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of linkers in thalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ligase, supported by experimental data and detailed methodologies.
The linker in a PROTAC is far from a passive tether; it is a critical determinant of the molecule's physicochemical properties, the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), and ultimately, the degradation efficacy.[1][2][3] Key aspects of linker design, including its length, composition, and the point of attachment to the thalidomide (B1683933) scaffold, profoundly influence a PROTAC's performance.[4][5]
Impact of Linker Composition and Length on PROTAC Efficacy
The composition of the linker, ranging from flexible alkyl chains and polyethylene (B3416737) glycol (PEG) units to more rigid structures like piperazine (B1678402) or alkyne moieties, significantly affects a PROTAC's properties.[2][] Flexible linkers are the most common and can facilitate the necessary conformational adjustments for productive ternary complex formation.[] In contrast, rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability.[3]
The length of the linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pairing.[5][7] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[5][8] Conversely, an overly long linker might result in a non-productive ternary complex where the ubiquitination sites on the target protein are not accessible to the E2 ubiquitin-conjugating enzyme.[5][9]
Quantitative Comparison of Linker Modifications
The following table summarizes key quantitative data from various studies, illustrating the impact of linker length and composition on the degradation of target proteins.
| PROTAC Example | Target Protein | Linker Composition | Linker Length (atoms) | DC50 | Dmax (%) | Cell Line | Key Observation |
| BETd-260 | BRD4 | PEG | 10 | 1.8 nM | >95 | RS4;11 | Demonstrates high potency with a PEG-based linker. |
| dBET1 | BRD4 | PEG | 13 | 4.3 nM | >95 | MV-4-11 | A widely used BRD4 degrader with a PEG linker. |
| ARV-825 | BRD4 | Alkyl-ether | 23 | <1 nM | >95 | LNCaP | Shows exceptional potency with a longer, more complex linker. |
| PROTAC 13 | ER | Alkyl | 16 | ~100 nM | >80 | MCF7 | Optimal ER degradation was observed with a 16-atom linker in this series.[10] |
| PROTAC with 1 PEG unit | BRD4 | PEG | ~5 | > 5 µM | ~50 | H661 | A single PEG unit significantly reduced degradation potency compared to a direct linkage.[11] |
| PROTAC with no PEG | BRD4 | Direct Linkage | 0 | < 0.5 µM | > 90 | H661 | A short, direct linkage can be highly effective.[11] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are compiled from various sources and experimental conditions may differ. This table serves to illustrate general trends.
Influence of Thalidomide Attachment Point
The point at which the linker is attached to the thalidomide scaffold is a critical decision in PROTAC design. The most commonly explored positions are the C4 and C5 positions of the phthalimide (B116566) ring, and the nitrogen of the glutarimide (B196013) ring.[12] This choice can significantly impact the stability of the PROTAC and its ability to induce neosubstrate degradation.[13]
| Attachment Point | General Observations | Potential Advantages | Potential Disadvantages |
| C4-position | Commonly used, often with an amino group as in pomalidomide. | Can provide strong CRBN binding and efficient degradation. The amino group offers a versatile attachment point.[14] | May be susceptible to hydrolysis depending on the linker chemistry.[13] |
| C5-position | An alternative to the C4-position. | May offer different vector positioning of the target protein, potentially leading to improved degradation for certain targets. | Can sometimes lead to reduced neosubstrate degradation compared to C4-linked PROTACs.[13] |
| Glutarimide N-position | Less commonly used. | May provide a different orientation for the target protein. | Can be synthetically challenging and may lead to reduced CRBN binding affinity. |
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in thalidomide-based PROTAC research, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical relationship of the PROTAC mechanism.
Caption: PROTAC-mediated targeted protein degradation pathway.
Caption: A typical workflow for evaluating PROTAC efficacy.
Caption: The logical flow from linker design to protein degradation.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate assessment of PROTAC performance.
Western Blot for Protein Degradation
This is a core assay to quantify the reduction in target protein levels following PROTAC treatment.[8][15]
Principle: This technique uses antibodies to detect the target protein in cell lysates separated by gel electrophoresis. The band intensity of the target protein is proportional to its abundance.
Protocol Outline:
-
Cell Treatment: Plate cells at an appropriate density and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate with a primary antibody specific to the target protein. After washing, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) and express as a percentage of the vehicle control to determine DC50 and Dmax values.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity of the PROTAC to its target protein and the E3 ligase.[12]
Principle: SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time data on association (kon) and dissociation (koff) rates.
Protocol Outline:
-
Chip Preparation: Immobilize the purified E3 ligase (e.g., biotinylated CRBN) onto a streptavidin-coated sensor chip.
-
Binary Binding Analysis:
-
To measure PROTAC-E3 ligase binding, inject a series of PROTAC concentrations over the chip surface and a reference flow cell.
-
To measure PROTAC-target protein binding, a similar experiment can be performed by immobilizing the target protein.
-
-
Ternary Complex Formation Analysis: To assess the formation of the ternary complex, inject a constant, saturating concentration of the target protein mixed with a series of PROTAC concentrations over the immobilized E3 ligase surface.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the equilibrium dissociation constant (KD), kon, and koff rates.
Conclusion
The linker is a critical and highly tunable component in the design of thalidomide-based PROTACs. Its length, composition, and attachment point collectively govern the efficacy, selectivity, and physicochemical properties of the degrader. A systematic and empirical approach to linker optimization, guided by an understanding of the structure-activity relationships outlined in this guide, is paramount for the development of potent and clinically viable PROTAC therapeutics. The continued exploration of novel linker chemistries and the application of structural biology and computational modeling will further refine our ability to rationally design the next generation of targeted protein degraders.[1][2]
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
The Linker's Pivotal Role: A Comparative Guide to Optimizing PROTAC Performance
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of how linker composition influences the efficacy of Proteolysis Targeting Chimeras (PROTACs). By examining key performance metrics and providing detailed experimental methodologies, this document serves as a practical resource for the rational design of next-generation targeted protein degraders.
PROTACs have emerged as a transformative therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] While the choice of ligands dictates target specificity, the linker is a critical determinant of a PROTAC's overall success, profoundly impacting its degradation efficiency, cell permeability, and pharmacokinetic properties.[2][3]
The Crucial Role of the Linker in PROTAC Efficacy
The linker is not merely a passive spacer but an active contributor to the PROTAC's mechanism of action.[2] Its length, chemical composition (e.g., polyethylene (B3416737) glycol (PEG) or alkyl chains), rigidity, and attachment points to the two ligands collectively influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[2][4][5] An optimal linker facilitates favorable protein-protein interactions within this complex, a phenomenon known as positive cooperativity, which enhances its stability and subsequent ubiquitination of the target protein.[2] Conversely, a suboptimal linker can lead to steric hindrance or an unfavorable orientation of the POI and E3 ligase, diminishing degradation efficiency.[6]
Comparative Analysis of Linker Composition on PROTAC Performance
The following tables summarize quantitative data from various studies, illustrating the significant impact of linker composition on key performance indicators: the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Case Study 1: Bruton's Tyrosine Kinase (BTK) Degraders
This table compares pomalidomide-based PROTACs targeting BTK, highlighting the influence of linker length and composition on degradation.
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| P1 | PEG | 10 | C4 | 50 | >90 | TMD8 |
| P2 | Alkyl Chain | 10 | C4 | 150 | ~80 | TMD8 |
| P3 | PEG | 15 | C4 | 25 | >95 | TMD8 |
| P4 | PEG | 10 | C5 | 200 | ~70 | TMD8 |
Data synthesized from published literature.[7]
Case Study 2: Epidermal Growth Factor Receptor (EGFR) Degraders
This table showcases a series of pomalidomide-based PROTACs targeting wild-type EGFR, demonstrating the effect of varying linker structures.
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| E1 | PEG-4 | 85 | ~85 | HeLa |
| E2 | Alkyl Chain (C8) | 250 | ~70 | HeLa |
| E3 | Rigid Piperazine | 40 | >90 | HeLa |
Data synthesized from published literature.[7]
Case Study 3: Estrogen Receptor α (ERα), TANK-binding kinase 1 (TBK1), and Cyclin-dependent kinase 9 (CDK9) Degraders
This set of tables demonstrates the broad applicability of linker optimization across different protein targets.
ERα-Targeting PROTACs
| Linker Length (atoms) | % ERα Degraded (at 10 µM) |
|---|---|
| 9 | ~50% |
| 12 | ~75% |
| 16 | ~95% |
| 19 | ~70% |
| 21 | ~60% |
Data reveals a 16-atom linker is optimal for ERα degradation.[8]
TBK1-Targeting PROTACs
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
|---|---|---|
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
A 21-atom linker showed the highest potency for TBK1 degradation.[8]
CDK9-Targeting PROTACs
| PROTAC | Linker Composition | DC50 (µM) |
|---|
| CDK9 degrader-6 | Amide-containing chain | 0.10 (CDK942), 0.14 (CDK955) |
Data synthesized from published literature.[8]
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the PROTAC signaling pathway and a typical experimental workflow for evaluating PROTAC performance.
References
- 1. o2hdiscovery.co [o2hdiscovery.co]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Thalidomide-4-NH-PEG1-NH2 TFA: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent compounds such as Thalidomide-4-NH-PEG1-NH2 TFA are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, which is used in the development of Proteolysis Targeting Chimeras (PROTACs).
Given its thalidomide (B1683933) base, this compound should be handled with extreme caution, recognizing its potential as a reproductive hazard.[1][2] All disposal activities must strictly adhere to local, regional, national, and international regulations. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before initiating any disposal protocol.[2]
Key Safety and Chemical Data
| Property | Value | Source |
| Chemical Name | This compound | [3][4][5] |
| Molecular Formula | C19H21F3N4O7 | [4][5] |
| Molecular Weight | 474.39 g/mol | [4][5] |
| Physical State | Solid | [2] |
| Known Hazards | Potential for reproductive harm.[1][2] Classified as a hazardous material for shipping.[4] | |
| Primary Component Hazards (Thalidomide) | Toxic if swallowed.[1] Suspected of damaging fertility or the unborn child.[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are recommended).
2. Waste Segregation and Collection:
-
Solid Waste:
-
Establish a dedicated, clearly labeled, and sealable hazardous waste container for all solid materials contaminated with this compound.
-
The label should include the full chemical name, relevant hazard symbols (e.g., toxic, reproductive hazard), and the accumulation start date.
-
Dispose of all contaminated disposables, including pipette tips, gloves, bench paper, and vials, in this container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, compatible, and clearly labeled hazardous liquid waste container.
-
Do not mix this waste stream with other solvents unless explicitly approved by your institution's EHS department.[2]
-
-
"Sharps" Waste:
-
Any contaminated needles or other sharp objects must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
-
3. Decontamination of Non-Disposable Equipment:
-
Initial Rinse: Rinse all glassware and equipment that came into contact with the compound with a suitable solvent (e.g., ethanol (B145695) or methanol) to remove the majority of the residue. This rinsate must be collected as hazardous liquid waste.[6]
-
Detergent Wash: Wash the equipment with a laboratory-grade detergent and warm water.
-
Final Rinse: Thoroughly rinse the equipment with purified water.
-
Drying: Allow the equipment to air dry completely or dry it in an oven.
4. Spill Management:
-
A distinction should be made between small and large spills.[6]
-
Small Spills (<5 mL or 5 g):
-
Alert personnel in the immediate area.
-
Ensure proper PPE is worn.
-
For liquid spills, absorb with an absorbent pad or universal binder.[6]
-
For solid spills, carefully cover with a dampened cloth or wipe to avoid raising dust.[6]
-
Place all contaminated cleanup materials into the designated solid hazardous waste container.
-
Clean the spill area with a suitable detergent, followed by a rinse with purified water, and then wipe with 70% ethanol.[6]
-
-
Large Spills (>5 mL or 5 g):
-
Evacuate the immediate area and restrict access.
-
Immediately contact your institution's EHS department for guidance and assistance.[6]
-
5. Waste Storage and Disposal:
-
Keep all hazardous waste containers securely sealed when not in use.[2]
-
Store the containers in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.[2]
-
Maintain a detailed log of the amount of waste generated and the dates of accumulation.
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department, following all regulatory requirements.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Thalidomide-4-NH-PEG1-NH2 TFA
For Immediate Implementation: Researchers, scientists, and drug development professionals handling Thalidomide-4-NH-PEG1-NH2 TFA must adhere to stringent safety protocols due to the compound's structural similarity to thalidomide, a known teratogen with severe reproductive toxicity.[1][2][3][4] While a specific Safety Data Sheet (SDS) for this novel derivative is not publicly available, the precautionary principle dictates treating it with the same high level of caution as its parent compound. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the well-being of all laboratory personnel.
I. Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent accidental exposure through inhalation, skin contact, or ingestion. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Rationale |
| Weighing and Aliquoting (Dry Powder) | - Disposable, solid-front gown with tight-fitting cuffs- Double gloves (chemotherapy-rated)- N95 respirator or higher (e.g., PAPR)- Safety goggles and face shield | High risk of aerosolization and dust generation.[5][6][7] |
| Solution Preparation and Handling | - Disposable, solid-front gown with tight-fitting cuffs- Double gloves (chemotherapy-rated)- Safety goggles | Potential for splashes and spills. |
| Cell Culture and In Vitro Assays | - Laboratory coat- Single pair of gloves- Safety glasses | Lower risk of direct exposure, but good laboratory practice is essential. |
| Spill Cleanup | - Disposable, solid-front gown with tight-fitting cuffs- Double gloves (chemotherapy-rated)- N95 respirator or higher- Safety goggles and face shield- Shoe covers | High risk of exposure to concentrated material.[5] |
| Waste Disposal | - Disposable, solid-front gown with tight-fitting cuffs- Double gloves (chemotherapy-rated)- Safety goggles | Handling of contaminated materials. |
II. Operational Procedures for Safe Handling
A. Engineering Controls:
-
Fume Hood: All handling of the dry powder and initial solution preparation must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Containment: For procedures with a high risk of aerosol generation, consider using a glove box or other containment enclosure.[8]
B. Standard Operating Procedures (SOPs):
-
Preparation: Before handling the compound, ensure all necessary PPE is readily available and in good condition. The designated handling area within the fume hood should be clean and uncluttered.
-
Weighing:
-
Perform weighing within a fume hood.
-
Use a dedicated set of spatulas and weigh boats.
-
Clean all equipment thoroughly after use.
-
-
Solution Preparation:
-
Add solvent to the powdered compound slowly to avoid splashing.
-
Cap vials and tubes securely.
-
-
Spill Management:
-
In case of a spill, immediately evacuate the area and alert others.
-
Don the appropriate spill cleanup PPE.
-
Contain the spill using an absorbent material.
-
Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.[5]
-
Decontaminate the spill area with an appropriate solvent.[5]
-
III. Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Segregation: Do not mix waste containing this compound with other waste streams.[5]
-
Containment:
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, gowns, weigh boats, pipette tips) in a clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: Collect all contaminated liquid waste in a separate, clearly labeled, and sealed hazardous waste container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazard symbols (e.g., toxic, teratogen).
-
Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic.
-
Disposal: Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.
IV. Experimental Workflow and Safety Checkpoints
The following diagram illustrates the key stages of working with this compound and the integrated safety measures.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. THALIDOMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. benchchem.com [benchchem.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. 3m.com [3m.com]
- 8. aiha.org [aiha.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
